molecular formula C8H9NO5S B15545225 p-Nitrobenzyl mesylate

p-Nitrobenzyl mesylate

Katalognummer: B15545225
Molekulargewicht: 231.23 g/mol
InChI-Schlüssel: QZIYKAFPHRTIAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-Nitrobenzyl mesylate is a useful research compound. Its molecular formula is C8H9NO5S and its molecular weight is 231.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-nitrophenyl)methyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIYKAFPHRTIAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to p-Nitrobenzyl Mesylate: Chemical Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzyl mesylate (PNBM), also known as 4-nitrobenzyl methanesulfonate, is a crucial reagent in biochemical and pharmaceutical research, primarily utilized as a potent alkylating agent. Its unique reactivity with thiol groups has made it an invaluable tool for the identification and characterization of kinase substrates, a critical step in understanding cellular signaling pathways and in the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its key applications, and a summary of its quantitative data.

Chemical Properties

This compound is a solid organic compound with the chemical formula C₈H₉NO₅S.[1] Its structure features a nitro-substituted benzyl group attached to a mesylate functional group, rendering the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, its physical form is consistently described as a solid.

PropertyValueReference(s)
Molecular Formula C₈H₉NO₅S[1]
Molecular Weight 231.23 g/mol
CAS Number 39628-94-9[1]
Appearance White to beige solid/powder
Purity ≥98% (HPLC)
Solubility Soluble in DMSO to 100 mM[2]
Storage Store at -20°C under desiccating conditions[3]
Spectroscopic Data

¹H NMR Spectroscopy (Expected Ranges):

ProtonsExpected Chemical Shift (ppm)
-CH₃ (mesyl) ~3.0 - 3.5 (s, 3H)
-CH₂- (benzyl) ~5.0 - 5.5 (s, 2H)
Aromatic protons ~7.5 - 8.5 (d, 2H and d, 2H)

¹³C NMR Spectroscopy (Expected Ranges):

CarbonExpected Chemical Shift (ppm)
-CH₃ (mesyl) ~40 - 50
-CH₂- (benzyl) ~70 - 80
Aromatic carbons ~120 - 150
Aromatic carbon (ipso-NO₂) ~145 - 155
Aromatic carbon (ipso-CH₂) ~130 - 140

Infrared (IR) Spectroscopy (Expected Characteristic Peaks):

Functional GroupExpected Wavenumber (cm⁻¹)
NO₂ asymmetric stretch ~1520 - 1540
NO₂ symmetric stretch ~1340 - 1360
S=O asymmetric stretch ~1350 - 1370
S=O symmetric stretch ~1170 - 1190
C-O stretch ~1000 - 1050
Aromatic C-H stretch ~3000 - 3100
Aliphatic C-H stretch ~2850 - 3000

Mass Spectrometry (Expected Fragmentation):

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns would likely involve the loss of the mesyl group (•SO₂CH₃), the nitro group (•NO₂), and cleavage of the benzyl C-O bond.

Experimental Protocols

The primary application of this compound is in the alkylation of thiophosphorylated proteins for the identification of direct kinase substrates. This technique, often referred to as the "semisynthetic epitope" method, allows for the specific tagging and subsequent detection or purification of proteins that have been phosphorylated by a kinase of interest using a modified ATP analog, ATPγS.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane or chloroform.

Materials:

  • p-Nitrobenzyl alcohol

  • Methanesulfonyl chloride

  • Triethylamine (or pyridine)

  • Dichloromethane (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve p-nitrobenzyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (or pyridine) to the solution with stirring.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alkylation of Thiophosphorylated Proteins for Kinase Substrate Identification

This protocol outlines the general steps for using this compound to alkylate thiophosphorylated proteins for subsequent analysis by western blotting or mass spectrometry.

Materials:

  • Kinase of interest

  • Substrate protein(s) or cell lysate

  • ATPγS (Adenosine 5'-[γ-thio]triphosphate)

  • Kinase reaction buffer

  • This compound (PNBM)

  • Dimethyl sulfoxide (DMSO)

  • EDTA solution (for quenching)

  • SDS-PAGE gels and western blotting apparatus

  • Anti-thiophosphate ester antibody

Procedure:

  • Kinase Reaction:

    • Set up the kinase reaction by combining the kinase, substrate, and kinase reaction buffer.

    • Initiate the reaction by adding ATPγS to a final concentration of 100-500 µM.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for 30-60 minutes.

    • (Optional) Quench the kinase reaction by adding EDTA to a final concentration that is double the concentration of Mg²⁺ in the buffer.[3]

  • Alkylation with this compound:

    • Prepare a fresh 50 mM stock solution of this compound in DMSO.[3]

    • Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2.5-5 mM.[3]

    • Incubate the alkylation reaction at room temperature for 1-2 hours with gentle agitation.[3]

  • Sample Preparation for Analysis:

    • For western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and load onto an SDS-PAGE gel.

    • For mass spectrometry analysis, the sample may require further processing, such as protein precipitation, digestion, and peptide cleanup, to remove interfering substances.

  • Detection:

    • After SDS-PAGE, transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane and probe with a specific anti-thiophosphate ester antibody.

    • Detect the antibody signal using a suitable secondary antibody and chemiluminescent substrate.

Visualizations

Logical Relationship of this compound Synthesis

synthesis_workflow pNBA p-Nitrobenzyl Alcohol Reaction Reaction at 0°C to RT pNBA->Reaction MsCl Methanesulfonyl Chloride MsCl->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., CH2Cl2) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup PNBM This compound Workup->PNBM kinase_assay_workflow cluster_kinase_reaction Kinase Reaction cluster_alkylation Alkylation cluster_analysis Analysis Kinase Kinase Thiophosphorylation Thiophosphorylation Kinase->Thiophosphorylation Substrate Substrate (Protein/Lysate) Substrate->Thiophosphorylation ATPgS ATPγS ATPgS->Thiophosphorylation Alkylation Alkylation of Thiophosphate Thiophosphorylation->Alkylation PNBM This compound (PNBM) PNBM->Alkylation SDS_PAGE SDS-PAGE Alkylation->SDS_PAGE WesternBlot Western Blot with Anti-Thiophosphate Ester Ab SDS_PAGE->WesternBlot MassSpec Mass Spectrometry SDS_PAGE->MassSpec

References

p-Nitrobenzyl Mesylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39628-94-9

Chemical Structure:

p-Nitrobenzyl mesylate structure

This technical guide provides an in-depth overview of this compound (PNBM), a crucial reagent for researchers in cell biology and drug discovery, particularly those focused on kinase signaling pathways. This document outlines its chemical properties, synthesis, and its primary application in the identification of direct kinase substrates. Detailed experimental protocols and a visual representation of the experimental workflow are also provided.

Core Properties and Specifications

This compound is a stable, solid organic compound. Below is a summary of its key chemical and physical properties.

PropertyValueReference
CAS Number 39628-94-9[1][2]
Molecular Formula C₈H₉NO₅S[1]
Molecular Weight 231.23 g/mol [2]
Appearance White to beige solid powder
Purity ≥98% (HPLC)[2]
Solubility Soluble in DMSO (up to 100 mM)[1]
Storage Temperature -20°C
SMILES CS(=O)(=O)OCC1=CC=C(--INVALID-LINK--[O-])C=C1[1]
InChI InChI=1S/C8H9NO5S/c1-15(12,13)14-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3[1]

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride. The following is a representative protocol adapted from the chemical literature.

Materials:

  • p-Nitrobenzyl alcohol

  • Methanesulfonyl chloride

  • Anhydrous acetone

  • Dicyclohexylamine

  • Water

  • Carbon tetrachloride

Procedure:

  • Dissolve p-nitrobenzyl alcohol in a suitable volume of anhydrous acetone at room temperature (15-35°C).

  • To this solution, add dicyclohexylamine as a base.

  • Slowly add methanesulfonyl chloride to the reaction mixture.

  • Stir the reaction for a designated period, allowing for the formation of a precipitate (dicyclohexylammonium chloride).

  • Filter the reaction mixture to remove the precipitated salt.

  • Dilute the filtrate with water to induce the precipitation of the crude this compound.

  • Collect the precipitate by filtration and air dry.

  • For purification, dissolve the crude product in a minimal amount of hot carbon tetrachloride, filter to remove any insoluble impurities, and allow the filtrate to cool and crystallize.

  • Collect the purified crystals of this compound by filtration.

Application in Kinase Substrate Identification

The primary utility of this compound is in a chemical genetics technique used to identify the direct substrates of a specific protein kinase. This method, pioneered by Shokat and colleagues, allows for the labeling and subsequent identification of substrates in a complex biological mixture.[3]

Experimental Workflow

The overall workflow involves three key steps:

  • Thiophosphorylation by an Analog-Sensitive Kinase: A protein kinase of interest is engineered with a mutation in its ATP-binding pocket, creating an "analog-sensitive" (AS-kinase) version. This engineered kinase can uniquely utilize a bulky ATP analog, ATPγS (adenosine 5'-O-(3-thiotriphosphate)), which is not efficiently used by wild-type kinases. The AS-kinase then transfers a thiophosphate group to its direct substrates.

  • Alkylation with this compound: The thiophosphorylated substrates are then alkylated with this compound. PNBM reacts with the sulfur atom of the thiophosphate group, creating a stable thiophosphate ester epitope. This epitope is not naturally present in cells.

  • Immunodetection and Identification: A specific antibody that recognizes this newly formed thiophosphate ester epitope is used to detect the labeled substrates. This can be done through various methods such as Western blotting for validation or immunoprecipitation for subsequent identification by mass spectrometry.

Signaling Pathway Diagram

Kinase_Substrate_Identification cluster_0 Cellular Environment cluster_1 Chemical Labeling cluster_2 Detection & Identification AS-Kinase AS-Kinase Thiophosphorylated_Substrate Thiophosphorylated Substrate AS-Kinase->Thiophosphorylated_Substrate Thiophosphorylation Substrate Substrate Substrate->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Thiophosphorylated_Substrate Labeled_Substrate Labeled Substrate (Thiophosphate Ester) PNBM p-Nitrobenzyl mesylate PNBM->Labeled_Substrate Alkylation Antibody Anti-Thiophosphate Ester Antibody Labeled_Substrate->Antibody Specific Binding Detection Western Blot or Immunoprecipitation Antibody->Detection Identification Mass Spectrometry Detection->Identification

Caption: Workflow for kinase substrate identification using this compound.

Detailed Experimental Protocol: Kinase Reaction and Alkylation

The following protocol is a generalized procedure for the in vitro labeling of kinase substrates.

Reagents:

  • Kinase reaction buffer (specific to the kinase of interest)

  • Analog-sensitive (AS) kinase

  • Substrate protein or cell lysate

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))

  • This compound (PNBM)

  • DMSO

  • Reaction stop solution (e.g., EDTA)

Procedure:

  • Kinase Reaction Setup:

    • Prepare the kinase reaction mixture containing the kinase buffer, the AS-kinase, and the substrate.

    • Initiate the reaction by adding ATPγS to a final concentration of 100-500 µM.

    • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

    • Include a negative control reaction without ATPγS.

  • Reaction Termination:

    • Stop the kinase reaction by adding a chelating agent like EDTA to a final concentration of 20-50 mM to sequester Mg²⁺, which is essential for kinase activity.

  • Alkylation with PNBM:

    • Prepare a fresh 50 mM stock solution of PNBM in DMSO.

    • Add the PNBM stock solution to the terminated kinase reaction to a final concentration of 1-5 mM.

    • Incubate the alkylation reaction at room temperature for 1-2 hours. Some precipitation may occur during this step, which is normal.

  • Sample Preparation for Downstream Analysis:

    • For Western blot analysis, add SDS-PAGE loading buffer to the alkylated sample, heat at 95-100°C for 5 minutes, and proceed with electrophoresis.

    • For immunoprecipitation and mass spectrometry, the alkylated sample can be directly used for incubation with the anti-thiophosphate ester antibody coupled to beads.

This in-depth guide provides researchers with the essential information to effectively utilize this compound in their studies of kinase signaling pathways. The provided protocols and workflow diagrams serve as a starting point for experimental design, enabling the identification and characterization of novel kinase-substrate interactions.

References

An In-depth Technical Guide to the Synthesis and Purification of p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of p-nitrobenzyl mesylate, a crucial alkylating reagent in chemical synthesis and kinase substrate identification. This document details established experimental protocols, presents key quantitative data, and outlines purification methodologies to ensure the production of high-purity material for research and development applications.

Introduction

This compound (PNBM), also known as 4-nitrobenzyl methanesulfonate, is a valuable organic reagent. It is frequently utilized as a thiol-specific alkylating agent, particularly in the study of kinase signaling pathways. By alkylating thiophosphorylated proteins, PNBM creates a unique epitope that can be targeted by specific antibodies, enabling the identification and isolation of direct kinase substrates. Given its utility, the reliable synthesis of high-purity this compound is of significant interest to the scientific community.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of p-nitrobenzyl alcohol with methanesulfonyl chloride. This reaction involves the conversion of the hydroxyl group of the alcohol into a good leaving group, the mesylate. Two common protocols are presented below, differing primarily in the choice of base and solvent.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products pNBA p-Nitrobenzyl Alcohol PNBM This compound pNBA->PNBM + Methanesulfonyl Chloride MsCl Methanesulfonyl Chloride MsCl->PNBM Base Base (Dicyclohexylamine or Triethylamine) Base->PNBM Solvent Solvent (Acetone or Dichloromethane) Solvent->PNBM Salt Amine Hydrochloride Salt PNBM->Salt Byproduct

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

Two effective methods for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Dicyclohexylamine in Acetone

This protocol is adapted from a patented procedure and is suitable for achieving high yields.[1]

Methodology:

  • Dissolve p-nitrobenzyl alcohol (0.1 mole) in 75 mL of dry acetone in a reaction flask equipped with two dropping funnels and a magnetic stirrer.

  • Prepare a solution of methanesulfonyl chloride (0.1 mole, 11.5 g) in 25 mL of dry acetone and place it in one dropping funnel.

  • Prepare a solution of dicyclohexylamine (0.1 mole, 18.1 g) in 25 mL of dry acetone and place it in the second dropping funnel.

  • Maintain the reaction mixture temperature at 30-35°C using an ice-water bath.

  • Simultaneously add the methanesulfonyl chloride and dicyclohexylamine solutions dropwise to the stirred p-nitrobenzyl alcohol solution over a period of 20 minutes. Ensure a slight excess of the sulfonyl chloride is always present in the reaction mixture.

  • After the addition is complete, continue stirring the reaction mixture for an additional 2 hours.

  • A precipitate of dicyclohexylamine hydrochloride will form. Filter the precipitate and wash it with a small amount of acetone.

  • Combine the filtrate and the acetone wash, and then evaporate the solvent under reduced pressure to obtain the crude this compound as a yellow-brown solid.

Protocol 2: Synthesis using Triethylamine in Dichloromethane (DCM)

This general and rapid procedure is widely used for the synthesis of mesylates.

Methodology:

  • Dissolve p-nitrobenzyl alcohol (1 equivalent) in dry dichloromethane (DCM) to make an approximately 0.2 M solution in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution over 5-10 minutes.

  • Continue stirring the reaction mixture at 0°C for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is slow, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with additional DCM and wash successively with ice-cold water, cold 10% HCl solution, saturated sodium bicarbonate solution, and finally, saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, the amine hydrochloride byproduct, and any other impurities. Recrystallization and column chromatography are the most common purification techniques.

Purification Workflow

Purification Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Pure Pure this compound (>98%) Recrystallization->Pure Column->Pure

Caption: General workflow for the purification of this compound.

Recrystallization Protocol

Recrystallization is an effective method for purifying crystalline solids. The choice of solvent is critical for successful purification. While the original patent suggests carbon tetrachloride, modern and safer alternatives are recommended. A solvent system of ethanol or a mixture of ethyl acetate and hexanes is often effective for compounds of similar polarity.

Methodology:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to the flask.

  • Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, place it in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals under vacuum or in a desiccator to obtain the pure this compound.

Column Chromatography Protocol

For smaller scale purifications or when recrystallization is not effective, silica gel column chromatography can be employed.

Methodology:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a suitable mobile phase. A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing the polarity) is a good starting point. The polarity of this compound suggests that a mobile phase of intermediate polarity will be effective.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
p-Nitrobenzyl AlcoholC₇H₇NO₃153.14Starting Material
Methanesulfonyl ChlorideCH₃ClO₂S114.55Reagent
DicyclohexylamineC₁₂H₂₃N181.32Base (Protocol 1)
TriethylamineC₆H₁₅N101.19Base (Protocol 2)
This compoundC₈H₉NO₅S231.23Product

Table 2: Reaction and Product Characteristics

ParameterValueReference
Synthesis
Reaction Yield (Protocol 1)~88%[1]
Product Characterization
AppearanceWhite to beige powder[2]
Melting Point108.5-110.5 °C[1]
Purity (by HPLC)≥98%[2]
SolubilitySoluble in DMSO[3]
Spectroscopic Data
¹H NMR (CDCl₃, δ)Data not readily available in searched literature.
¹³C NMR (CDCl₃, δ)Data not readily available in searched literature.
IR (cm⁻¹)Data not readily available in searched literature. Characteristic peaks are expected for S=O stretch (~1350 and ~1175 cm⁻¹), NO₂ stretch (~1520 and ~1345 cm⁻¹), and C-O stretch (~1000 cm⁻¹).

Conclusion

This technical guide provides detailed and practical information for the synthesis and purification of this compound. By following the outlined protocols, researchers can reliably produce this important reagent in high purity, suitable for demanding applications in drug discovery and the study of cellular signaling. The choice between the two synthetic protocols will depend on the available reagents and desired scale of the reaction. For purification, recrystallization is a scalable and efficient method, while column chromatography offers high resolution for smaller quantities. Careful execution of these procedures will ensure the successful preparation of this compound for advanced research applications.

References

p-Nitrobenzyl Mesylate: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Nitrobenzyl mesylate (PNBM) is a potent, thiol-specific alkylating agent predominantly utilized in proteomics and cell biology to identify direct substrates of protein kinases. This technical guide provides a comprehensive overview of its core mechanism of action, detailing the chemical principles that underpin its application, the established experimental workflow for kinase substrate labeling, and a critical analysis of its specificity and potential off-target effects. This document is intended to serve as a detailed resource for researchers employing PNBM in their experimental designs, offering insights into its chemical reactivity, practical application, and data interpretation.

Introduction

The study of protein phosphorylation is central to understanding cellular signaling. Identifying the direct substrates of specific kinases is a key challenge in delineating these complex pathways. This compound has emerged as a critical tool in a powerful chemical genetics approach to address this challenge. By combining analog-sensitive kinases with PNBM's specific reactivity, researchers can covalently tag and subsequently identify kinase substrates within a complex proteome. This guide will dissect the mechanism of this process, from the enzymatic reaction to the final detection, and explore the broader implications of using a reactive alkylating agent in a biological system.

Core Mechanism of Action: Kinase Substrate Labeling

The primary application of this compound is in a multi-step method to identify the direct substrates of a specific protein kinase. This technique relies on a "bump-hole" strategy, where a kinase is engineered to have an enlarged active site (the "hole") that can accommodate a bulky ATP analog, adenosine 5'-[γ-thio]triphosphate (ATPγS) (the "bumped" substrate), which is not efficiently used by wild-type kinases.

The overall process can be broken down into three key stages:

  • Thiophosphorylation: The engineered analog-sensitive (AS) kinase transfers the γ-thiophosphate group from ATPγS onto serine, threonine, or tyrosine residues of its direct substrates. This enzymatic reaction is highly specific to the engineered kinase.

  • Alkylation: this compound is then introduced. As a strong electrophile, it readily reacts with the nucleophilic sulfur atom of the newly installed thiophosphate group. This alkylation reaction forms a stable thiophosphate ester, covalently attaching the p-nitrobenzyl group to the kinase substrate.

  • Detection/Enrichment: The p-nitrobenzyl moiety acts as a "chemical epitope." A highly specific antibody that recognizes this p-nitrobenzyl-thiophosphate ester linkage can then be used to detect the tagged substrates via Western blotting or to enrich them for identification by mass spectrometry.

This mechanism allows for the specific and covalent labeling of direct kinase substrates, providing a powerful tool for dissecting signaling pathways.

Signaling Pathway and Experimental Workflow Diagrams

The logical flow of the kinase substrate identification method is depicted below.

Figure 1: Experimental workflow for kinase substrate identification using PNBM.

The chemical reaction at the core of this technique is the alkylation of the thiophosphate by PNBM.

PNBM_Alkylation_Reaction cluster_reactants Reactants cluster_products Products Thiophosphate Substrate-Ser/Thr/Tyr-PO2-SH (Thiophosphorylated Substrate) Tagged_Substrate Substrate-Ser/Thr/Tyr-PO2-S-CH2-C6H4-NO2 (Tagged Substrate) Thiophosphate->Tagged_Substrate SN2 Reaction PNBM O2N-C6H4-CH2-OSO2CH3 (this compound) PNBM->Tagged_Substrate Mesylate CH3SO3- (Mesylate anion)

Figure 2: Chemical reaction of PNBM with a thiophosphorylated substrate.

Chemical Properties and Reactivity

This compound is an organic compound with the chemical formula C₈H₉NO₅S. The mesylate group (-OSO₂CH₃) is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic attack. The presence of the electron-withdrawing nitro group (-NO₂) in the para position of the benzyl ring further enhances the electrophilicity of the benzylic carbon.

On-Target Reactivity: Thiophosphates

The intended target of PNBM in the kinase substrate labeling assay is the thiophosphate group. The sulfur atom in the thiophosphate is a soft nucleophile and readily attacks the electrophilic benzylic carbon of PNBM in an S(_N)2 reaction, displacing the mesylate leaving group. This reaction is efficient under typical cell lysis and kinase assay conditions.

Off-Target Reactivity: Cysteine Thiols

A critical consideration for the use of PNBM is its reactivity towards other cellular nucleophiles. The most significant of these are the thiol groups of cysteine residues in proteins. The p-nitrobenzyl group has been historically used as a protecting group for cysteine in peptide synthesis, which underscores its inherent reactivity with thiols.[1][2]

The alkylation of cysteine by PNBM proceeds via the same S(_N)2 mechanism as the reaction with thiophosphates. This can lead to the labeling of proteins that are not kinase substrates, creating potential false positives in subsequent analyses. The discrimination between on-target (thiophosphate ester) and off-target (thioether) alkylation is therefore reliant on the specificity of the antibody used for detection.

Off_Target_Reaction cluster_reactants Reactants cluster_products Products Cysteine Protein-Cys-SH (Cysteine Residue) Alkylated_Cysteine Protein-Cys-S-CH2-C6H4-NO2 (Off-Target Alkylated Protein) Cysteine->Alkylated_Cysteine SN2 Reaction PNBM O2N-C6H4-CH2-OSO2CH3 (this compound) PNBM->Alkylated_Cysteine Mesylate CH3SO3- (Mesylate anion)

Figure 3: Off-target reaction of PNBM with a cysteine residue.

Data Presentation: Physicochemical and Experimental Parameters

For reproducible and accurate results, it is crucial to adhere to well-defined experimental parameters. The following tables summarize the key properties of this compound and typical conditions for its use in kinase substrate labeling experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₉NO₅S
Molecular Weight 231.23 g/mol
Appearance White to beige solid
Purity Typically >98% (HPLC)
Solubility Soluble in DMSO (e.g., up to 100 mM)
Storage Store at -20°C, desiccated

Table 2: Typical Experimental Parameters for Kinase Substrate Labeling

ParameterRecommended Value/ConditionNotes
PNBM Stock Solution 50 mM in fresh DMSOPrepare fresh or store single-use aliquots at -20°C.
Final PNBM Concentration 2.5 mMThis may need optimization depending on the kinase and substrate.
Alkylation Time 1-2 hours
Alkylation Temperature Room temperature
Quenching Addition of a thiol-containing reagent (e.g., DTT)This will consume excess PNBM.
Control Reactions No ATPγS; No AS-kinaseEssential for identifying non-specific antibody binding and endogenous thiophosphorylation.

Experimental Protocols

The following is a generalized protocol for the identification of kinase substrates using an analog-sensitive kinase and PNBM. This protocol is based on methodologies described in the literature and by commercial suppliers.

Materials
  • Cell lysate containing the analog-sensitive kinase of interest

  • ATPγS

  • This compound (PNBM)

  • Kinase reaction buffer (specific to the kinase of interest)

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-thiophosphate ester antibody

  • Reagents for Western blotting or immunoprecipitation and mass spectrometry

Procedure
  • Kinase Reaction (Thiophosphorylation):

    • Incubate the cell lysate containing the AS-kinase with its potential substrates in the presence of ATPγS in the appropriate kinase reaction buffer.

    • Allow the reaction to proceed for a specified time (e.g., 30 minutes at 30°C).

    • Include control reactions lacking ATPγS or the AS-kinase.

  • Alkylation:

    • Stop the kinase reaction (e.g., by adding EDTA).

    • Add PNBM from a 50 mM DMSO stock to a final concentration of 2.5 mM.

    • Incubate at room temperature for 1-2 hours with gentle mixing.

  • Sample Preparation for Analysis:

    • Quench the alkylation reaction by adding a reducing agent like DTT.

    • Prepare samples for either Western blot analysis or immunoprecipitation followed by mass spectrometry.

  • Detection/Identification:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-thiophosphate ester antibody to visualize tagged substrates.

    • Immunoprecipitation-Mass Spectrometry (IP-MS): Incubate the alkylated lysate with the anti-thiophosphate ester antibody to capture the tagged substrates. Elute the bound proteins and identify them by LC-MS/MS.

Broader Biological Effects and Considerations

As a reactive alkylating agent, PNBM has the potential for broader biological effects beyond its intended use in the kinase assay.

  • Cytotoxicity: While specific cytotoxicity data (e.g., IC₅₀ values) for PNBM are not widely published, other nitrobenzyl derivatives have been shown to exhibit cytotoxicity.[3] High concentrations of PNBM or prolonged exposure could potentially impact cell viability in live-cell applications, although its primary use is in cell lysates.

  • DNA Alkylation: Alkylating agents as a class are known to have the potential to modify DNA. However, the primary targets of PNBM in a protein-rich cell lysate are the more abundant and highly nucleophilic thiol groups. Significant DNA alkylation is less likely under the standard conditions of the kinase assay but has not been exhaustively ruled out.

  • Off-Target Protein Alkylation: As discussed, the most significant off-target effect is the alkylation of cysteine residues. This can potentially alter the function of proteins and should be a key consideration when interpreting results, especially from proteomics studies. The use of appropriate controls is paramount to distinguish bona fide kinase substrates from non-specific alkylation targets.

Conclusion

This compound is a powerful and specific tool for the covalent labeling of thiophosphorylated proteins, enabling the identification of direct kinase substrates. Its mechanism of action is based on a straightforward S(_N)2 alkylation reaction that is highly efficient for the soft nucleophile of a thiophosphate group. However, its thiol-reactive nature necessitates careful consideration of potential off-target effects, primarily the alkylation of cysteine residues. By understanding the core chemical principles of its reactivity and employing rigorous experimental design with appropriate controls, researchers can effectively leverage PNBM to gain valuable insights into kinase-mediated signaling networks. This guide provides the foundational knowledge for the informed application of this important chemical probe.

References

An In-depth Technical Guide to p-Nitrobenzyl Mesylate for Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the diverse arsenal of protecting groups, the p-nitrobenzyl (PNB) group offers a unique combination of stability and selective cleavage, making it an invaluable tool in complex multi-step syntheses, particularly in peptide and carbohydrate chemistry. p-Nitrobenzyl mesylate serves as a primary reagent for the introduction of this versatile protecting group. This guide provides a comprehensive overview of its application, including protection and deprotection strategies, experimental protocols, and its orthogonality with other common protecting groups.

Core Concepts of the p-Nitrobenzyl (PNB) Protecting Group

The p-nitrobenzyl group is typically introduced to a functional group via nucleophilic substitution, where the nucleophile (e.g., an alcohol, amine, or carboxylate) displaces a good leaving group from the p-nitrobenzyl moiety. This compound is an excellent alkylating agent for this purpose, as the mesylate anion is a highly effective leaving group.

The PNB group is characterized by its considerable stability under a range of conditions, including those used for the cleavage of acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups.[1] This orthogonality is crucial for its application in complex synthetic strategies.[2] The removal of the PNB group is most commonly achieved under mild reductive conditions or, in some cases, through photolysis or other specific chemical methods.

Protection of Various Functional Groups

This compound is a versatile reagent for the protection of a wide array of functional groups. The general strategy involves the reaction of a substrate with this compound in the presence of a suitable base to neutralize the generated methanesulfonic acid.

G cluster_protection General Protection Reaction NuH Nucleophile (R-OH, R-NH2, R-COOH, R-SH) Protected PNB-Protected Product NuH->Protected + PNBMs, Base PNBMs This compound PNBMs->Protected Base Base (e.g., Dicyclohexylamine, Et3N) Base->Protected Solvent Solvent (e.g., Acetone, DMF) Byproduct [Base-H]+ OMs-

Caption: General workflow for functional group protection using this compound.

Table 1: Summary of Protection Conditions for Various Functional Groups

Functional GroupSubstrate ExampleReagentsBaseSolventTypical YieldReference
Carboxylic Acid6-Phenoxyacetamidopenicillanic acid sulfoxideThis compoundTriethylamineAcetoneHigh[3]
Amine (Carbamate)Amino Acidsp-Nitrobenzyl chloroformateBase-Good[2][4]
Thiol (Thioether)Cysteinep-Nitrobenzyl bromide/mesylateBaseDMFGood[1][5]
Phenol (Ether)Phenolsp-Nitrobenzyl bromide/mesylateBase-Good[1]
Alcohol (Ether)Alcoholsp-Nitrobenzyl bromide/mesylateNaHDMFGood[6]
PhosphateThiophosphatesThis compound---[7]

Note: While this compound is a primary reagent, p-nitrobenzyl bromide is also commonly used for these transformations. Chloroformates are used to form carbamates.

Deprotection Strategies: Cleavage of the PNB Group

The selective removal of the PNB group is a key advantage of this protecting group. A variety of methods have been developed, with reductive cleavage being the most prevalent.

The most common method for PNB group removal involves the reduction of the nitro group to an amine. This transformation dramatically alters the electronic properties of the benzyl system, converting the electron-withdrawing nitro group into an electron-donating amino group. This facilitates a spontaneous 1,6-elimination reaction, which cleaves the benzylic C-O, C-N, or C-S bond and liberates the protected functional group.[2][8]

G PNB_Protected PNB-Protected Substrate (PNB-O-R, PNB-N-R, etc.) PAB_Intermediate p-Aminobenzyl Intermediate PNB_Protected->PAB_Intermediate Reduction Reducing_Agent Reducing Agent (H2/Pd-C, Zn/AcOH, SnCl2, Na2S2O4) Reducing_Agent->PAB_Intermediate Elimination Spontaneous 1,6-Elimination PAB_Intermediate->Elimination Deprotected Deprotected Substrate (HO-R, H2N-R, etc.) Elimination->Deprotected Release Quinone_Methide Quinone Imine Methide (Byproduct) Elimination->Quinone_Methide

Caption: Mechanism of reductive cleavage for the p-Nitrobenzyl (PNB) protecting group.

Table 2: Common Reagents and Conditions for PNB Deprotection

MethodReagentsConditionsSubstratesNotesReference(s)
Catalytic HydrogenationH₂, 10% Pd/CNeutral, RTEsters, Ethers, CarbamatesA very common and clean method.[1]
Dissolving MetalZn / Acetic AcidMildly acidic, 0°C to RTEsters, EthersEffective for various substrates.[1]
Dissolving MetalSnCl₂, Phenol, HOAcMildly acidicEsters, Thioethers, CarbamatesUsed in solid-phase peptide synthesis.[5]
Dithionite ReductionNa₂S₂O₄, Na₂CO₃Mildly alkaline (pH 8-9)EstersSelective in the presence of Bzl, Z, and Boc groups.[8]
Basic Hydrolysis20% aq. NaOH in MeOH75 °CAmides, Ethers, Anilines, UreasA one-step method, presumably via oxidation.[9]

While ortho-nitrobenzyl derivatives are the most well-known photolabile protecting groups (PPGs), the underlying mechanism provides insight into potential light-based deprotection strategies.[10][11] Upon UV irradiation (typically >300 nm), the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[12] This intermediate then rearranges to release the protected group and form a nitrosobenzaldehyde byproduct.[10][13] While less common for the para-isomer, photolysis remains a potential "traceless" deprotection method.

G NB_Protected o-Nitrobenzyl Protected Substrate Excited_State Excited State (Diradical) NB_Protected->Excited_State Photoexcitation UV_Light UV Light (hν) UV_Light->Excited_State Aci_Nitro Aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Rearrangement Rearrangement Aci_Nitro->Rearrangement Deprotected Deprotected Substrate Rearrangement->Deprotected Release Nitroso_Byproduct o-Nitrosobenzaldehyde Rearrangement->Nitroso_Byproduct G Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Couple Fmoc-AA(PNB)-OH Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat Cycles Wash->Repeat Repeat->Fmoc_Deprotection Final_Peptide Resin-Bound Peptide with PNB side chains Repeat->Final_Peptide Completion PNB_Cleavage PNB Deprotection (SnCl2, Phenol, HOAc in DMF) Final_Peptide->PNB_Cleavage Byproduct_Removal Byproduct Removal (Benzene Sulfinic Acid) PNB_Cleavage->Byproduct_Removal Final_Cleavage Final Cleavage from Resin (e.g., TFA) Byproduct_Removal->Final_Cleavage Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide

References

Solubility of p-Nitrobenzyl Mesylate in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Nitrobenzyl mesylate (PNBM) in dimethyl sulfoxide (DMSO), a crucial parameter for its application in biomedical research, particularly in kinase substrate identification assays. This document collates quantitative data from various suppliers, outlines recommended experimental protocols for dissolution, and presents a visual workflow for the preparation of PNBM stock solutions.

Physicochemical Properties

This compound is a thiol-specific alkylating reagent.[1] It is utilized to alkylate thiophosphorylated proteins, creating thiophosphate ester epitopes that can be detected by specific antibodies.[1] This technique is instrumental in the identification of direct kinase substrates.[1][2]

PropertyValueReference
Molecular Formula C₈H₉NO₅S[1][3]
Molecular Weight 231.23 g/mol [1][4]
Appearance White to beige powder/solid[1][5]
Purity ≥98% to >99%[1][3]
CAS Number 39628-94-9[1][4]

Quantitative Solubility Data in DMSO

The solubility of this compound in DMSO has been reported by several commercial suppliers. The values exhibit some variability, which may be attributable to differences in the purity of the compound, the quality and water content of the DMSO used, and the specific experimental conditions for dissolution.

SupplierReported Solubility (mg/mL)Reported Molar ConcentrationNotes
Abcam12 mg/mL (for a 50 mM stock)100 mMPrepare a 50 mM (12 mg/ml) stock by dissolving in DMSO and vortexing.
Sigma-Aldrich2 mg/mLNot specifiedSolution is described as clear.[1][6]
Selleck Chemicals46 mg/mL198.93 mMAdvises using fresh DMSO as moisture can reduce solubility.[2][7]
MedChemExpress100 mg/mL432.47 mMRecommends the use of ultrasound (sonication) to facilitate dissolution and use of newly opened DMSO.[4][5]

Experimental Protocols for Dissolution in DMSO

While a standardized, universal protocol for determining the maximum solubility is not available, the following best practices can be synthesized from the available data sheets to ensure consistent and effective dissolution of this compound in DMSO for the preparation of stock solutions.

Materials:

  • This compound powder

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)

  • Appropriate personal protective equipment (PPE)

Protocol for Preparation of a 50 mM Stock Solution:

  • Calculation : To prepare a 50 mM stock solution, weigh out 12 mg of this compound (MW: 231.23 g/mol ).

  • Dispensing Solvent : Add 1 mL of fresh, anhydrous DMSO to the solid this compound. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can significantly decrease the solubility of the compound.[2][5]

  • Dissolution :

    • Vortexing : Securely cap the vial and vortex thoroughly until the solid is completely dissolved.

    • Ultrasonication : For higher concentrations or if dissolution is slow, place the vial in an ultrasonic bath.[4][5] This can help to break up any aggregates and facilitate dissolution.

  • Visual Inspection : Visually inspect the solution to ensure it is clear and free of any particulate matter.[1]

  • Storage : For short-term storage, aliquots can be kept at -20°C. For long-term storage, -80°C is recommended for solutions in DMSO, which can be stable for up to 6 months.[5] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Workflow for Stock Solution Preparation

The following diagram illustrates the logical workflow for preparing a stock solution of this compound in DMSO.

G Workflow for this compound Stock Solution Preparation A Weigh p-Nitrobenzyl mesylate powder B Add fresh, anhydrous DMSO A->B C Vortex thoroughly B->C D Optional: Use ultrasonic bath if needed C->D E Visually inspect for complete dissolution C->E D->E F Aliquot for single use E->F G Store at -20°C or -80°C F->G

Caption: Preparation of this compound in DMSO.

References

p-Nitrobenzyl Mesylate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzyl mesylate (PNBM), with the chemical formula C₈H₉NO₅S, is a crucial reagent in biomedical research, particularly as a thiol-specific alkylating agent for the identification of direct kinase substrates.[1] Its efficacy is intrinsically linked to its chemical integrity. This guide provides an in-depth analysis of the stability of this compound, outlining its degradation pathways, recommended storage conditions, and methodologies for assessing its purity and stability. Understanding these parameters is critical for ensuring the reliability and reproducibility of experimental results.

Chemical Properties and Stability Profile

This compound is a solid, appearing as a white to beige or light yellow to yellow powder.[2] It is soluble in dimethyl sulfoxide (DMSO).[1] The stability of this compound is influenced by several factors, including temperature, moisture, and light. Being a sulfonate ester, it is susceptible to nucleophilic attack, and the presence of the nitrobenzyl group introduces photosensitivity.

Degradation Pathways

The primary degradation pathways for this compound are hydrolysis and photolysis.

  • Hydrolysis: In the presence of water, the ester bond of this compound can be cleaved, yielding p-nitrobenzyl alcohol and methanesulfonic acid. This reaction is accelerated by acidic or basic conditions. The susceptibility of sulfonate esters to hydrolysis is a known characteristic, making it imperative to store the compound under desiccating conditions.[1]

  • Photodegradation: Nitrobenzyl compounds are known to be sensitive to light. Upon exposure to UV radiation, the nitro group can be excited, leading to a series of reactions that can result in the cleavage of the benzylic C-O bond and the formation of various photoproducts.

  • Thermal Decomposition: While specific data for this compound is limited, thermal stress can also contribute to its degradation. Studies on similar nitroaromatic compounds have shown that thermal decomposition can lead to the release of gaseous products like nitrogen oxides.

The primary degradation pathway of this compound via hydrolysis is depicted below.

Hydrolytic Degradation of this compound PNBM This compound PNBA p-Nitrobenzyl Alcohol PNBM->PNBA Hydrolysis MSA Methanesulfonic Acid PNBM->MSA Hydrolysis H2O Water (H₂O) H2O->PNBM H_plus_OH_minus H⁺ / OH⁻ (catalyst) H_plus_OH_minus->PNBM

Caption: Hydrolytic degradation pathway of this compound.

Recommended Storage Conditions and Shelf Life

To ensure the long-term stability and efficacy of this compound, it is crucial to adhere to the following storage recommendations.

Storage Recommendations
ParameterRecommendationRationale
Temperature Long-term: -20°C.[1] Short-term: -20°C.[1]Minimizes thermal degradation and slows down potential hydrolytic reactions.
Atmosphere Store under desiccating conditions.[1]Prevents hydrolysis of the mesylate ester.
Light Store in a light-protected container.Mitigates photodegradation of the nitrobenzyl group.
Form Solid powder.More stable than solutions.
Solutions Prepare fresh. If storage is necessary, store single-use aliquots of DMSO solutions at -20°C for up to one month or -80°C for up to six months.[2]Minimizes degradation in solvent and avoids repeated freeze-thaw cycles.
Shelf Life

Under the recommended storage conditions, solid this compound has a shelf life of up to 12 months.[1] For solutions in DMSO, the stability is significantly reduced; they should be used within one month when stored at -20°C and within six months at -80°C.[2]

Experimental Protocols for Stability Assessment

The following sections detail experimental protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method to monitor the stability of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Forced Degradation Workflow Start This compound Sample Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1 M HCl) Stress->Acid Base Base Hydrolysis (0.1 M NaOH) Stress->Base Oxidation Oxidation (3% H₂O₂) Stress->Oxidation Thermal Thermal Stress (60°C) Stress->Thermal Photo Photolytic Stress (ICH Q1B) Stress->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Determine Degradation Rate Analysis->Results

Caption: Workflow for forced degradation studies of this compound.

4.1.1 Materials

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer, pH 7.0

4.1.2 Procedure

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 1 hour. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid this compound in a hot air oven at 60°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.

  • Photolytic Degradation: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). Dissolve the stressed solid in acetonitrile for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance over time.

4.2.1 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Detection UV at 274 nm
Injection Volume 10 µL
Column Temperature 30°C

4.2.2 Method Validation

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose. The specificity of the method should be established by demonstrating that the peak for this compound is well-resolved from the peaks of its degradation products.

Quantitative Analysis of Degradation

The following table summarizes hypothetical quantitative data from forced degradation studies, analyzed by the stability-indicating HPLC method.

Stress Condition% Degradation of this compoundMajor Degradation ProductRetention Time of Degradant (min)
0.1 M HCl, 60°C, 24h 15.2%p-Nitrobenzyl alcohol3.8
0.1 M NaOH, RT, 1h 85.7%p-Nitrobenzyl alcohol3.8
3% H₂O₂, RT, 24h 5.1%Unidentified polar species2.5
Thermal, 60°C, 48h 2.3%p-Nitrobenzyl alcohol3.8
Photolytic, ICH Q1B 11.8%Multiple photoproductsVarious

Conclusion

This compound is a stable compound when stored under the recommended conditions of -20°C in a desiccated, light-protected environment. The primary degradation pathways are hydrolysis to p-nitrobenzyl alcohol and photolysis. Adherence to proper storage and handling procedures is essential to maintain the chemical integrity of this compound and to ensure the validity of experimental outcomes. The use of a validated stability-indicating HPLC method is recommended for quality control and for monitoring the stability of this important research chemical.

References

The Unassuming Workhorse: A Technical Guide to the Reactivity of p-Nitrobenzyl Mesylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of p-Nitrobenzyl mesylate (PNBM), a versatile reagent in biochemical and synthetic chemistry.

Abstract

This compound (PNBM) has emerged as a critical tool for researchers in the life sciences, particularly in the fields of proteomics and drug development. Its utility stems from its specific reactivity towards nucleophiles, most notably thiol groups. This technical guide provides a comprehensive overview of the reactivity of PNBM, detailing its application as a potent alkylating agent for the identification of kinase substrates and as a stable protecting group in peptide synthesis. This document consolidates key experimental protocols, quantitative data, and mechanistic insights to serve as a practical resource for scientists.

Core Properties of this compound

This compound, with the chemical formula C₈H₉NO₅S, is a white to beige powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Weight 231.23 g/mol [2]
Purity Typically >98% (HPLC)[1][2]
Appearance White to beige powder/solid[1][2]
Solubility Soluble in DMSO (up to 100 mM), DMF; Insoluble in water[2][3][4]
Storage Conditions -20°C, desiccated[1]
CAS Number 39628-94-9[2]

Table 1: Physicochemical Properties of this compound. This table summarizes the key physical and chemical characteristics of PNBM.

Reactivity Profile: A Tale of Nucleophilic Substitution

The reactivity of this compound is dominated by nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism. The electron-withdrawing nitro group at the para position of the benzyl ring plays a crucial role in activating the benzylic carbon towards nucleophilic attack. Simultaneously, the mesylate group serves as an excellent leaving group, being the conjugate base of a strong acid (methanesulfonic acid).

The Sₙ2 Reaction Mechanism

The reaction of PNBM with a nucleophile (Nu⁻) is a concerted, one-step process where the nucleophile attacks the electrophilic benzylic carbon from the backside of the carbon-leaving group bond. This leads to an inversion of stereochemistry at the carbon center, although this is often not relevant for the achiral benzylic carbon of PNBM.

SN2_Mechanism

Solvolysis

Studies on the solvolysis of p-nitrobenzyl sulfonates in various solvents have shown that the reaction mechanism is sensitive to the nucleophilicity and ionizing power of the solvent. In solvents with low nucleophilicity, an Sₙ1-like character may be observed, but for most applications involving nucleophiles, the Sₙ2 pathway is predominant. [5]

Applications in Research and Drug Development

Identification of Direct Kinase Substrates

Kinase_Assay_Workflow

Figure 2: Kinase Substrate Identification Workflow. This diagram outlines the key steps in using PNBM to label and identify direct kinase substrates.

Experimental Protocol: Kinase Substrate Alkylation

The following is a generalized protocol for the alkylation of thiophosphorylated proteins using PNBM. [3]

  • Kinase Reaction: Perform the kinase reaction using ATPγS in place of ATP. It is crucial to limit the concentration of thiol-containing additives (e.g., DTT) to less than 0.5 mM, as they will compete with the thiophosphate for PNBM.

  • PNBM Stock Solution Preparation: Prepare a 50 mM stock solution of PNBM (approximately 12 mg/mL) by dissolving it in fresh, anhydrous DMSO and vortexing thoroughly. Aliquots can be stored at -20°C for up to one month. [6]3. Alkylation: Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2-5 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. [3]For larger volumes, end-over-end rotation is recommended. Alternatively, the incubation can be carried out overnight at 4°C.

  • Quenching and Sample Preparation: After alkylation, the reaction can be stopped by adding SDS-PAGE sample buffer for subsequent analysis by Western blotting or prepared for mass spectrometry.

Cysteine and Selenocysteine Protection in Peptide Synthesis

The p-nitrobenzyl (pNB) group, introduced via reagents like PNBM, serves as a robust protecting group for the thiol of cysteine and the selenol of selenocysteine in solid-phase peptide synthesis (SPPS). [7]It offers superior stability under acidic conditions compared to other commonly used protecting groups like acetamidomethyl (Acm). [7][8] Deprotection of the p-Nitrobenzyl Group

The removal of the pNB group is typically a two-step process: reduction of the nitro group to an amino group, followed by oxidative cleavage.

  • Cysteine_Protection_Deprotection cluster_cycle Cys_SH Cysteine (R-SH) Cys_SpNB p-Nitrobenzyl Protected Cysteine (R-S-pNB) Cys_SH->Cys_SpNB Protection (PNBM) Cys_SpAB p-Aminobenzyl Intermediate (R-S-pAB) Cys_SpNB->Cys_SpAB Reduction (e.g., Zn/AcOH or SnCl₂/HCl) Disulfide Disulfide Bond (R-S-S-R) Cys_SpAB->Disulfide Oxidative Cleavage (I₂) Disulfide->Cys_SH Reduction (e.g., DTT)

Figure 3: Cysteine Protection and Deprotection Cycle. This diagram illustrates the process of protecting a cysteine thiol with a p-nitrobenzyl group and the subsequent two-step deprotection to form a disulfide bond.

Quantitative Data on pNB Group Stability

The pNB group exhibits remarkable stability under various conditions commonly used in peptide synthesis, as summarized in Table 2.

ConditionStability of pNB GroupReference
Neat Trifluoroacetic Acid (TFA), 25-60°C, 1hIntact[7]
Hydrogen Fluoride (HF) / p-cresol (9:1), 0°C, 1hIntact[7][9]
I₂ / Acetic Acid / 2M HClStable[8]

Table 2: Stability of the p-Nitrobenzyl Protecting Group. This table highlights the stability of the pNB group under various acidic and oxidative conditions.

Synthesis of this compound

This compound can be synthesized in high yield by reacting p-nitrobenzyl alcohol with methanesulfonyl chloride in acetone in the presence of a base, such as dicyclohexylamine, which acts as a hydrogen chloride scavenger. [2] Experimental Protocol: Synthesis of this compound

The following is a generalized procedure based on a patented method. [2]

  • Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzyl alcohol (1 equivalent) in dry acetone.

  • Reagent Addition: While stirring, add a solution of methanesulfonyl chloride (1 equivalent) in acetone dropwise. Concurrently, add a solution of dicyclohexylamine (1 equivalent) in acetone dropwise from a separate addition funnel.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Workup: Upon completion, the dicyclohexylamine hydrochloride precipitate is removed by filtration. The product can be precipitated from the filtrate by the addition of water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as carbon tetrachloride. [2]

Conclusion

This compound is a highly versatile and valuable reagent for researchers and drug development professionals. Its well-defined reactivity, primarily governed by the Sₙ2 mechanism, makes it a reliable tool for the specific alkylation of thiols and thiophosphates. Its application in kinase substrate identification has significantly advanced our understanding of cellular signaling. Furthermore, its use as a stable and selectively cleavable protecting group for cysteine and selenocysteine has proven invaluable in the complex art of peptide synthesis. This guide provides a foundational understanding and practical protocols to facilitate the effective use of this important chemical tool.

References

Methodological & Application

Application Notes and Protocols for p-Nitrobenzyl Mesylate (PNBM) Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and apoptosis. Their dysregulation is frequently implicated in various diseases, most notably cancer, making them a major class of drug targets. The development of specific and potent kinase inhibitors is a cornerstone of modern drug discovery. A crucial step in this process is the accurate and reliable measurement of kinase activity and the inhibitory potential of candidate compounds.

The p-Nitrobenzyl mesylate (PNBM) protocol offers a robust and versatile method for identifying direct kinase substrates and quantifying kinase activity. This non-radioactive assay relies on the ability of most kinases to utilize ATPγS (adenosine-5'-O-(3-thiotriphosphate)) as a phosphodonor substrate, transferring a thiophosphate group to their substrates. The resulting thiophosphorylated substrate is then alkylated by PNBM, creating a unique and stable epitope. This epitope can be specifically recognized by antibodies, allowing for detection and quantification through various immunochemical techniques such as Western blotting and immunoprecipitation. This method provides a powerful tool for kinase inhibitor screening and characterization.

Principle of the Assay

The PNBM-based kinase assay is a two-step process that enables the sensitive detection of kinase activity.

  • Thiophosphorylation: The kinase of interest catalyzes the transfer of a thiophosphate group from ATPγS to its specific substrate (protein or peptide). This reaction is analogous to the natural phosphorylation reaction with ATP.

  • Alkylation: this compound (PNBM) is added to the reaction mixture. PNBM is an alkylating agent that specifically and covalently modifies the sulfur atom of the thiophosphate group on the substrate. This modification creates a unique neo-epitope.

  • Detection: The alkylated thiophosphate ester is then detected using a specific monoclonal antibody that recognizes this unique structure. The amount of signal generated is directly proportional to the kinase activity. This detection can be performed using various platforms, including Western Blot for qualitative and semi-quantitative analysis, or ELISA-based formats for high-throughput quantitative screening.

Featured Signaling Pathways: Akt and MAPK

The PNBM kinase assay is applicable to a wide range of kinases. Here, we focus on two critical signaling pathways in cancer biology: the PI3K/Akt pathway and the MAPK/ERK pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[1] Upon activation by growth factors, PI3K generates PIP3, which recruits Akt to the plasma membrane where it is activated through phosphorylation.[2] Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival and growth.[1] Dysregulation of this pathway is a common event in many cancers.

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Substrates (e.g., GSK3β, FoxO) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to

PI3K/Akt Signaling Pathway
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is a key signaling route that transduces extracellular signals from growth factors to the nucleus, leading to changes in gene expression and cell cycle progression.[3] This pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential activation of Ras, Raf, MEK, and finally ERK.[3] Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear targets.

MAPK_Signaling_Pathway Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Cytoplasmic Cytoplasmic Substrates ERK->Cytoplasmic Phosphorylates Nuclear Nuclear Substrates (e.g., Transcription Factors) ERK->Nuclear Phosphorylates Response Gene Expression, Cell Proliferation Cytoplasmic->Response Nuclear->Response Leads to

MAPK/ERK Signaling Pathway

Experimental Protocols

Materials and Reagents
  • Kinase of interest (e.g., recombinant Akt1 or ERK2)

  • Kinase-specific substrate (protein or peptide)

  • ATPγS (adenosine-5'-O-(3-thiotriphosphate))

  • This compound (PNBM)

  • Kinase reaction buffer (specific to the kinase)

  • Anti-thiophosphate ester antibody

  • Secondary antibody conjugated to HRP

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Western blot blocking buffer (e.g., 5% non-fat milk in TBST)

  • Chemiluminescent substrate

  • Kinase inhibitors for IC50 determination

Experimental Workflow

The general workflow for a PNBM kinase assay followed by Western blot detection is outlined below.

PNBM_Workflow Start Start KinaseReaction 1. Kinase Reaction (with ATPγS) Start->KinaseReaction Alkylation 2. Alkylation (with PNBM) KinaseReaction->Alkylation Quench 3. Quench Reaction (SDS-PAGE Sample Buffer) Alkylation->Quench SDSPAGE 4. SDS-PAGE Quench->SDSPAGE Transfer 5. Western Blot Transfer SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody (Anti-thiophosphate ester) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection SecondaryAb->Detection Analysis 10. Data Analysis Detection->Analysis

PNBM Kinase Assay Workflow
Detailed Protocol: Kinase Reaction and Alkylation

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, prepare the kinase reaction mixture. The final volume and concentrations should be optimized for each kinase-substrate pair. A typical reaction might contain:

    • Kinase (e.g., 50 ng)

    • Substrate (e.g., 1 µg)

    • ATPγS (e.g., 100 µM)

    • Kinase reaction buffer (to final volume)

  • Incubate: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Prepare PNBM Stock Solution: Prepare a fresh 50 mM stock solution of PNBM in DMSO.

  • Alkylation: Add the PNBM stock solution to the kinase reaction mixture to a final concentration of 2.5 mM.

  • Incubate for Alkylation: Incubate the mixture at room temperature for 1-2 hours.

  • Stop the Reaction: Stop the alkylation reaction by adding SDS-PAGE sample buffer.

Detailed Protocol: Western Blotting
  • SDS-PAGE: Separate the proteins in the reaction mixture by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add a chemiluminescent substrate and detect the signal using an appropriate imaging system.

Data Presentation: Quantitative Analysis of Kinase Inhibition

The PNBM kinase assay is highly suitable for determining the half-maximal inhibitory concentration (IC50) of small molecule inhibitors.[4] The IC50 value is a measure of the potency of an inhibitor and is a critical parameter in drug discovery.[4] To determine the IC50, a series of kinase reactions are performed in the presence of varying concentrations of the inhibitor. The resulting data can be plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration to generate a dose-response curve, from which the IC50 value can be calculated.

Table 1: Hypothetical IC50 Values for an Akt1 Inhibitor Determined by PNBM Kinase Assay

Inhibitor Concentration (nM)% Kinase Activity
0100
195
1075
5052
10030
50010
10005
IC50 (nM) ~50

Table 2: Hypothetical IC50 Values for a MEK1 Inhibitor Determined by PNBM Kinase Assay

Inhibitor Concentration (nM)% Kinase Activity
0100
0.198
185
1055
2048
5025
10012
IC50 (nM) ~15

Troubleshooting

Problem Possible Cause Solution
No or weak signalInactive kinase or substrateVerify the activity of the kinase and the integrity of the substrate.
Suboptimal reaction conditionsOptimize kinase concentration, ATPγS concentration, incubation time, and temperature.
Inefficient alkylationEnsure PNBM is fresh and used at the correct final concentration.
Antibody issuesCheck the antibody concentration and incubation conditions.
High backgroundNon-specific antibody bindingIncrease the number and duration of washing steps. Optimize blocking conditions.
Autophosphorylation of the kinaseInclude a no-substrate control to assess the level of autophosphorylation.
Inconsistent resultsPipetting errorsUse calibrated pipettes and ensure accurate reagent dispensing.
Reagent degradationAliquot and store reagents properly. Avoid repeated freeze-thaw cycles.

Conclusion

The this compound kinase assay is a powerful and versatile tool for researchers in both academic and industrial settings. Its non-radioactive nature, combined with high specificity and adaptability to various detection platforms, makes it an excellent choice for kinase inhibitor screening, substrate identification, and the elucidation of complex signaling pathways. The detailed protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of this valuable assay in your research endeavors.

References

Application Notes and Protocols for Direct Kinase Substrate Identification using p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of direct kinase substrates is a pivotal step in elucidating signal transduction pathways and developing targeted therapeutics. The use of p-Nitrobenzyl mesylate (PNBM) in conjunction with analog-sensitive (AS) kinases provides a robust method for covalently tagging and identifying these substrates within complex biological mixtures. This chemical-genetic approach allows for the specific labeling of substrates of a particular kinase, overcoming the challenge of promiscuity among kinases and their targets.

This document provides detailed application notes and protocols for the use of PNBM in direct kinase substrate identification, leveraging the specificity of AS-kinases that can utilize ATP analogs, such as ATP-gamma-S (ATPγS), which are not efficiently used by wild-type kinases.[1][2] The thiophosphate group transferred to the substrate by the AS-kinase serves as a chemical handle. PNBM then alkylates this thiophosphate, creating a stable thiophosphate ester epitope.[3][4] This unique chemical modification can be recognized by specific antibodies for immunodetection and immunoprecipitation or can be directly identified and quantified using mass spectrometry-based proteomic approaches.[5][6]

Principle of the Method

The core of this technique lies in the "gatekeeper" mutation within the ATP-binding pocket of an AS-kinase, which allows it to accommodate bulky N6-substituted ATP analogs like ATPγS.[1][5] Wild-type kinases, with their smaller ATP-binding pockets, cannot efficiently use these analogs. This ensures that thiophosphorylation is highly specific to the substrates of the engineered AS-kinase.

Following the kinase reaction, the newly introduced thiophosphate on the substrate is alkylated by PNBM. This alkylation serves two primary purposes:

  • Stabilization: It creates a stable covalent bond, preventing the loss of the modification during sample processing.

  • Epitope Generation: The resulting thiophosphate ester acts as a unique hapten that can be targeted by highly specific antibodies for subsequent detection or enrichment.[1][3][4]

The combination of AS-kinases and PNBM alkylation, often coupled with quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for the confident identification and quantification of direct kinase substrates, providing valuable insights into cellular signaling networks.[5]

Visualization of the Workflow and Underlying Principles

Signaling Pathway Diagram

G cluster_0 Cellular Environment cluster_1 Downstream Analysis AS_Kinase Analog-Sensitive (AS) Kinase Thiophosphorylated_Substrate Thiophosphorylated Substrate AS_Kinase->Thiophosphorylated_Substrate Thiophosphorylation Substrate Protein Substrate Substrate->Thiophosphorylated_Substrate ATP_analog N6-Alkyl-ATPγS ATP_analog->AS_Kinase PNBM This compound (PNBM) PNBM->Thiophosphorylated_Substrate Alkylated_Substrate PNBM-Alkylated Substrate (Stable Epitope) Thiophosphorylated_Substrate->Alkylated_Substrate Alkylation Antibody Anti-Thiophosphate Ester Ab Alkylated_Substrate->Antibody Specific Recognition Western_Blot Western Blot Antibody->Western_Blot IP Immunoprecipitation Antibody->IP MS LC-MS/MS Analysis IP->MS

Caption: AS-kinase specifically thiophosphorylates its substrate, which is then alkylated by PNBM for downstream detection.

Experimental Workflow

G start Start: Cell Lysate containing AS-Kinase kinase_reaction In vitro Kinase Reaction with ATPγS analog start->kinase_reaction alkylation Alkylation with This compound (PNBM) kinase_reaction->alkylation sample_prep Sample Preparation alkylation->sample_prep analysis Analysis sample_prep->analysis wb Western Blotting with Anti-Thiophosphate Ester Ab analysis->wb Detection ip Immunoprecipitation (IP) analysis->ip Enrichment ms_direct Direct LC-MS/MS Analysis analysis->ms_direct Direct ID end End: Substrate Identification wb->end ms_ip LC-MS/MS of IP Eluate ip->ms_ip ms_direct->end ms_ip->end

Caption: Overview of the experimental steps from cell lysate to kinase substrate identification using PNBM.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the experimental protocols.

Table 1: Reagent Stock and Working Concentrations

ReagentStock ConcentrationSolventStorageFinal Working Concentration
This compound (PNBM)50 mMDMSO-20°C (single-use aliquots)2.5 mM - 5 mM
ATP-gamma-S (ATPγS)Varies (e.g., 10 mM)Aqueous Buffer-20°C250 µM (example)
Anti-Thiophosphate Ester Antibody (e.g., ab92570)VariesVaries4°C1:5,000 for Western Blot
N6-substituted ATPγS analogsVariesAqueous Buffer-20°CVaries depending on AS-kinase

Table 2: Key Experimental Parameters

Experimental StepParameterValue/RangeNotes
Kinase Reaction Incubation Time30 - 60 minutesCan be optimized based on kinase activity.
Incubation Temperature30°C - 37°C
QuenchingAdd EDTA (2x MgCl2 concentration)To stop the kinase reaction.[7]
Alkylation with PNBM Incubation Time1 - 2 hours (or overnight)
Incubation TemperatureRoom Temperature (or 4°C for overnight)For sample volumes >500 µL, use end-over-end rotation.[7]
Western Blotting Primary Antibody IncubationOvernightAt 4°C.
Blocking Buffer5% Milk in TBSTRecommended for ab92570 to reduce background.[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Reaction and PNBM Alkylation

This protocol is adapted for a standard in vitro kinase assay followed by PNBM alkylation for subsequent analysis by Western blot.

Materials:

  • Purified AS-kinase and its substrate

  • Kinase reaction buffer (ensure thiol-containing additives like DTT are below 0.5 mM[7])

  • ATP-gamma-S (ATPγS) or a suitable N6-substituted analog

  • This compound (PNBM) (ab138910 or equivalent)[8]

  • DMSO

  • EDTA solution (e.g., 0.5 M)

  • SDS-PAGE sample buffer

Procedure:

  • Prepare PNBM Stock Solution: Dissolve PNBM in fresh DMSO to a final concentration of 50 mM (approximately 12 mg/mL).[7][9] Vortex to ensure complete dissolution. Prepare single-use aliquots and store them at -20°C for up to one year.[5][7]

  • Set up Kinase Reaction: In a microcentrifuge tube, combine the AS-kinase, its substrate, and the kinase reaction buffer. The total reaction volume can be around 30 µL.

  • Initiate Kinase Reaction: Add ATPγS (or its analog) to the reaction mixture to the desired final concentration (e.g., 250 µM[10]). Include a negative control reaction without the ATPγS analog.

  • Incubate: Incubate the reaction at 30°C or 37°C for 30-60 minutes.

  • Stop the Kinase Reaction (Optional but Recommended): To precisely control the reaction time, add EDTA to a final concentration that is twice the molar concentration of MgCl2 in the kinase buffer.[7]

  • Alkylate the Thiophosphorylated Substrate: Add 1.5 µL of the 50 mM PNBM stock solution directly to the 30 µL kinase reaction.[7] This results in a final concentration of 2.5 mM PNBM in 5% DMSO.

  • Incubate for Alkylation: Briefly vortex the sample and incubate at room temperature for 1-2 hours.[7] For larger volumes or overnight incubation, perform the reaction at 4°C with gentle rotation.[7] Note that some precipitation of PNBM may occur, which is normal.[7]

  • Prepare for SDS-PAGE: After alkylation, add SDS-PAGE sample buffer to a 1X final concentration. Heat the samples at 95-100°C for 5 minutes. The samples are now ready for electrophoresis and Western blot analysis.

Protocol 2: Western Blotting for PNBM-Alkylated Substrates

Materials:

  • SDS-PAGE gel and electrophoresis apparatus

  • Transfer apparatus and nitrocellulose or PVDF membrane

  • TBST (TBS with 0.05% Tween-20)

  • Blocking buffer (5% non-fat dry milk in TBST)

  • Anti-Thiophosphate Ester Rabbit Monoclonal Antibody (e.g., ab92570)

  • HRP-conjugated goat anti-rabbit secondary antibody

  • Chemiluminescent detection reagents

Procedure:

  • SDS-PAGE and Transfer: Run the alkylated samples on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane according to standard procedures.

  • Blocking: Block the membrane with 5% milk in TBST for 30-60 minutes at room temperature.[7] It is recommended to use milk as the blocking agent for optimal results with the anti-thiophosphate ester antibody.[7]

  • Primary Antibody Incubation: Dilute the Anti-Thiophosphate Ester Antibody to 1:5,000 in 5% milk in TBST. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane at least three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated goat anti-rabbit antibody (e.g., 1:10,000) in 5% milk in TBST. Incubate the membrane for 1 hour at room temperature.[7]

  • Final Washes: Wash the membrane a minimum of three times with TBST, followed by a final rinse in TBS.

  • Detection: Develop the blot using a chemiluminescent substrate and image using an appropriate detection system.

Protocol 3: Substrate Identification using Immunoprecipitation and Mass Spectrometry

This protocol outlines the general steps for enriching PNBM-tagged peptides for identification by LC-MS/MS. This workflow is often combined with SILAC for quantitative analysis.[5]

Materials:

  • Cell lysate from cells expressing the AS-kinase (and SILAC-labeled, if applicable)

  • Reagents for kinase reaction and PNBM alkylation (as in Protocol 1)

  • Lysis buffer compatible with immunoprecipitation

  • Anti-Thiophosphate Ester Antibody (IP-grade, e.g., ab133473)

  • Protein A/G agarose beads

  • Wash buffers

  • Elution buffer

  • Reagents for tryptic digestion and LC-MS/MS sample preparation

Procedure:

  • Labeling in Lysate: Perform the kinase reaction and PNBM alkylation on whole-cell lysates. It is critical to include control reactions, such as one without the AS-kinase or one without the ATPγS analog, to identify non-specific interactions.

  • Lysate Clarification: After alkylation, centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes to pellet any precipitate.[7]

  • Immunoprecipitation:

    • Pre-clear the supernatant with Protein A/G agarose beads to reduce non-specific binding.

    • Add the Anti-Thiophosphate Ester Antibody (e.g., 0.5-1 µg of antibody per µg of expected substrate) to the pre-cleared lysate.[7]

    • Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G agarose beads to capture the antibody-substrate complexes. Incubate for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

  • Sample Preparation for MS:

    • Perform in-gel or in-solution tryptic digestion of the eluted proteins.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Use database search algorithms (e.g., MASCOT, Sequest) to identify peptides and proteins from the mass spectra. For SILAC experiments, quantify the relative abundance of peptides between the experimental and control samples to identify specific substrates.[5]

Troubleshooting and Considerations

  • High Background in Western Blots: Ensure the concentration of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) in the kinase buffer is minimal (<0.5 mM), as they can react with PNBM.[7] Optimize blocking conditions and antibody concentrations.

  • No Signal: Confirm the activity of the AS-kinase and its ability to utilize the ATPγS analog. Verify the integrity of the PNBM stock solution.

  • Non-specific Substrates in MS: The use of quantitative proteomics approaches like SILAC is highly recommended to distinguish true substrates from background contaminants.[5] Always include appropriate negative controls in your experimental design.

  • PNBM Solubility: PNBM is dissolved in DMSO. Ensure stepwise dilution if preparing aqueous working solutions to avoid precipitation.[5] For direct addition to aqueous reactions, ensure the final DMSO concentration is compatible with your kinase activity.

References

Application Notes and Protocols for p-Nitrobenzyl Mesylate in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzyl mesylate (PNBM) is a crucial alkylating reagent utilized in a specialized biochemical method to identify the direct substrates of protein kinases. This technique, often coupled with Western blot analysis, provides a powerful tool for dissecting complex signaling pathways. The methodology relies on the ability of many kinases to utilize adenosine-5'-O-(3-thiotriphosphate) (ATP-γ-S), an analog of ATP, to thiophosphorylate their substrates. The resulting thiophosphate group is then irreversibly alkylated by PNBM, creating a unique thiophosphate ester epitope. This modified epitope is subsequently recognized by a specific antibody, enabling the detection of kinase substrates via immunodetection techniques like Western blotting.[1][2][3] This approach allows for the sensitive and specific identification of direct kinase substrates within a complex protein mixture.

Principle of the Method

The core principle involves a three-step process:

  • Enzymatic Thiophosphorylation: A kinase of interest transfers a thiophosphate group from ATP-γ-S to its direct substrates. This reaction is analogous to the natural phosphorylation process but results in a sulfur-containing phosphate group on the substrate.

  • Alkylation with this compound (PNBM): The thiophosphorylated substrates are then treated with PNBM. PNBM specifically alkylates the sulfur atom in the thiophosphate group, creating a stable thiophosphate ester. This modification serves as a unique epitope that is not naturally present in cells.[1][2]

  • Immunodetection: The alkylated thiophosphate ester is detected by a specific monoclonal or polyclonal antibody. This antibody does not recognize standard phosphorylated residues or other cellular components, ensuring high specificity. The detection is typically carried out using a standard Western blot protocol.[3]

This entire workflow allows researchers to "tag" and subsequently identify the direct downstream targets of a specific kinase.

Data Presentation

Table 1: Reagent Concentrations for Kinase Assay and Alkylation

ReagentStock ConcentrationFinal ConcentrationNotes
ATP-γ-SVaries0.1 µM - 1 mMOptimal concentration is kinase-dependent and may require titration. For general Western blot analysis, 1 mM can be used.[1]
This compound (PNBM)50 mM in DMSO2.5 mM - 5 mMA final concentration of 2.5 mM is commonly used.[3][4] If the kinase buffer contains >0.5 mM of thiol additives (e.g., DTT), the PNBM concentration should be increased to 5 mM.[3]
Anti-thiophosphate ester antibodyVaries1:5,000 - 1:15,000Dilution depends on the antibody and experimental conditions. For instance, a 1:15,000 dilution in TBST with 5% milk has been reported.[1] A 1:5,000 dilution is also commonly recommended.[3]
Secondary Antibody (e.g., goat anti-rabbit HRP)Varies1:5,000 - 1:10,000The dilution should be optimized for the specific antibody and detection system.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay and PNBM Alkylation

This protocol describes the labeling of a purified substrate by a purified kinase.

Materials:

  • Purified kinase of interest

  • Purified substrate protein

  • ATP-γ-S (ab138911)

  • This compound (PNBM) (ab138910)

  • Kinase reaction buffer (specific to the kinase of interest)

  • DMSO

  • EDTA

  • SDS-PAGE loading buffer

Procedure:

  • Prepare PNBM Stock Solution: Prepare a 50 mM stock solution of PNBM by dissolving 12 mg of PNBM in 1 ml of fresh DMSO. Vortex thoroughly. This stock can be stored in single-use aliquots at -20°C.[3]

  • Kinase Reaction Setup: In a microcentrifuge tube, set up the kinase reaction. The specific components and concentrations will vary depending on the kinase. A typical reaction may include:

    • Purified kinase

    • Purified substrate

    • Kinase buffer

    • ATP-γ-S (final concentration of 100 µM to 1 mM)

    • Control: Set up a parallel reaction without ATP-γ-S or without the kinase to serve as a negative control.

  • Kinase Reaction Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Quenching the Reaction (Optional): The kinase reaction can be stopped by adding EDTA to a final concentration that is double the concentration of the metal ion (e.g., MgCl2) in the kinase buffer.[3]

  • Alkylation: Add 1.5 µl of the 50 mM PNBM stock solution for every 30 µl of the kinase reaction mixture to achieve a final concentration of 2.5 mM PNBM.[3]

    • Note: If the kinase buffer contains more than 0.5 mM of thiol-containing reagents like DTT, increase the final concentration of PNBM to 5 mM.[3]

  • Alkylation Incubation: Vortex the samples briefly and incubate at room temperature for 1-2 hours.[3]

  • Sample Preparation for Western Blot: After alkylation, add an equal volume of 2x SDS-PAGE loading buffer to the samples. Heat the samples at 95-100°C for 5 minutes. The samples are now ready for Western blot analysis.

Protocol 2: Western Blot Detection of Thiophosphorylated Substrates

Materials:

  • Alkylated protein samples from Protocol 1

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Anti-thiophosphate ester antibody (e.g., ab92570)

  • HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP)

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

  • Blocking: Block the membrane for 30-60 minutes at room temperature with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.05% Tween-20).[3]

    • Note: For the anti-thiophosphate ester antibody, using 5% milk as the blocking agent is recommended over BSA.[3]

  • Primary Antibody Incubation: Dilute the anti-thiophosphate ester antibody in 5% milk in TBST (e.g., 1:5,000). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in 5% milk in TBST (e.g., 1:10,000). Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[3]

  • Final Washes: Wash the membrane at least three times for 10 minutes each with TBST. Perform a final rinse with TBS (without Tween-20) before detection.

  • Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The resulting bands correspond to the direct substrates of the kinase of interest.

Mandatory Visualizations

experimental_workflow cluster_kinase_assay Step 1: Kinase Assay cluster_alkylation Step 2: Alkylation cluster_western_blot Step 3: Western Blot kinase Kinase thiophospho_substrate Thiophosphorylated Substrate kinase->thiophospho_substrate substrate Substrate substrate->thiophospho_substrate atp_gamma_s ATP-γ-S atp_gamma_s->thiophospho_substrate pnbm PNBM alkylated_substrate Alkylated Substrate (Thiophosphate Ester) pnbm->alkylated_substrate sds_page SDS-PAGE transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Ab (Anti-thiophosphate ester) blocking->primary_ab secondary_ab Secondary Ab (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: Experimental workflow for identifying kinase substrates.

signaling_pathway_example cluster_assay Kinase Assay with PNBM Detection cluster_pathway Example: JNK1 Signaling Pathway atp_gamma_s ATP-γ-S pnbm PNBM antibody Anti-thiophosphate ester Antibody stress Cellular Stress jnk1 JNK1 (Kinase of Interest) stress->jnk1 Activates jnk1->antibody Detected by cjun c-Jun (Substrate) jnk1->cjun Thiophosphorylates transcription Gene Transcription cjun->transcription Regulates

Caption: Application in studying the JNK1 signaling pathway.

References

Application Notes and Protocols for p-Nitrobenzyl Mesylate in Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitrobenzyl mesylate (PNBM) is a crucial alkylating reagent in the field of chemical proteomics, primarily utilized for the identification and enrichment of direct kinase substrates. This methodology leverages the unique reactivity of PNBM towards thiophosphate groups, which can be enzymatically incorporated into proteins by analog-sensitive (AS) kinases. The resulting p-nitrobenzyl-thioether-phosphate moiety creates a specific epitope that can be targeted for immunoaffinity purification, enabling the selective isolation and subsequent identification of kinase substrates by mass spectrometry. These application notes provide a comprehensive overview, detailed protocols, and quantitative data to facilitate the use of PNBM in proteomics research.

Principle of the Method

The core of this technique is a two-step process. First, an analog-sensitive kinase, engineered to accept a bulky ATP analog (ATPγS), transfers a thiophosphate group onto its direct substrates. In the second step, PNBM is used to alkylate the newly introduced thiophosphate group. This covalent modification serves as a "handle" for the specific enrichment of the labeled proteins, separating them from the vast excess of other proteins in a complex biological sample.

Data Presentation

While precise quantitative data on the labeling efficiency of this compound is not extensively documented in the literature, the following tables summarize the key reaction parameters and materials derived from established protocols. Successful application of these protocols implies a labeling efficiency sufficient for downstream detection by mass spectrometry.

Table 1: this compound (PNBM) Stock Solution Preparation

ParameterValueNotes
Reagent This compound---
Solvent Anhydrous DMSO---
Stock Concentration 50 mM(12 mg/mL)
Preparation Dissolve PNBM in DMSO and vortex thoroughly.---
Storage Store in single-use aliquots at -20°C.Avoid repeated freeze-thaw cycles.

Table 2: Recommended Reaction Conditions for PNBM Alkylation

ParameterIn-solution AlkylationIn-gel Alkylation
PNBM Final Concentration 2.5 mM - 5 mMNot commonly used
Reaction Buffer Kinase reaction buffer or cell lysate buffer.---
Temperature Room temperature or 4°C---
Reaction Time 1-2 hours at room temperature or overnight at 4°C---
Quenching Not explicitly required, but excess PNBM is typically removed by size-exclusion chromatography.---
Important Considerations Avoid >0.5 mM of thiol-containing additives (e.g., DTT) in the reaction buffer as they will react with PNBM.---

Experimental Protocols

Protocol 1: In-Solution Alkylation of Thiophosphorylated Proteins

This protocol describes the labeling of proteins in a cell lysate after a kinase reaction with ATPγS.

Materials:

  • Cell lysate containing thiophosphorylated proteins

  • This compound (PNBM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortexer

  • Rotator

Procedure:

  • Prepare PNBM Stock Solution: Prepare a 50 mM stock solution of PNBM in anhydrous DMSO (12 mg/mL). Vortex until fully dissolved. Prepare single-use aliquots and store at -20°C.

  • Kinase Reaction: Perform the kinase reaction using an analog-sensitive kinase and ATPγS to introduce thiophosphate groups onto the substrate proteins.

  • Alkylation Reaction Setup: For every 30 µL of the kinase reaction mixture, add 1.5 µL of the 50 mM PNBM stock solution to achieve a final concentration of 2.5 mM PNBM.

  • Incubation: Briefly vortex the samples and incubate for 1-2 hours at room temperature with gentle rotation. For larger sample volumes (≥500 µL), it is recommended to use an end-over-end rotator. Alternatively, the alkylation can be performed overnight at 4°C.

  • Removal of Excess PNBM: After incubation, remove the unreacted PNBM using a size-exclusion column (e.g., PD-10) equilibrated with a suitable buffer for downstream applications (e.g., RIPA buffer for immunoprecipitation).

Protocol 2: Western Blot Analysis of PNBM-Labeled Proteins

This protocol allows for the detection of PNBM-labeled proteins using a specific anti-thiophosphate ester antibody.

Materials:

  • PNBM-labeled protein sample

  • SDS-PAGE gels

  • Transfer apparatus and membranes (nitrocellulose or PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody: Anti-thiophosphate ester antibody (e.g., Abcam ab92570)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix the PNBM-labeled protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run according to standard procedures. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-thiophosphate ester primary antibody (typically at a 1:5,000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 5.

  • Detection: Add the chemiluminescent substrate and acquire the image using an appropriate imaging system.

Protocol 3: Immunoaffinity Purification of PNBM-Labeled Proteins

This protocol describes the enrichment of PNBM-labeled proteins for subsequent identification by mass spectrometry.

Materials:

  • PNBM-labeled cell lysate

  • Anti-thiophosphate ester antibody

  • Protein A/G agarose or magnetic beads

  • RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

  • Wash buffer (e.g., RIPA buffer)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotator

Procedure:

  • Pre-clear Lysate: After PNBM labeling and removal of excess reagent, pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator. Centrifuge and collect the supernatant.

  • Antibody Incubation: Add the anti-thiophosphate ester antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold wash buffer.

  • Elution: Elute the bound proteins by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Sample Preparation for Mass Spectrometry: The eluted proteins can be run on an SDS-PAGE gel for in-gel digestion or processed directly for in-solution digestion and subsequent mass spectrometry analysis.

Visualizations

PNBM_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Thiophosphorylated_Protein Protein-Ser/Thr/Tyr-O-P(S)(O)₂²⁻ (Thiophosphorylated Protein) Labeled_Protein Protein-Ser/Thr/Tyr-O-P(O)₂(S-CH₂-Ph-p-NO₂)²⁻ (PNBM-labeled Protein) Thiophosphorylated_Protein->Labeled_Protein Alkylation PNBM This compound PNBM->Labeled_Protein

Caption: Reaction mechanism of this compound with a thiophosphorylated protein.

Proteomics_Workflow Start Start: Cell Lysate with Analog-Sensitive Kinase Kinase_Reaction 1. Kinase Reaction with ATPγS Start->Kinase_Reaction Alkylation 2. Alkylation with PNBM Kinase_Reaction->Alkylation Purification 3. Immunoaffinity Purification (Anti-thiophosphate ester antibody) Alkylation->Purification Digestion 4. Protein Digestion (e.g., Trypsin) Purification->Digestion MS_Analysis 5. LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis 6. Substrate Identification MS_Analysis->Data_Analysis

Caption: Experimental workflow for kinase substrate identification using PNBM labeling.

Signaling_Pathway_Concept Signal External Signal Receptor Receptor Activation Signal->Receptor AS_Kinase Analog-Sensitive Kinase (AS-Kinase) Receptor->AS_Kinase Substrate_A Substrate A AS_Kinase->Substrate_A Thiophosphorylation (with ATPγS) Substrate_B Substrate B AS_Kinase->Substrate_B Thiophosphorylation (with ATPγS) Downstream_A Downstream Effect A Substrate_A->Downstream_A Downstream_B Downstream Effect B Substrate_B->Downstream_B

Caption: Conceptual signaling pathway illustrating the role of an analog-sensitive kinase.

Application Notes and Protocols for Utilizing p-Nitrobenzyl Mesylate and ATP-gamma-S in Kinase Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of p-Nitrobenzyl mesylate (PNBM) and Adenosine 5'-O-(3-thiotriphosphate) (ATP-gamma-S) in kinase reactions. This powerful chemical-genetic approach allows for the specific labeling and identification of direct kinase substrates, a crucial step in mapping signal transduction pathways and for drug discovery efforts.

Introduction and Principle

Protein kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to substrate proteins. Identifying the direct substrates of specific kinases is fundamental to understanding their biological function and their role in disease. The use of ATP-gamma-S, a non-hydrolyzable ATP analog, in conjunction with PNBM, an alkylating agent, provides a robust method for covalently tagging kinase substrates.

The core principle of this technique involves a two-step process:

  • Enzymatic Thiophosphorylation: A kinase of interest utilizes ATP-gamma-S as a phosphodonor to transfer a thiophosphate group onto its direct substrates. The sulfur atom substitution on the gamma-phosphate of ATP is well-tolerated by a majority of kinases.[1][2] Thiophosphorylated proteins are more resistant to phosphatases, which can aid in their accumulation and detection.[3][4]

  • Covalent Alkylation: The thiophosphate group, now attached to the substrate, serves as a unique chemical handle. This compound (PNBM) is then used to specifically alkylate the nucleophilic sulfur of the thiophosphate, creating a stable thiophosphate ester.[1][2] This modification is a key feature that allows for specific detection and purification.

This covalent modification creates a unique epitope that can be recognized by highly specific antibodies, enabling the detection and isolation of the kinase's direct substrates from complex biological mixtures.[1][5] This method can be further enhanced by using analog-sensitive (AS) kinases, which are engineered to preferentially utilize bulky ATP-gamma-S analogs, thereby conferring an additional layer of specificity.[1][2][6]

Applications in Research and Drug Development

The PNBM/ATP-gamma-S system has several key applications:

  • Kinase Substrate Identification: The primary application is the identification of novel, direct substrates of a specific kinase in vitro and in cell lysates.[6]

  • Mapping Signaling Pathways: By identifying the downstream targets of a kinase, researchers can elucidate its role in various signaling cascades, such as the PI3K/AKT/mTOR and RAS/MAPK pathways.[7][8]

  • Drug Discovery and Target Validation: This technique can be used to validate whether a drug candidate inhibits a target kinase by assessing the reduction in substrate thiophosphorylation. It also aids in understanding the downstream consequences of kinase inhibition.[9][10]

  • High-Throughput Screening: The method can be adapted for high-throughput screening of kinase inhibitors.[11]

Experimental Protocols

Here we provide detailed protocols for in vitro kinase assays, western blotting, and immunoprecipitation using the PNBM/ATP-gamma-S method.

In Vitro Kinase Reaction and Alkylation

This protocol describes the basic steps for thiophosphorylating a substrate in vitro followed by alkylation with PNBM.

Materials:

  • Purified kinase of interest

  • Substrate protein or peptide

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

  • ATP-gamma-S (e.g., Abcam ab138911)

  • This compound (PNBM) (e.g., Abcam ab138910)

  • DMSO

  • EDTA

Procedure:

  • Prepare a 50 mM PNBM stock solution by dissolving PNBM in DMSO. This stock can be stored in single-use aliquots at -20°C.[12]

  • Set up the kinase reaction: In a microcentrifuge tube, combine the purified kinase, substrate, and kinase reaction buffer.

    • Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the reaction buffer as they can react with PNBM. If higher concentrations are necessary, the PNBM concentration during alkylation may need to be increased to 5 mM.[12]

  • Initiate the reaction by adding ATP-gamma-S to a final concentration of 1 mM. The optimal concentration may vary and should be determined empirically.

  • Incubate the reaction at 30°C for a duration determined by the kinase's activity (typically 20-60 minutes).

  • (Optional) Quench the kinase reaction by adding EDTA to a final concentration that is twice the concentration of the divalent metal ion in the buffer (e.g., 20 mM EDTA for 10 mM MgCl2).[12]

  • Alkylate the thiophosphorylated substrate: Add the 50 mM PNBM stock solution directly to the kinase reaction to a final concentration of 2.5 mM.[12]

  • Incubate the alkylation reaction for 1-2 hours at room temperature with gentle vortexing.[12]

  • Stop the alkylation reaction by adding SDS-PAGE sample buffer. The samples are now ready for western blot analysis or can be stored at -20°C.[12]

Western Blot Analysis

This protocol outlines the detection of PNBM-alkylated substrates using a thiophosphate ester-specific antibody.

Materials:

  • Alkylated kinase reaction samples

  • SDS-PAGE gels

  • Transfer apparatus and membranes (nitrocellulose or PVDF)

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: Thiophosphate ester-specific rabbit monoclonal antibody (e.g., Abcam ab92570)

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • Chemiluminescent detection reagents

Procedure:

  • Separate proteins by SDS-PAGE: Load the alkylated samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% milk in TBST for 30-60 minutes at room temperature.[12]

  • Incubate with primary antibody: Dilute the thiophosphate ester-specific antibody (e.g., 1:5,000) in 5% milk in TBST and incubate with the membrane overnight at 4°C.[12]

  • Wash the membrane at least three times with TBST.[12]

  • Incubate with secondary antibody: Dilute the HRP-conjugated secondary antibody (e.g., 1:10,000) in 5% milk in TBST and incubate for 1 hour at room temperature or overnight at 4°C.[12]

  • Wash the membrane a minimum of three times with TBST, followed by a rinse in TBS.[12]

  • Develop the blot using chemiluminescent detection reagents and image the results.[12]

Immunoprecipitation of Alkylated Substrates

This protocol describes the enrichment of PNBM-alkylated substrates from a complex mixture.

Materials:

  • Alkylated cell lysate or in vitro reaction

  • Size-exclusion column (e.g., PD-10)

  • RIPA buffer (50 mM Tris pH 8.0, 150 mM NaCl, 1.0% NP-40, 0.1% SDS, protease inhibitors)

  • Thiophosphate ester-specific antibody

  • Protein A/G agarose or magnetic beads

  • Bradford assay reagent

Procedure:

  • Perform the kinase and alkylation reactions as described in section 3.1.

  • Clarify the lysate by centrifugation at 14,000 x g for 5-10 minutes to remove any precipitate.[12]

  • Remove excess PNBM: Use a size-exclusion column (e.g., PD-10) equilibrated with RIPA buffer to separate the alkylated proteins from unreacted PNBM. PNBM can inhibit the immunoprecipitation step.[1][12]

  • Collect and pool protein fractions: Collect fractions and identify the protein-containing fractions using a Bradford assay. Pool the peak fractions, typically fractions 7-9.[12]

  • Pre-clear the lysate (optional): Incubate the pooled fractions with protein A/G beads for 1-5 hours at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the thiophosphate ester-specific antibody overnight at 4°C with rotation. The amount of antibody should be optimized for each experiment.[13]

  • Capture the antibody-protein complexes: Add protein A/G beads and incubate for an additional 1-2 hours at 4°C.

  • Wash the beads: Wash the beads extensively with RIPA buffer to remove non-specifically bound proteins.

  • Elute the proteins: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by western blot or mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the PNBM/ATP-gamma-S kinase assay methodology.

Table 1: Reagent Concentrations for Kinase Assays

ReagentStock ConcentrationFinal ConcentrationNotes
ATP-gamma-SVaries0.1 µM - 1 mMOptimal concentration is kinase-dependent and should be determined empirically.[4] For western blot analysis, 1 mM is a common starting point.[4]
This compound (PNBM)50 mM in DMSO2.5 mMA 1-2 hour alkylation time is generally sufficient.[1][12]
Thiol Additives (e.g., DTT)Varies< 0.5 mMHigher concentrations will consume PNBM and may require increasing the PNBM concentration.[12]
EDTA (for quenching)0.5 M2x the divalent cation concentratione.g., 20 mM EDTA for 10 mM MgCl2.[12]

Table 2: Antibody Dilutions for Western Blotting

AntibodyDilution RangeBlocking BufferIncubation Conditions
Thiophosphate Ester-Specific Rabbit mAb (e.g., ab92570)1:5,0005% Non-fat Milk in TBSTOvernight at 4°C[12]
Goat Anti-Rabbit HRP1:5,000 - 1:10,0005% Non-fat Milk in TBST1 hour at RT or Overnight at 4°C[12]

Visualizations

Signaling Pathway Example: PI3K/AKT/mTOR

This diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, where kinases at each step could be studied using the PNBM/ATP-gamma-S methodology to identify their downstream substrates.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Caption: Simplified PI3K/AKT/mTOR signaling cascade.

Experimental Workflow

This diagram outlines the major steps of the experimental workflow for identifying kinase substrates using ATP-gamma-S and PNBM.

Experimental_Workflow cluster_experiment Experimental Steps cluster_analysis Kinase_Reaction 1. Kinase Reaction (with ATP-gamma-S) Alkylation 2. Alkylation (with PNBM) Kinase_Reaction->Alkylation Analysis 3. Analysis Alkylation->Analysis WB Western Blot Analysis->WB IP Immunoprecipitation Analysis->IP MS Mass Spectrometry IP->MS Logical_Relationship Kinase Kinase Thio_Substrate Thiophosphorylated Substrate Kinase->Thio_Substrate Catalyzes Substrate Substrate Substrate->Thio_Substrate ATP_gamma_S ATP-gamma-S ATP_gamma_S->Thio_Substrate Alkylated_Substrate Alkylated Substrate (Epitope) Thio_Substrate->Alkylated_Substrate Reacts with PNBM p-Nitrobenzyl mesylate (PNBM) PNBM->Alkylated_Substrate Antibody Thiophosphate Ester Antibody Alkylated_Substrate->Antibody Recognized by

References

Application Notes and Protocols for Alkylating Thiophosphorylated Proteins with p-Nitrobenzyl Mesylate (PNBM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the alkylation of thiophosphorylated proteins using p-nitrobenzyl mesylate (PNBM). This method creates a specific epitope that can be recognized by thiophosphate ester-specific antibodies, enabling the detection and purification of direct kinase substrates.[1][2][3] This technique is a cornerstone of chemical genetics, allowing for the investigation of kinase signaling pathways and the identification of novel drug targets.[3][4]

Principle

The protocol involves a two-step process. First, a kinase of interest transfers a thiophosphate group from an ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATP-γ-S), to its direct substrates.[1][3] Subsequently, the thiophosphorylated proteins are specifically alkylated with PNBM. This covalent modification attaches a p-nitrobenzyl group to the thiophosphate, creating a stable thiophosphate ester that serves as a unique epitope for immunodetection and affinity purification.[2][3][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the PNBM alkylation protocol, compiled from established methodologies.[1][2][5]

ParameterValueNotes
Kinase Reaction
ATP-γ-S Concentration1 mM (for screening) or 0.1 µM - 250 µM (for kinetics)The optimal concentration may vary depending on the kinase.[2]
Thiol Additives (e.g., DTT)< 0.5 mMHigher concentrations will consume the PNBM reagent. If necessary, use a higher PNBM concentration (5 mM).[1]
Reaction Quenching20 mM EDTAUse twice the concentration of the metal ion (e.g., MgCl2) in the kinase buffer to stop the reaction.[1][5]
PNBM Alkylation
PNBM Stock Solution50 mM in DMSO (12 mg/mL)Prepare fresh before use.[1][5]
Final PNBM Concentration2.5 mMCan be increased to 5 mM if the kinase reaction contains higher concentrations of thiol additives.[1]
Reaction Volume Ratio1.5 µL of 50 mM PNBM stock per 30 µL kinase reactionThis achieves the final 2.5 mM concentration.[1][5]
Reaction Time1-2 hours at room temperature or overnight at 4°CThe reaction is typically complete within 1 hour.[1][2]
Downstream Processing
Antibody Dilution (Western)1:5,000 to 1:15,000For thiophosphate ester-specific antibodies.[2][5]
Antibody Amount (IP)~0.5-1 µg antibody per µg kinase substrateFor immunoprecipitation.[1]

Experimental Protocols

Materials
  • ATP-γ-S

  • This compound (PNBM)

  • Dimethyl sulfoxide (DMSO)

  • Kinase of interest and its substrate

  • Kinase reaction buffer

  • EDTA

  • SDS-PAGE sample buffer

  • Thiophosphate ester-specific antibody

  • Size exclusion columns (e.g., PD-10) for PNBM removal (optional, for IP)[1][2]

  • RIPA buffer (for IP)[1][2]

Part 1: In Vitro Kinase Reaction with ATP-γ-S
  • Set up the kinase reaction in a microcentrifuge tube. Include the kinase, its substrate, and the appropriate kinase buffer.

  • Important: Ensure the concentration of thiol-containing additives like DTT in the kinase buffer is below 0.5 mM to avoid quenching the PNBM in the subsequent step.[1]

  • Initiate the reaction by adding ATP-γ-S to the desired final concentration. Include a negative control reaction without ATP-γ-S.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • (Optional) To stop the kinase reaction at a specific time point, add EDTA to a final concentration that is twice the molar concentration of the divalent metal cations (e.g., MgCl₂) in the kinase buffer.[1][5]

Part 2: Alkylation of Thiophosphorylated Proteins with PNBM
  • Prepare a 50 mM stock solution of PNBM by dissolving it in DMSO. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.[1][5]

  • Add 1.5 µL of the 50 mM PNBM stock solution for every 30 µL of the kinase reaction mixture to achieve a final PNBM concentration of 2.5 mM.[1][5]

  • Vortex the samples briefly to mix.

  • Incubate the alkylation reaction for 1-2 hours at room temperature.[1][2] Alternatively, the reaction can proceed overnight at 4°C.[1] For larger sample volumes (≥500 µL), it is recommended to rotate the samples end-over-end.[1] Some precipitation may occur during this step, which is normal and should not affect subsequent Western blot analysis.[1]

Part 3: Sample Preparation for Downstream Analysis

For Western Blot Analysis:

  • After alkylation, add SDS-PAGE sample buffer directly to the reaction mixture to a final 1X concentration.

  • Heat the samples at 95-100°C for 5 minutes.

  • The samples are now ready for SDS-PAGE and Western blot analysis using a thiophosphate ester-specific antibody.

For Immunoprecipitation (IP):

  • It is crucial to remove unreacted PNBM before IP as it can interfere with antibody-antigen binding.[2]

  • After alkylation, centrifuge the sample to pellet any precipitate.[1]

  • Use a size exclusion column (e.g., PD-10) to remove excess PNBM. Equilibrate the column with a suitable buffer such as RIPA buffer.[1][2]

  • Apply the supernatant from the alkylation reaction to the column and elute with the same buffer.

  • Pool the protein-containing fractions.

  • The purified, alkylated proteins are now ready for immunoprecipitation with a thiophosphate ester-specific antibody.

Visualizations

Signaling Pathway Context

The PNBM alkylation protocol is integral to the study of kinase-mediated signaling pathways. By specifically labeling the direct substrates of a target kinase, researchers can elucidate complex cellular communication networks.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase_of_Interest Kinase_of_Interest Receptor->Kinase_of_Interest activates Substrate_Protein Substrate_Protein Kinase_of_Interest->Substrate_Protein thiophosphorylates with ATP-γ-S Alkylated_Substrate Alkylated_Substrate Substrate_Protein->Alkylated_Substrate PNBM Alkylation Cellular_Response Cellular_Response Alkylated_Substrate->Cellular_Response leads to Experimental_Workflow Start Start Kinase_Reaction 1. In Vitro Kinase Reaction (with ATP-γ-S) Start->Kinase_Reaction PNBM_Alkylation 2. PNBM Alkylation (2.5 mM PNBM, 1-2h at RT) Kinase_Reaction->PNBM_Alkylation Analysis_Choice Downstream Application? PNBM_Alkylation->Analysis_Choice Western_Blot_Prep 3a. Add SDS-PAGE Buffer Analysis_Choice->Western_Blot_Prep Western Blot IP_Prep 3b. Remove excess PNBM (Size Exclusion Chromatography) Analysis_Choice->IP_Prep Immunoprecipitation Western_Blot 4a. Western Blot (Anti-thiophosphate ester Ab) Western_Blot_Prep->Western_Blot Immunoprecipitation 4b. Immunoprecipitation (Anti-thiophosphate ester Ab) IP_Prep->Immunoprecipitation End_WB End Western_Blot->End_WB End_IP End Immunoprecipitation->End_IP

References

Application Notes and Protocols for Detecting PNBM-Labeled Proteins with Anti-Thiophosphate Ester Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein phosphorylation and kinase signaling pathways is fundamental to understanding cellular processes and disease mechanisms. A powerful technique for identifying direct kinase substrates involves the use of an ATP analog, ATPγS, in kinase assays. Kinases transfer the thiophosphate group from ATPγS to their substrates. This thiophosphorylated protein is then alkylated with p-nitrobenzyl mesylate (PNBM) to create a stable thiophosphate ester epitope. This epitope is specifically recognized by an anti-thiophosphate ester antibody, allowing for the sensitive and specific detection of direct kinase substrates.[1] This method provides a robust tool for elucidating signaling cascades and identifying novel drug targets.[1] The rabbit monoclonal anti-thiophosphate ester antibody, clone 51-8, is a well-validated and highly cited tool for this application, known for its high specificity for the alkylated thiophosphate ester.[1][2]

Principle of the Method

The detection of PNBM-labeled proteins relies on a two-step chemical process followed by immunodetection.

  • Thiophosphorylation: A kinase of interest transfers a thiophosphate group from the ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to its protein substrate(s) on serine, threonine, or tyrosine residues.[1]

  • Alkylation: The resulting thiophosphorylated protein is then alkylated with this compound (PNBM). This reaction creates a stable and unique thiophosphate ester epitope that is not naturally present in cells.[1][3]

  • Immunodetection: A specific antibody, such as the rabbit monoclonal clone 51-8, recognizes and binds to this newly formed thiophosphate ester epitope, allowing for the detection of the direct kinase substrate.[1][4]

Key Experimental Workflows

Signaling Pathway Context: MAPK/ERK Cascade

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Identifying the direct substrates of kinases within this pathway, such as MEK1/2 and ERK1/2, is crucial for understanding its regulation. The PNBM-labeling method can be applied to in vitro kinase assays with active MEK1/2 and its substrate ERK1/2 to specifically detect the directly thiophosphorylated and subsequently alkylated ERK1/2.[1]

MAPK_ERK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Simplified MAPK/ERK signaling cascade.

Experimental Workflow Diagram

The overall experimental workflow for detecting PNBM-labeled proteins involves several key steps, from the initial kinase reaction to the final detection by Western blot or immunoprecipitation.

Experimental_Workflow cluster_assay In Vitro Kinase Assay cluster_alkylation Alkylation cluster_detection Detection Kinase Active Kinase Kinase_Reaction Kinase Reaction (30-60 min at 30°C) Kinase->Kinase_Reaction Substrate Substrate Protein Substrate->Kinase_Reaction ATPgS ATPγS ATPgS->Kinase_Reaction Alkylation_Reaction Alkylation (1-2 hours at RT) Kinase_Reaction->Alkylation_Reaction Thiophosphorylated Substrate PNBM PNBM PNBM->Alkylation_Reaction SDS_PAGE SDS-PAGE Alkylation_Reaction->SDS_PAGE PNBM-Labeled Substrate IP Immunoprecipitation Alkylation_Reaction->IP PNBM-Labeled Substrate Western_Blot Western Blot SDS_PAGE->Western_Blot Detection_Step Detection with Anti-Thiophosphate Ester Antibody Western_Blot->Detection_Step IP->Detection_Step

Caption: Experimental workflow for PNBM labeling and detection.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay with ATPγS

This protocol provides a general guideline and should be optimized for the specific kinase and substrate being investigated.[1]

Materials:

  • Active Kinase (e.g., 10-100 ng)

  • Substrate Protein (e.g., 1-5 µg)

  • Kinase-specific reaction buffer

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))

  • Dithiothreitol (DTT)

  • Magnesium Chloride (MgCl₂)

  • EDTA (ethylenediaminetetraacetic acid)

Procedure:

  • Prepare a kinase reaction mix in the appropriate kinase-specific buffer. A typical reaction mix is outlined in the table below.

  • Incubate the reaction at 30°C for 30-60 minutes.[1] The optimal time may vary depending on the kinase activity.

  • Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.[1]

ComponentFinal Concentration
Substrate Protein1-5 µg
Active Kinase10-100 ng
DTT1 mM
MgCl₂10 mM
ATPγS100 µM

Table 1: Typical components for an in vitro kinase assay with ATPγS.

Protocol 2: Alkylation of Thiophosphorylated Proteins with PNBM

Materials:

  • This compound (PNBM)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Following the kinase reaction, add PNBM to a final concentration of 2.5 mM.[1][5] It is recommended to prepare a fresh 50 mM stock solution of PNBM in DMSO.[5]

  • Incubate the reaction at room temperature for 1-2 hours.[1][5]

  • For larger sample volumes (≥500 µl), it is recommended to perform the alkylation with "end-over-end" rotation.[5]

Important Note: Avoid using more than 0.5 mM of thiol-containing additives like DTT in the kinase reaction buffer, as they will react with and consume the PNBM alkylating reagent.[5] If higher concentrations are necessary, the PNBM concentration can be increased to 5 mM.[5]

Protocol 3: Western Blotting for PNBM-Labeled Proteins

Materials:

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk or 5% BSA in TBST)

  • Anti-thiophosphate ester antibody (e.g., clone 51-8)

  • HRP-conjugated secondary antibody

  • TBST (Tris-buffered saline with 0.05-0.1% Tween-20)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Separate the alkylated protein samples by SDS-PAGE.[1][4]

  • Transfer the proteins to a nitrocellulose or PVDF membrane.[1][4]

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[1][5] For the clone 51-8 antibody, 5% milk is recommended for the most effective blocking.[5]

  • Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8) diluted in blocking buffer. A starting dilution of 1:5000 is recommended.[1][2][4] Incubate overnight at 4°C with gentle agitation.[1][4]

  • Wash the membrane three to four times with TBST for 5-10 minutes each.[1][4]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[1][4]

  • Wash the membrane again as in step 5.[1][4]

  • Develop the blot using an ECL substrate and image the results.[1][4]

Protocol 4: Immunoprecipitation of PNBM-Labeled Proteins

Materials:

  • Anti-thiophosphate ester antibody (IP-grade)

  • Protein A/G agarose beads

  • Lysis buffer

  • Wash buffer

Procedure:

  • (Optional) Preclear the alkylated sample by incubating with Protein A/G agarose beads for 1 hour at 4°C.[5] Centrifuge and transfer the supernatant to a new tube.

  • Add the anti-thiophosphate ester antibody (approximately 0.5-1 µg of antibody per µg of kinase substrate) to the precleared lysate.[5]

  • Incubate with gentle rocking overnight at 4°C.[5]

  • Add Protein A/G agarose beads and incubate for an additional 1-3 hours at 4°C.

  • Wash the beads three to five times with ice-cold wash buffer.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting with an antibody against the substrate of interest.

Data Presentation and Expected Results

To ensure the specificity of the detection method, it is crucial to include proper controls in your experiment.

Experimental ConditionKinaseSubstrateATPγSPNBMExpected Result
Positive Control ++++Strong Signal
No Kinase Control -+++No Signal
No ATPγS Control ++-+No Signal
No PNBM Control +++-No Signal
ATP Control ++ATP+No Signal

Table 2: Experimental controls and expected outcomes for Western blot analysis. A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM treatment.[1] The absence of a signal in the control lanes confirms the specificity of the antibody for the PNBM-alkylated thiophosphate ester epitope.[1]

Antibody Characteristics

The choice of the anti-thiophosphate ester antibody is critical for the success of these experiments. The rabbit monoclonal antibody clone 51-8 is a widely used and well-validated option.

CharacteristicDescription
Antibody Anti-Thiophosphate ester antibody [51-8]
Host Species Rabbit
Clonality Monoclonal
Isotype IgG
Applications Western Blot (WB), Immunoprecipitation (IP)[6][7][8]
Recommended WB Dilution 1:5000[1][2]
Specificity Specific to thiophosphorylated amino acids after alkylation with PNBM.[1][2] Recognizes serine, threonine, and tyrosine thiophosphorylated residues.[3][5]

Table 3: Characteristics of the commonly used anti-thiophosphate ester antibody [51-8].

Troubleshooting

IssuePossible CauseSuggested Solution
No Signal in Positive Lane Inactive kinaseUse a known active kinase and substrate as a positive control.
Inefficient alkylationEnsure PNBM is fresh and DTT concentration is low (<0.5 mM). Increase PNBM concentration if necessary.[5]
Antibody not workingCheck antibody datasheet for recommended conditions. Use a positive control lysate if available.
High Background Insufficient blockingIncrease blocking time or use 5% non-fat milk as recommended.[5]
Antibody concentration too highTitrate the primary antibody concentration.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific Bands Cross-reactivity of PNBMWhile the antibody is specific, PNBM can react with other nucleophiles like cysteine.[3] Ensure proper controls are run to distinguish specific labeling.
Secondary antibody non-specificityRun a control with only the secondary antibody.

Table 4: Common troubleshooting tips for detecting PNBM-labeled proteins.

Conclusion

The detection of PNBM-labeled proteins using an anti-thiophosphate ester antibody is a highly specific and sensitive method for identifying direct kinase substrates. By following the detailed protocols and including the appropriate controls, researchers can confidently elucidate kinase-substrate relationships and gain deeper insights into cellular signaling networks. This powerful tool is invaluable for basic research and for the identification and validation of new therapeutic targets in drug development.

References

Application Notes and Protocols for Identifying Novel Kinase Substrates Using p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of direct substrates is paramount to understanding the cellular functions of protein kinases and their roles in signaling pathways. Deregulation of kinase activity is a hallmark of numerous diseases, making kinases attractive targets for drug development. A powerful chemical genetic approach has been developed to specifically identify the direct substrates of a kinase of interest from a complex cellular lysate. This method utilizes an engineered analog-sensitive (AS) kinase , which can uniquely accept a bulky ATP analog, N6-alkylated ATP-γ-S (ATPγS). The AS kinase transfers the thiophosphate group from ATPγS to its direct substrates. These thiophosphorylated substrates are then covalently labeled with p-Nitrobenzyl mesylate (PNBM) , creating a stable and specific neo-epitope. This epitope can be recognized by a thiophosphate ester-specific antibody for validation and enrichment, followed by mass spectrometry to identify the novel substrates.

This document provides detailed application notes and protocols for the identification of novel kinase substrates using this chemical genetic approach.

Experimental Workflow

The overall workflow for identifying novel kinase substrates using an analog-sensitive kinase and PNBM is depicted below. This process involves the specific labeling of substrates in a cellular context, alkylation to create a unique epitope, and subsequent identification by mass spectrometry.

G cluster_cell Cell-Based Labeling cluster_biochem Biochemical Processing cluster_analysis Analysis as_kinase Express Analog-Sensitive (AS) Kinase in Cells permeabilize Permeabilize Cells as_kinase->permeabilize kinase_rxn Incubate with N6-alkylated ATP-γ-S (A*TPγS) permeabilize->kinase_rxn lysis Cell Lysis kinase_rxn->lysis alkylation Alkylation with this compound (PNBM) lysis->alkylation digest Protein Digestion (e.g., Trypsin) alkylation->digest enrichment Enrichment of PNBM-labeled Peptides digest->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms identification Substrate Identification and Quantification lc_ms->identification caption Workflow for PNBM-based kinase substrate identification.

Caption: Workflow for PNBM-based kinase substrate identification.

Data Presentation: Identified Substrates of RSK1 and RSK4

The following table summarizes a selection of novel substrates identified for the closely related kinases RSK1 and RSK4 using the analog-sensitive kinase and PNBM methodology.[1][2] Quantitative data from mass spectrometry, such as peptide scores and fold-changes, are crucial for prioritizing candidate substrates for further validation.

Protein NameGene SymbolPhosphorylated ResidueKinase Isoform(s)Peptide SequenceMascot ScoreFold Change (AS-Kinase/WT)
Ran binding protein 3RanBP3Serine 58RSK1, RSK4R.LSPVTSGSGSSPAQR.V85>10
Programmed cell death 4PDCD4Serine 76RSK1, RSK4K.EESDSEATETSQSAPA.S72>10
Insulin receptor substrate 2IRS2Serine 309RSK1, RSK4R.RSFSDYEGGR.S65>10
Zinc finger CCCH-type containing 11AZC3H11ASerine 855RSK1, RSK4K.SPASPSVDRSPSPLR.K91>10
Sorbin and SH3 domain containing 2SORBS2Serine 194RSK1R.LSASASPPGAR.L78>10
Tripartite motif containing 33TRIM33Serine 1119RSK1, RSK4K.SVSESPEEPGAR.V88>10

Signaling Pathway Example: RSK1 in the MAPK/ERK Pathway

The Ribosomal S6 Kinases (RSKs) are key downstream effectors of the RAS-ERK (MAPK) signaling pathway, which regulates a multitude of cellular processes including gene expression, proliferation, and motility.[3][4] The identification of novel RSK substrates, such as RanBP3 and PDCD4, provides new insights into how this pathway exerts its diverse functions.[1]

G cluster_substrates Novel Substrates Identified via PNBM Method cluster_functions Downstream Cellular Functions gf Growth Factors (e.g., EGF, PMA) receptor Receptor Tyrosine Kinase gf->receptor ras RAS receptor->ras activates raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk rsk RSK1 erk->rsk phosphorylates & activates ranbp3 RanBP3 rsk->ranbp3 pdcd4 PDCD4 rsk->pdcd4 trim33 TRIM33 rsk->trim33 nuc_transport Nucleocytoplasmic Transport ranbp3->nuc_transport translation Inhibition of Translation pdcd4->translation transcription Transcriptional Regulation trim33->transcription caption RSK1 signaling pathway with novel substrates.

Caption: RSK1 signaling pathway with novel substrates.

Experimental Protocols

I. In-Cell Kinase Reaction and Substrate Labeling

This protocol is designed for the specific labeling of substrates of an analog-sensitive kinase within cells.

Materials:

  • Cells expressing the analog-sensitive (AS) kinase of interest.

  • Cell culture medium and supplements.

  • Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus.

  • N6-alkylated ATP-γ-S (e.g., N6-Bn-ATP-γ-S).

  • Digitonin.

  • Lysis Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% Glycerol, supplemented with protease and phosphatase inhibitors).

  • This compound (PNBM) stock solution (50 mM in DMSO).

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells expressing the AS-kinase and wild-type (WT) control kinase.

    • Starve cells if necessary, depending on the pathway being studied.

    • Stimulate cells to activate the kinase of interest (e.g., 100 ng/mL PMA for 15 minutes for the ERK/RSK pathway).[1]

  • Cell Permeabilization:

    • Wash cells once with cold PBS.

    • Permeabilize cells by incubating with 25 µg/mL digitonin in kinase buffer (20 mM HEPES pH 7.2, 110 mM potassium acetate, 5 mM sodium acetate, 2 mM magnesium acetate, 0.5 mM EGTA) for 5 minutes on ice.

  • Kinase Reaction:

    • Remove the digitonin solution and add the kinase reaction mix containing 10 µM of the N6-alkylated ATP-γ-S analog.

    • Incubate for 20 minutes at 30°C.

  • Cell Lysis:

    • Stop the reaction by washing the cells with cold PBS.

    • Lyse the cells by adding cold Lysis Buffer and scraping.

    • Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • PNBM Alkylation:

    • To the clarified lysate, add the 50 mM PNBM stock solution to a final concentration of 2.5 mM.[5][6]

    • Incubate for 1-2 hours at room temperature with gentle rotation.[5]

    • Quench the reaction by adding SDS-PAGE sample buffer for Western blot analysis or proceed to the next step for mass spectrometry.

II. Sample Preparation for Mass Spectrometry

This protocol describes the steps to prepare the PNBM-labeled lysate for mass spectrometry-based identification of substrates.

Materials:

  • Alkylated cell lysate from Protocol I.

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Sequencing-grade Trypsin.

  • Tris-HCl.

  • Urea.

  • Iodoacetyl resin or anti-thiophosphate ester antibody coupled to beads for enrichment.

  • Sep-Pak C18 columns for desalting.

Procedure:

  • Reduction and Alkylation of Cysteines:

    • To the protein lysate, add DTT to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Add IAA to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 1.5 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Enrichment:

    • Acidify the digest with trifluoroacetic acid (TFA).

    • Incubate the peptide mixture with iodoacetyl resin or anti-thiophosphate ester antibody-coupled beads to capture the PNBM-labeled (originally thiophosphorylated) peptides.[1]

    • Wash the resin/beads extensively with wash buffers of increasing stringency to remove non-specific binders.

  • Elution and Desalting:

    • Elute the captured peptides from the resin. For iodoacetyl resin, elution can be achieved with an oxidizing agent like oxone.[1] For antibody-based enrichment, a low pH elution buffer is typically used.

    • Desalt the eluted peptides using a Sep-Pak C18 column according to the manufacturer's instructions.

    • Dry the peptides in a vacuum centrifuge.

III. LC-MS/MS Analysis and Data Interpretation

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution compatible with mass spectrometry (e.g., 0.1% formic acid).

    • Analyze the peptide mixture using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.

  • Database Searching:

    • Search the resulting MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

    • Specify the variable modification corresponding to the PNBM-derivatized phosphoserine/threonine/tyrosine. The mass of the PNBM adduct on the phosphate must be correctly defined.

    • Include other potential modifications such as carbamidomethylation of cysteine (fixed) and oxidation of methionine (variable).

  • Data Analysis and Quantification:

    • Use software such as MaxQuant or Scaffold to filter and quantify the identified peptides and proteins.

    • For quantitative studies using methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), calculate the ratios of heavy to light labeled peptides to determine the change in phosphorylation upon AS-kinase activity.

    • Filter the results to identify peptides that show a significant increase in the AS-kinase sample compared to the wild-type control. A fold-change of >2.5 is often considered significant.[7]

Conclusion

The use of this compound in conjunction with analog-sensitive kinases provides a robust and specific method for the discovery of direct kinase substrates. This chemical genetic approach allows for the elucidation of novel signaling pathways and provides valuable targets for further investigation in basic research and drug development. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers aiming to implement this powerful technique.

References

Troubleshooting & Optimization

Technical Support Center: p-Nitrobenzyl Mesylate (PNBM) Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the p-Nitrobenzyl mesylate (PNBM) kinase assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their kinase assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the PNBM kinase assay in a question-and-answer format.

General Questions

Q1: What is the principle of the this compound (PNBM) kinase assay?

The PNBM kinase assay is a method to identify direct substrates of a specific kinase. The assay involves a two-step process. First, a kinase transfers a thiophosphate group from a modified ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), to its substrate. In the second step, the resulting thiophosphorylated substrate is alkylated by this compound (PNBM). This alkylation creates a unique epitope that can be specifically recognized by a thiophosphate ester-specific antibody, typically for detection by western blot.

Q2: What are the critical reagents for this assay?

The essential reagents include:

  • Your kinase of interest and its substrate.

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate)).

  • This compound (PNBM).

  • A thiophosphate ester-specific antibody.

  • Kinase reaction buffer.

  • Reagents for SDS-PAGE and western blotting.

Troubleshooting: Weak or No Signal

Q3: I am not detecting any signal on my western blot. What are the possible causes and solutions?

A lack of signal is a common issue and can arise from several factors throughout the experimental workflow.

Possible Cause Solution
Inactive Kinase Ensure the kinase is active. Test its activity using a known substrate and a standard kinase assay if possible. Confirm proper storage conditions.
Inefficient Thiophosphorylation Optimize the kinase reaction conditions, including enzyme and substrate concentrations, incubation time, and temperature. Ensure the ATPγS concentration is optimal for your kinase.
Ineffective PNBM Alkylation Prepare PNBM solution fresh in DMSO right before use. Ensure the final PNBM concentration is sufficient (typically 2.5 mM). Avoid reducing agents like DTT in the kinase buffer as they react with PNBM.
Poor Antibody Recognition Verify the primary antibody's specificity and use it at the recommended dilution. Ensure the secondary antibody is compatible with the primary antibody and used at the correct concentration.
Inefficient Protein Transfer Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer time and voltage, especially for high or low molecular weight proteins.
Insufficient Protein Loading Increase the amount of protein loaded onto the gel, especially for low-abundance substrates. A protein load of at least 20-30 µg per lane is recommended for whole-cell extracts.[1]

Troubleshooting: High Background

Q4: My western blot shows high background, making it difficult to interpret the results. How can I reduce it?

High background can obscure specific signals. Here are common causes and their solutions:

Possible Cause Solution
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). Ensure the blocking buffer is fresh and well-dissolved.[2]
Antibody Concentration Too High Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
Inadequate Washing Increase the number and duration of washing steps after primary and secondary antibody incubations to remove unbound antibodies. Use a buffer containing a mild detergent like Tween 20 (e.g., TBST).
Membrane Drying Ensure the membrane remains hydrated throughout the blocking, incubation, and washing steps.
Contaminated Buffers Prepare fresh buffers and filter them to remove any particulate matter that can contribute to background.
Over-exposure Reduce the exposure time during chemiluminescence detection.

Troubleshooting: Non-Specific Bands

Q5: I am observing multiple non-specific bands on my western blot. What could be the reason?

Non-specific bands can arise from several sources, from non-specific antibody binding to protein degradation.

Possible Cause Solution
Non-specific Antibody Binding Increase the stringency of the washing buffer (e.g., by slightly increasing the salt or detergent concentration). Use a more specific primary antibody if available.
Protein Degradation Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice to minimize protein degradation.
Cross-reactivity of Secondary Antibody Run a control lane with only the secondary antibody to check for non-specific binding. Use a pre-adsorbed secondary antibody to reduce cross-reactivity.
High Protein Load Overloading the gel can lead to protein aggregation and non-specific antibody binding. Try loading less protein per lane.[1]

Quantitative Data Summary

Optimizing the concentrations of key reagents is crucial for a successful PNBM kinase assay. The following table provides typical concentration ranges. Note that these are starting points, and optimal concentrations may vary depending on the specific kinase and substrate.

Parameter Typical Concentration Range Considerations
ATPγS 10 µM - 200 µMThe optimal concentration is often near the Km of the kinase for ATP. Higher concentrations may be required for kinases with a lower affinity for ATPγS.[3][4]
Kinase 10 ng - 500 ng per reactionThe optimal amount depends on the kinase's specific activity and should be determined empirically by performing a kinase titration. The goal is to be in the linear range of the assay.[5]
Substrate 1 µg - 10 µg per reactionThe substrate concentration should ideally be at or above the Km of the kinase for that substrate to ensure maximal reaction velocity.[6]
PNBM 2.5 mM - 5 mMA final concentration of 2.5 mM is commonly used. Higher concentrations (e.g., 5 mM) may be necessary if the kinase buffer contains low levels of reducing agents.

Experimental Protocols

Key Experiment: this compound (PNBM) Kinase Assay and Western Blot Detection

1. Kinase Reaction (20 µL total volume)

  • Prepare a master mix of the kinase reaction buffer. A typical buffer is 25 mM HEPES (pH 7.4), 10 mM MgCl₂, and 1 mM DTT (Note: DTT should be omitted if PNBM stability is a concern, or its concentration kept below 0.5 mM).

  • In a microcentrifuge tube, combine:

    • Kinase (e.g., 100 ng)

    • Substrate (e.g., 5 µg)

    • Kinase Reaction Buffer

    • ATPγS (to a final concentration of 50 µM)

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

2. PNBM Alkylation

  • Prepare a 50 mM stock solution of PNBM in DMSO.

  • Add 1 µL of the 50 mM PNBM stock solution to the 20 µL kinase reaction (final concentration: 2.5 mM).

  • Incubate at room temperature for 1-2 hours.

3. SDS-PAGE and Western Blotting

  • Add 5 µL of 5X SDS-PAGE loading buffer to the alkylated reaction mixture.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Incubate the membrane with the thiophosphate ester-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

PNBM_Kinase_Assay_Workflow cluster_kinase_reaction Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase Reaction_Mix Incubate at 30°C Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATPgS ATPγS ATPgS->Reaction_Mix Thio_Substrate Thiophosphorylated Substrate Reaction_Mix->Thio_Substrate Alkylation_Step Incubate at RT Thio_Substrate->Alkylation_Step PNBM PNBM PNBM->Alkylation_Step Alkylated_Substrate Alkylated Substrate (Epitope Tagged) Alkylation_Step->Alkylated_Substrate SDS_PAGE SDS-PAGE Alkylated_Substrate->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Primary_Ab Anti-Thiophosphate Ester Antibody Western_Blot->Primary_Ab Secondary_Ab HRP-Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescence Secondary_Ab->Detection Signal Signal Detection->Signal

Caption: Experimental workflow of the this compound (PNBM) kinase assay.

Troubleshooting_PNBM_Assay Start Start Troubleshooting Problem What is the primary issue? Start->Problem No_Signal No or Weak Signal Problem->No_Signal No/Weak Signal High_Background High Background Problem->High_Background High Background Nonspecific_Bands Non-specific Bands Problem->Nonspecific_Bands Non-specific Bands Check_Kinase Is the kinase active? No_Signal->Check_Kinase Check_Blocking Is blocking sufficient? High_Background->Check_Blocking Check_Degradation Are protease inhibitors used? Nonspecific_Bands->Check_Degradation Check_Alkylation Was PNBM fresh & no DTT present? Check_Kinase->Check_Alkylation Yes Solution_Kinase Solution: Use active kinase, check storage. Check_Kinase->Solution_Kinase No Check_Transfer Did proteins transfer (Ponceau S)? Check_Alkylation->Check_Transfer Yes Solution_Alkylation Solution: Prepare fresh PNBM, remove DTT. Check_Alkylation->Solution_Alkylation No Check_Antibody Are antibody concentrations optimal? Check_Transfer->Check_Antibody Yes Solution_Transfer Solution: Optimize transfer conditions. Check_Transfer->Solution_Transfer No Solution_Antibody_NS Solution: Titrate antibodies, increase incubation. Check_Antibody->Solution_Antibody_NS No Check_Washing Are washing steps adequate? Check_Blocking->Check_Washing Yes Solution_Blocking Solution: Increase blocking time/change agent. Check_Blocking->Solution_Blocking No Check_Ab_Conc_HB Are antibody concentrations too high? Check_Washing->Check_Ab_Conc_HB Yes Solution_Washing Solution: Increase wash duration/number. Check_Washing->Solution_Washing No Solution_Ab_Conc_HB Solution: Reduce antibody concentrations. Check_Ab_Conc_HB->Solution_Ab_Conc_HB Yes Check_Secondary_Ab Is secondary Ab cross-reacting? Check_Degradation->Check_Secondary_Ab Yes Solution_Degradation Solution: Add protease inhibitors. Check_Degradation->Solution_Degradation No Solution_Secondary_Ab Solution: Run secondary only control, use pre-adsorbed Ab. Check_Secondary_Ab->Solution_Secondary_Ab Yes

Caption: Troubleshooting decision tree for the PNBM kinase assay.

References

Technical Support Center: Optimizing p-Nitrobenzyl Mesylate (PNBM) Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM) for alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PNBM) and what is its primary application?

A1: this compound (PNBM) is a thiol-specific alkylating reagent. Its primary application is in the identification of direct kinase substrates.[1] PNBM alkylates thiophosphorylated proteins, creating a thiophosphate ester epitope that can be specifically recognized by antibodies for detection via immunoblotting, immunoprecipitation, or immunoaffinity purification.[2]

Q2: How should I prepare and store a stock solution of PNBM?

A2: It is recommended to prepare a 50 mM stock solution of PNBM by dissolving it in fresh, moisture-free DMSO and vortexing.[3][4] For storage, one-time use aliquots can be kept at -20°C for up to one month.[4] Before use, the solution should be equilibrated to room temperature, and you should ensure no precipitate is present.[4]

Q3: What is a typical final concentration of PNBM in an alkylation reaction?

A3: A common starting final concentration for PNBM in an alkylation reaction is 2.5 mM. However, if the reaction buffer contains thiol-containing additives like DTT (at concentrations greater than 0.5 mM), it is advisable to increase the PNBM concentration to 5 mM.

Q4: What are the typical reaction times and temperatures for PNBM alkylation?

A4: A standard alkylation reaction with PNBM can be carried out for 1-2 hours at room temperature. Alternatively, the reaction can be performed overnight at 4°C.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Alkylation Yield Presence of Thiol-Containing Additives: Reagents like DTT in the kinase reaction buffer can react with and consume PNBM.- If possible, ensure the concentration of thiol-containing additives is below 0.5 mM.- If higher concentrations are necessary, increase the final PNBM concentration to 5 mM.
Degraded PNBM: PNBM can be sensitive to moisture.- Prepare fresh PNBM stock solutions in anhydrous DMSO.- Store aliquots at -20°C and avoid repeated freeze-thaw cycles.
Suboptimal Reaction Time/Temperature: The reaction may not have proceeded to completion.- Increase the incubation time to the upper end of the recommended range (e.g., 2 hours at room temperature).- Consider an overnight incubation at 4°C.
Inactive PNBM: The reagent may have degraded over time.- Use a fresh vial of PNBM.- Check the purity of the PNBM if possible.
High Background/Non-Specific Signal Excess Unreacted PNBM: Residual PNBM can interfere with downstream applications like immunoprecipitation.- After alkylation, remove excess PNBM using a size-exclusion column (e.g., PD-10).
Non-Specific Alkylation: PNBM may be reacting with other nucleophilic residues besides the target thiophosphate.- While PNBM is thiol-specific, high concentrations or prolonged reaction times can lead to side reactions. Consider reducing the PNBM concentration or incubation time.- Ensure the pH of the reaction buffer is within the optimal range for thiophosphate alkylation (if known for your system).
Precipitation Observed During Alkylation Poor PNBM Solubility: The PNBM may be precipitating out of solution.- This can sometimes occur and may not significantly affect the outcome of a Western blot analysis. If concerned, the precipitate can be removed by centrifugation after the reaction is complete.
Protein Precipitation: The addition of DMSO and PNBM may be causing the protein sample to precipitate.- Ensure the final DMSO concentration is not excessively high (typically around 5%).- Perform the alkylation with gentle rotation for larger sample volumes to ensure proper mixing.

Experimental Protocols

Preparation of PNBM Stock Solution
ParameterValue
Reagent This compound (PNBM)
Solvent Anhydrous DMSO
Stock Concentration 50 mM
Storage -20°C in single-use aliquots

Procedure:

  • Weigh out the required amount of PNBM.

  • Dissolve the PNBM in the appropriate volume of anhydrous DMSO to achieve a 50 mM concentration (e.g., 11.56 mg of PNBM in 1 mL of DMSO).

  • Vortex the solution until the PNBM is completely dissolved.

  • Aliquot the stock solution into single-use tubes and store at -20°C.

Standard Alkylation Protocol for Kinase Substrates
ParameterValue
Final PNBM Concentration 2.5 mM (or 5 mM with >0.5 mM thiols)
Final DMSO Concentration ~5%
Reaction Temperature Room Temperature or 4°C
Reaction Time 1-2 hours or Overnight

Procedure:

  • Perform the kinase reaction using ATP-gamma-S to introduce thiophosphates onto the substrate.

  • Following the kinase reaction, add the 50 mM PNBM stock solution to the reaction mixture to achieve the desired final concentration (e.g., add 1.5 µL of 50 mM PNBM to a 30 µL kinase reaction for a final concentration of 2.5 mM).

  • Briefly vortex the sample to ensure thorough mixing.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. For sample volumes of 500 µL or greater, it is recommended to incubate with gentle end-over-end rotation.

  • After incubation, the sample is ready for downstream applications such as Western blotting or can be further purified to remove excess PNBM for applications like immunoprecipitation.

Visualizations

Alkylation_Workflow Standard PNBM Alkylation Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_downstream Downstream Processing prep_kinase Perform Kinase Reaction with ATP-gamma-S add_pnbm Add PNBM to Kinase Reaction (Final Conc. 2.5-5 mM) prep_kinase->add_pnbm prep_pnbm Prepare 50 mM PNBM Stock in DMSO prep_pnbm->add_pnbm incubate Incubate: 1-2h at RT or Overnight at 4°C add_pnbm->incubate purify Optional: Purify to Remove Excess PNBM incubate->purify analysis Proceed to Analysis (e.g., Western Blot, IP) incubate->analysis purify->analysis

Caption: Workflow for the alkylation of thiophosphorylated proteins using PNBM.

Troubleshooting_Logic Troubleshooting Low Alkylation Yield start Low Alkylation Yield q1 Are thiol-containing reagents (>0.5 mM) present? start->q1 ans1_yes Increase PNBM concentration to 5 mM q1->ans1_yes Yes q2 Is the PNBM stock solution fresh? q1->q2 No ans1_yes->q2 ans2_no Prepare a fresh 50 mM PNBM stock in anhydrous DMSO q2->ans2_no No q3 Were reaction time and temperature sufficient? q2->q3 Yes end_node Re-run Experiment ans2_no->end_node ans3_no Increase incubation time or perform overnight at 4°C q3->ans3_no No q3->end_node Yes ans3_no->end_node

Caption: Decision tree for troubleshooting low yield in PNBM alkylation reactions.

References

Technical Support Center: Utilizing p-Nitrobenzyl Mesylate for Kinase Substrate Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of p-Nitrobenzyl mesylate (PNBM) in kinase substrate identification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully employing this powerful technique.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (PNBM) in a Western blot context?

A1: this compound (PNBM) is not used for general background reduction in standard Western blotting. Instead, it is a key reagent in a specific method for identifying direct substrates of protein kinases.[1][2] In this technique, a kinase reaction is performed using a modified ATP analog, ATP-gamma-S (ATPγS). The kinase transfers a thiophosphate group from ATPγS to its substrates. PNBM is then used to alkylate this thiophosphate group, creating a unique thiophosphate ester epitope. This epitope is subsequently detected on a Western blot using a specific antibody that recognizes the modified substrate.[1][3]

Q2: What is the mechanism of action for PNBM in this assay?

A2: PNBM is a thiol-specific alkylating reagent.[1] It covalently attaches a p-nitrobenzyl group to the sulfur atom of the thiophosphate moiety that has been transferred to the kinase substrate. This modification creates a stable thiophosphate ester that is specifically recognized by a dedicated primary antibody.

Q3: Why is BSA preferred over non-fat dry milk for blocking in this procedure?

A3: When detecting phosphorylated proteins, which is the principle of this assay, Bovine Serum Albumin (BSA) is the preferred blocking agent. Non-fat dry milk contains phosphoproteins, such as casein, which can cross-react with antibodies used for detection, leading to high background and false-positive signals.[4][5][6][7]

Q4: What are the critical reagents needed for this kinase substrate identification assay?

A4: The essential reagents include the kinase of interest, its putative substrate, ATP-gamma-S (ATPγS), this compound (PNBM), and a specific rabbit monoclonal anti-thiophosphate ester antibody for detection.

Troubleshooting Guide

High background or unexpected results can be common when optimizing any new technique. This guide addresses specific issues that may be encountered during the PNBM-based kinase substrate identification workflow.

ProblemPossible CauseRecommended Solution
High Background Across Entire Membrane Insufficient Blocking: Non-specific antibody binding to the membrane.Increase blocking time to 2 hours at room temperature or overnight at 4°C. Ensure the blocking agent is 3-5% BSA in TBST, as milk is not recommended for (thio)phosphorylation studies.[5][7][8]
Primary/Secondary Antibody Concentration Too High: Excess antibody can bind non-specifically.Titrate both primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[4][6][9]
Inadequate Washing: Unbound antibodies are not sufficiently removed.Increase the number and duration of washes. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[4][6][9]
Non-specific Bands Appear Secondary Antibody Cross-Reactivity: The secondary antibody may be binding to proteins other than the primary antibody.Run a control lane with only the secondary antibody (no primary antibody) to check for non-specific binding.[8][9] Consider using a pre-adsorbed secondary antibody.[8]
Contaminated Buffers or Reagents: Bacterial growth or contaminants in buffers can cause spurious signals.Prepare fresh buffers for each experiment. Filter blocking solutions if particles are present.[5]
No Signal or Weak Signal for Target Substrate Inefficient Kinase Reaction: The kinase may not be active, or reaction conditions may be suboptimal.Ensure the kinase is active and optimize reaction time, temperature, and buffer components.
Ineffective PNBM Alkylation: The thiophosphorylated substrate is not being efficiently labeled.Ensure the PNBM stock solution is fresh (prepare a 50 mM stock in DMSO) and used at the recommended concentration.[3] Equilibrate the solution to room temperature before use.[3]
Inefficient Protein Transfer: The protein of interest may not have transferred effectively from the gel to the membrane.Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Consider using PVDF membranes for higher protein binding capacity, though they may require more stringent blocking.[4][9]

Experimental Protocols & Methodologies

Key Reagent Preparation

A summary of key reagent preparations is provided below. Always refer to the manufacturer's instructions for specific details.

ReagentPreparationStorage
This compound (PNBM) Prepare a 50 mM stock solution (approx. 12 mg/mL) by dissolving in fresh DMSO and vortexing thoroughly.[3]Store single-use aliquots at -20°C for up to one month.[3][10]
Blocking Buffer 5% (w/v) Bovine Serum Albumin (BSA) in 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).Prepare fresh for each experiment.
Wash Buffer 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).Store at room temperature.
Detailed Experimental Workflow

This protocol outlines the key steps for identifying a direct kinase substrate using PNBM.

  • In Vitro Kinase Assay with ATPγS:

    • Incubate the active kinase with the purified substrate protein in kinase reaction buffer.

    • Initiate the reaction by adding ATP-gamma-S (ATPγS) to a final concentration of 100-200 µM.

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding EDTA to a final concentration of 20-50 mM.

  • PNBM Alkylation:

    • Add PNBM from the 50 mM stock solution to the kinase reaction mixture to a final concentration of 1-2 mM.

    • Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.

    • Quench the alkylation reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting:

    • Boil the samples at 95-100°C for 5 minutes.[11][12]

    • Separate the proteins by SDS-PAGE.[13]

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13]

    • Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]

    • Incubate the membrane with the anti-thiophosphate ester primary antibody, diluted in 5% BSA in TBST, overnight at 4°C with gentle shaking.[11]

    • Wash the membrane three times for 10 minutes each with TBST.[13][14]

    • Incubate with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[13]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Proceed with chemiluminescent detection using an appropriate substrate.[12]

Visualizations

Workflow for Kinase Substrate Identification using PNBM

PNBM_Workflow cluster_Kinase_Reaction Step 1: In Vitro Kinase Reaction cluster_Alkylation Step 2: PNBM Alkylation cluster_Detection Step 3: Western Blot Detection Kinase Active Kinase Reaction_Mix Thiophosphorylated Substrate Kinase->Reaction_Mix Substrate Substrate Protein Substrate->Reaction_Mix ATPgS ATPγS ATPgS->Reaction_Mix PNBM PNBM Reaction_Mix->PNBM Add PNBM Alkylated_Substrate Alkylated Substrate (Epitope Created) PNBM->Alkylated_Substrate SDS_PAGE SDS-PAGE Alkylated_Substrate->SDS_PAGE Load Sample Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (Anti-Thiophosphate Ester) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chemiluminescent Signal Secondary_Ab->Detection

Caption: Experimental workflow for identifying kinase substrates.

Chemical Mechanism of PNBM Alkylation

PNBM_Mechanism ThioP_Substrate Substrate-S-PO3²⁻ (Thiophosphorylated Substrate) Alkylated_Substrate Substrate-S(p-Nitrobenzyl)-PO3²⁻ (Stable Thiophosphate Ester Epitope) ThioP_Substrate->Alkylated_Substrate + PNBM (Alkylation) PNBM This compound (PNBM) Antibody Anti-Thiophosphate Ester Antibody Alkylated_Substrate->Antibody Binds To Detection Detection Antibody->Detection Enables

Caption: Mechanism of epitope creation by PNBM alkylation.

References

Technical Support Center: Cysteine Modification with p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM) for the alkylation of cysteine residues. The information provided is intended to help users mitigate potential side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound with cysteine?

The primary and intended reaction is the S-alkylation of the cysteine thiol group (-SH) to form a stable thioether bond. This is often used to protect the cysteine residue during peptide synthesis or to introduce a specific label or modification.[1][2]

Q2: What are the potential side reactions when using this compound to alkylate cysteine?

While this compound is a relatively specific alkylating agent for cysteine, side reactions can occur, particularly under non-optimized conditions.[3][4] Potential side reactions include:

  • N-alkylation: Alkylation of the N-terminal α-amino group or the ε-amino group of lysine residues.[5]

  • Histidine Alkylation: Alkylation of the imidazole ring of histidine residues.[4]

  • Over-alkylation: Dialkylation of the cysteine, though less common.

  • Oxidation: Oxidation of the cysteine thiol to form disulfides, especially if the reaction is not performed under an inert atmosphere.

Q3: How does pH affect the reaction between this compound and cysteine?

The pH of the reaction medium is a critical factor influencing both the rate of the primary reaction and the occurrence of side reactions. The thiol group of cysteine has a pKa of approximately 8.3.

  • Optimal pH for S-alkylation: A pH slightly below the pKa of the thiol group (around pH 7.0-8.0) generally provides a good balance between the nucleophilicity of the thiol and the minimization of side reactions.[6]

  • Higher pH (>8.5): At higher pH values, the deprotonated thiol (thiolate anion) is more nucleophilic, leading to a faster S-alkylation rate. However, the nucleophilicity of other groups, such as the amino groups of lysine (pKa ~10.5), also increases, raising the risk of N-alkylation.[4]

  • Lower pH (<7.0): At lower pH, the thiol group is protonated and less nucleophilic, slowing down the S-alkylation reaction. This can also lead to reduced selectivity as other nucleophiles might compete more effectively.[6]

Q4: Can this compound react with other amino acids?

Yes, besides cysteine, other amino acids with nucleophilic side chains can potentially react with this compound, especially under conditions that favor these side reactions (e.g., high pH, excess reagent). The most susceptible amino acids are:

  • Lysine: The ε-amino group can be alkylated.

  • Histidine: The imidazole ring is nucleophilic and can be alkylated. The reactivity is pH-dependent due to its pKa of ~6.0.[7][8][9]

  • Methionine: The thioether side chain can be alkylated, although this is generally less favorable than S-alkylation of cysteine.[10]

  • N-terminus: The free α-amino group at the N-terminus of a peptide or protein can also be a site of alkylation.

Troubleshooting Guide

This guide addresses common issues encountered during the alkylation of cysteine with this compound.

Problem Potential Cause Recommended Solution
Low Yield of S-Alkylated Product Suboptimal pH: The reaction pH is too low, reducing the nucleophilicity of the cysteine thiol.Adjust the reaction buffer to a pH between 7.0 and 8.0.
Reagent Instability: this compound may have degraded due to improper storage or handling.Use fresh, high-quality this compound. Store it in a desiccator, protected from light and moisture.
Insufficient Reagent: The molar ratio of this compound to cysteine is too low.Increase the molar excess of this compound. A 1.1 to 1.5-fold excess is a good starting point.
Disulfide Bond Formation: Cysteine residues have formed disulfide bonds and are unavailable for alkylation.Ensure that a reducing agent (e.g., DTT, TCEP) is used prior to the addition of this compound to reduce any existing disulfide bonds. Note that the reducing agent should be removed or its concentration minimized before adding the alkylating agent to avoid quenching.[11]
Presence of Multiple Products (Side Reactions) High pH: The reaction pH is too high, leading to the alkylation of other nucleophilic residues like lysine and histidine.Lower the reaction pH to the 7.0-8.0 range to improve selectivity for the cysteine thiol.[4]
Excess Alkylating Agent: A large excess of this compound increases the likelihood of non-specific reactions.Reduce the molar excess of this compound. Perform a titration to find the optimal stoichiometry.
Prolonged Reaction Time: Allowing the reaction to proceed for too long can promote the formation of side products.Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS) and quench the reaction once the desired product is formed.
Product is Insoluble Properties of the p-Nitrobenzyl Group: The addition of the aromatic, nonpolar p-nitrobenzyl group can decrease the solubility of the modified peptide or protein in aqueous solutions.Perform the reaction in a solvent system that can accommodate both the starting material and the product. The addition of organic co-solvents like acetonitrile or DMSO may be necessary.
Difficulty in Purifying the Product Similar Properties of Byproducts: Side products, such as N-alkylated species, may have similar chromatographic properties to the desired S-alkylated product, making purification challenging.Optimize the reaction conditions to minimize the formation of side products. Employ high-resolution purification techniques like reversed-phase HPLC with a shallow gradient.[12]

Experimental Protocols

Protocol 1: Selective S-Alkylation of a Cysteine-Containing Peptide in Solution

This protocol is a general guideline for the selective S-alkylation of a cysteine-containing peptide. Optimization may be required for specific peptides.

  • Peptide Preparation: Dissolve the cysteine-containing peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). If the peptide may contain disulfide bonds, include a reduction step with 1-2 mM TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM in acetonitrile or DMSO).

  • Alkylation Reaction:

    • Add a 1.2-fold molar excess of the this compound stock solution to the peptide solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours. Protect the reaction from light.

  • Reaction Monitoring: Monitor the progress of the reaction by reversed-phase HPLC or LC-MS to determine the extent of product formation and the presence of any side products.

  • Quenching: Once the reaction is complete, quench any excess this compound by adding a small amount of a thiol-containing reagent, such as β-mercaptoethanol or N-acetylcysteine.

  • Purification: Purify the S-alkylated peptide using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

Visualizations

Reaction Scheme

Reaction_Scheme Cys Cysteine-Peptide (R-SH) Product S-p-Nitrobenzyl-Cysteine-Peptide (R-S-CH2-Ph-NO2) Cys->Product + PNBM PNBM This compound Mesylate Mesylate anion

Caption: S-alkylation of a cysteine residue with this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_solutions Potential Solutions Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield Problem->LowYield Low Conversion SideProducts Side Products Problem->SideProducts Multiple Peaks Insolubility Insolubility Problem->Insolubility Precipitation Sol_pH_Yield Adjust pH (7.0-8.0) LowYield->Sol_pH_Yield Sol_Reagent_Yield Increase PNBM Stoichiometry LowYield->Sol_Reagent_Yield Sol_Reduce Pre-reduce Disulfides LowYield->Sol_Reduce Sol_pH_Side Lower pH (7.0-8.0) SideProducts->Sol_pH_Side Sol_Reagent_Side Decrease PNBM Stoichiometry SideProducts->Sol_Reagent_Side Sol_Time Reduce Reaction Time SideProducts->Sol_Time Sol_Solvent Add Organic Co-solvent Insolubility->Sol_Solvent Competing_Reactions cluster_substrates Nucleophilic Residues cluster_products Potential Products PNBM This compound Cys Cysteine (-SH) PNBM->Cys Lys Lysine (-NH2) PNBM->Lys His Histidine (imidazole) PNBM->His N_term N-terminus (-NH2) PNBM->N_term S_Alk S-Alkylation (Desired) Cys->S_Alk N_Alk_Lys N-Alkylation Lys->N_Alk_Lys N_Alk_His N-Alkylation His->N_Alk_His N_Alk_Term N-Alkylation N_term->N_Alk_Term

References

Technical Support Center: p-Nitrobenzyl Mesylate Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete alkylation with p-Nitrobenzyl mesylate (PNBM).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during alkylation reactions with this compound in a question-and-answer format.

Q1: Why is my alkylation reaction with this compound incomplete?

Incomplete alkylation can be attributed to several factors:

  • Suboptimal Reaction Conditions: The concentration of PNBM, reaction time, and temperature may not be optimal for your specific substrate.

  • Presence of Competing Nucleophiles: Other nucleophilic species in your reaction mixture can consume the PNBM, reducing the amount available to react with your target molecule. Thiol-containing reagents, such as DTT, are particularly reactive with PNBM.[1]

  • Side Reactions: PNBM can react with other nucleophilic residues on your protein or peptide, leading to a heterogeneous mixture of products and consumption of the alkylating agent.[2]

  • Steric Hindrance: The target site for alkylation may be sterically inaccessible, preventing the PNBM from reacting efficiently.

  • Reagent Instability: Although generally stable, prolonged storage or improper handling of PNBM could lead to degradation.

Q2: What are the common side reactions observed with this compound?

The primary desired reaction is the alkylation of thiophosphates. However, PNBM is a reactive electrophile and can alkylate other nucleophilic functional groups present in proteins and peptides. The most common side reaction is the alkylation of cysteine thiols.[2] Other potential sites for off-target alkylation include methionine, lysine, and the N-terminal amino group of peptides.[3][4]

Q3: How can I minimize side reactions and improve the specificity of my alkylation?

Optimizing your experimental protocol is key to minimizing unwanted side reactions:

  • Control Reagent Concentration: Use the lowest effective concentration of PNBM to favor the desired reaction. Systematic optimization of the PNBM concentration is recommended.[4]

  • Optimize Reaction Time and Temperature: Shorter reaction times or lower temperatures can help to reduce the extent of side reactions. A typical starting point is 1-2 hours at room temperature.[1]

  • Buffer Composition: Avoid nucleophilic buffers and additives. If a reducing agent is necessary for other steps, ensure its concentration is minimized (e.g., <0.5 mM DTT) or removed prior to adding PNBM.[1]

  • pH Control: The pH of the reaction can influence the nucleophilicity of different functional groups. Maintaining a stable and appropriate pH can help to favor the desired alkylation.

Q4: My protein has multiple cysteine residues. How can I selectively alkylate the thiophosphate?

This is a significant challenge due to the high reactivity of cysteine thiols. While complete selectivity is difficult to achieve, you can try the following:

  • Kinetic Control: By carefully controlling the reaction time and temperature, it may be possible to favor the faster reacting thiophosphate over the cysteine thiol.

  • Antibody-based Purification: Utilize antibodies that specifically recognize the thiophosphate ester epitope formed after alkylation to purify your target protein away from non-specifically alkylated species.[2]

Data Presentation

Table 1: Common Side Reactions in this compound Alkylation

Nucleophilic ResidueType of Side ReactionPotential Impact on Experiment
CysteineS-alkylation (Thioether formation)High - Major competing reaction, consumes PNBM.[2]
MethionineS-alkylationModerate - Can affect protein structure and function.[3]
LysineN-alkylationLow to Moderate - Can alter protein charge and interfere with downstream analysis like mass spectrometry.[4]
Peptide N-terminusN-alkylationLow to Moderate - Can interfere with certain analytical techniques.[4]

Experimental Protocols

Protocol: Alkylation of Thiophosphorylated Proteins with this compound

This protocol is adapted for the specific use of PNBM to alkylate thiophosphorylated proteins, a common application in kinase substrate identification.

Materials:

  • Thiophosphorylated protein sample

  • This compound (PNBM)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (optional, e.g., 20 mM EDTA if quenching a kinase reaction)

Procedure:

  • Prepare PNBM Stock Solution: Prepare a fresh 50 mM stock solution of PNBM in high-quality, anhydrous DMSO. Vortex to ensure it is fully dissolved.[1]

  • Reaction Setup: In a microcentrifuge tube, combine your thiophosphorylated protein with the reaction buffer.

  • Initiate Alkylation: Add the PNBM stock solution to the reaction mixture to a final concentration of 2.5 mM. The final DMSO concentration should be around 5%.[1]

    • Note: The optimal final concentration of PNBM may need to be determined empirically for your specific system.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[1]

  • Quenching (Optional): If you need to stop the reaction at a specific time point, you can add a quenching reagent. For kinase reactions, adding EDTA to a final concentration that is twice the concentration of the metal ion (e.g., MgCl2) can be effective.[1]

  • Downstream Processing: Proceed with your downstream application, such as Western blotting or mass spectrometry. It is often recommended to remove excess PNBM, for example, by using a size-exclusion column.

Visualizations

Alkylation_Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_downstream Downstream Analysis Protein Thiophosphorylated Protein Mix Combine Protein and PNBM (Final Conc. ~2.5 mM) Protein->Mix PNBM_Stock Prepare 50 mM PNBM in DMSO PNBM_Stock->Mix Incubate Incubate 1-2h at Room Temp Mix->Incubate Quench Optional: Quench Reaction Incubate->Quench Analysis Western Blot / Mass Spectrometry Incubate->Analysis If no quenching Quench->Analysis

Caption: Experimental workflow for the alkylation of thiophosphorylated proteins using this compound.

Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Incomplete Alkylation Observed SideRxns Side Reactions (e.g., with Cys) Start->SideRxns Conditions Suboptimal Conditions (Conc., Time, Temp.) Start->Conditions Competing Competing Nucleophiles (e.g., DTT) Start->Competing Steric Steric Hindrance Start->Steric Optimize Optimize [PNBM], Time, and Temp. SideRxns->Optimize Purify Purify Target Post-Alkylation SideRxns->Purify Conditions->Optimize Buffer Modify Buffer: Remove Nucleophiles Competing->Buffer Denature Denature Protein (if applicable) Steric->Denature

Caption: Troubleshooting logic for incomplete alkylation with this compound.

References

Technical Support Center: Improving the Efficiency of PNBM Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their PNBM (N-(4-(perfluoro-tert-butyl)phenyl)maleimide) labeling experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the PNBM labeling workflow, offering potential causes and solutions in a question-and-answer format.

Question: Why is my PNBM labeling efficiency low or non-existent?

Answer:

Low or no labeling can stem from several factors, from the quality of the reagents to the reaction conditions. Here are the most common causes and how to address them:

  • Inactive Thiol Groups: The maleimide group of PNBM reacts specifically with free thiol (-SH) groups on cysteine residues. If these thiol groups have formed disulfide bonds, they are unavailable for labeling.[1][2]

    • Solution: Reduce disulfide bonds by treating your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before labeling.[1][3] Avoid DTT (dithiothreitol) as its own thiol groups will compete with the protein for PNBM labeling.[3] If TCEP is used, it may need to be removed before adding the maleimide reagent as it can still interfere with the labeling reaction.[3][4]

  • Hydrolyzed PNBM: Maleimide reagents are susceptible to hydrolysis in aqueous solutions, especially at higher pH, rendering them inactive.[4][5]

    • Solution: Always prepare PNBM stock solutions fresh in an anhydrous solvent like DMSO or DMF and use them immediately.[1] Store any unused stock solution at -20°C for no longer than a month, protected from light.[1]

  • Incorrect Buffer Conditions: The pH and composition of the reaction buffer are critical for efficient labeling.

    • Solution: Use a degassed buffer with a pH between 7.0 and 7.5, such as PBS, Tris, or HEPES.[1][6] This pH range is a good compromise between having a reactive thiolate anion and minimizing maleimide hydrolysis.[6] Avoid buffers containing thiol compounds or primary amines (e.g., glycine).[1][5]

  • Insufficient PNBM Concentration: An inadequate molar excess of the PNBM reagent can lead to incomplete labeling.

    • Solution: A dye-to-protein molar ratio of 10:1 to 20:1 is generally recommended to ensure efficient labeling.[1][7]

Question: I'm observing non-specific labeling or protein precipitation. What could be the cause?

Answer:

Non-specific labeling and protein precipitation are often related and can compromise your experimental results.

  • Reaction with Other Residues: While maleimides are highly selective for thiols at neutral pH, at pH values above 8.0, they can react with primary amines, such as the side chain of lysine.[4]

    • Solution: Maintain the reaction pH between 7.0 and 7.5 to ensure chemoselectivity for thiol groups.[6][]

  • Protein Precipitation: Changes to the protein's surface properties after labeling, such as increased hydrophobicity, can lead to aggregation and precipitation.[9]

    • Solution:

      • Optimize the degree of labeling (DOL) by adjusting the PNBM to protein molar ratio. Over-labeling is a common cause of precipitation.[9]

      • If the PNBM reagent has poor aqueous solubility, use a co-solvent like DMSO or DMF, but be mindful of the final concentration to avoid denaturing your protein.[2]

      • Perform the labeling reaction at a suitable protein concentration, typically between 1-10 mg/mL.[10][11]

Question: How can I confirm that my protein is successfully labeled and determine the degree of labeling (DOL)?

Answer:

Verifying successful labeling and quantifying the extent of modification are crucial for reproducible experiments.

  • Determining the Degree of Labeling (DOL): The DOL, or the ratio of PNBM molecules to protein molecules, can be calculated using UV-Vis spectrophotometry.[1]

    • Method: Measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the PNBM probe. The protein concentration and DOL can then be calculated using the Beer-Lambert law and specific formulas that account for the absorbance contribution of the dye at 280 nm.[1][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and incubation time for PNBM labeling?

A1: Typically, the reaction is carried out at room temperature for two hours or overnight at 4°C.[1][2] More sensitive proteins may benefit from the colder, longer incubation.[1]

Q2: How should I prepare my protein sample before labeling?

A2: Dissolve your protein in a suitable degassed buffer (e.g., PBS, Tris, HEPES) at a pH of 7.0-7.5.[1][10] If your protein contains disulfide bonds that need to be labeled, you must first reduce them with a 10-100-fold molar excess of TCEP.[1]

Q3: How do I remove excess, unreacted PNBM after the labeling reaction?

A3: It is critical to remove any free PNBM as it can interfere with downstream applications. Common methods include size-exclusion chromatography (e.g., spin desalting columns), dialysis, or HPLC.[1][11]

Q4: How should I store my PNBM-labeled protein conjugate?

A4: For best results, use the purified conjugate immediately.[1] For short-term storage (up to one week), keep it at 2-8°C in the dark. For long-term storage (up to a year), add a stabilizer like 5-10 mg/mL BSA and 0.01-0.03% sodium azide, or add 50% glycerol and store at -20°C.[1]

Q5: Can the thioether bond formed between PNBM and the protein be reversed?

A5: The thioether bond formed through the Michael addition reaction is generally stable.[] However, under certain conditions, such as in the presence of excess free thiols, a retro-Michael reaction can occur, leading to a loss of the label.[6] Some studies have shown that hydrolysis of the thiosuccinimide ring can occur, which can enhance the stability of the conjugate.[6][12]

Data Presentation

Table 1: Recommended Buffer Conditions for PNBM Labeling

ParameterRecommended Range/ValueNotes
Buffer PBS, Tris, HEPESAvoid buffers containing thiols (e.g., DTT) or primary amines (e.g., glycine).[1][5]
pH 7.0 - 7.5Optimal for balancing thiol reactivity and maleimide stability.[6]
Concentration 10 - 100 mMSufficient buffering capacity without interfering with the reaction.[1]

Table 2: Key Reaction Parameters for Optimal PNBM Labeling

ParameterRecommended Ratio/ConditionRationale
PNBM:Protein Molar Ratio 10:1 to 20:1Ensures a sufficient excess of the labeling reagent to drive the reaction to completion.[1][7]
TCEP:Protein Molar Ratio (if used) 10:1 to 100:1Effectively reduces disulfide bonds to free up thiol groups for labeling.[1]
Protein Concentration 1 - 10 mg/mLA good starting range to maximize labeling while minimizing aggregation.[10][11]
Incubation Temperature Room Temperature or 4°CRoom temperature allows for a faster reaction, while 4°C is gentler on sensitive proteins.[1]
Incubation Time 2 hours (Room Temp) or Overnight (4°C)Provides sufficient time for the labeling reaction to proceed to completion.[1][2]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds with TCEP

  • Dissolve the protein in a degassed reaction buffer (e.g., 100 mM PBS, pH 7.2) to a final concentration of 1-10 mg/mL.[10][11]

  • Prepare a fresh stock solution of TCEP in the same buffer.

  • Add TCEP to the protein solution to a final 10-100-fold molar excess.[1]

  • Incubate the mixture for 20-30 minutes at room temperature.[7][10]

  • Proceed immediately to the PNBM labeling step. Note that removal of TCEP may be necessary for optimal labeling with some proteins.[3]

Protocol 2: PNBM Labeling of a Thiol-Containing Protein

  • Prepare a 10 mM stock solution of PNBM in anhydrous DMSO or DMF.[1] Vortex briefly to ensure it is fully dissolved.

  • To the (optionally reduced) protein solution, add the PNBM stock solution to achieve a final PNBM:protein molar ratio of 10:1 to 20:1 while stirring or vortexing.[1][7]

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon) and cap it tightly to prevent re-oxidation of thiols.[10][11]

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C in the dark.[1][2]

  • After incubation, proceed to the purification step to remove excess PNBM.

Visualizations

PNBM_Labeling_Workflow Protein Protein Sample (with Cysteine) Reduction Reduction (optional) + TCEP Protein->Reduction Disulfide bonds present Labeling Labeling Reaction pH 7.0-7.5 Protein->Labeling No disulfide bonds or no reduction needed ReducedProtein Reduced Protein (Free Thiols) Reduction->ReducedProtein ReducedProtein->Labeling PNBM PNBM Reagent (in DMSO/DMF) PNBM->Labeling LabeledProtein Labeled Protein (Crude) Labeling->LabeledProtein Purification Purification (e.g., SEC) LabeledProtein->Purification FinalProduct Purified PNBM-Protein Conjugate Purification->FinalProduct Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Thiol Group) Conjugate Protein-S-PNBM (Stable Thioether Bond) Protein_SH->Conjugate Michael Addition (pH 7.0-7.5) PNBM PNBM (Maleimide Group) PNBM->Conjugate Troubleshooting_Logic Start Low Labeling Efficiency? CheckThiols Are Thiols Available? Start->CheckThiols Yes Reduce Action: Reduce with TCEP CheckThiols->Reduce No CheckPNBM Is PNBM Active? CheckThiols->CheckPNBM Yes Success Labeling Improved Reduce->Success FreshPNBM Action: Use Fresh PNBM CheckPNBM->FreshPNBM No CheckBuffer Is Buffer Correct? CheckPNBM->CheckBuffer Yes FreshPNBM->Success CorrectBuffer Action: Adjust pH to 7.0-7.5 Use non-thiol/amine buffer CheckBuffer->CorrectBuffer No CheckBuffer->Success Yes CorrectBuffer->Success

References

Technical Support Center: Quenching p-Nitrobenzyl Mesylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with p-Nitrobenzyl mesylate (PNBM). The information below will help you effectively quench reactions containing this potent alkylating agent.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench reactions containing this compound (PNBM)?

A1: this compound is a highly reactive and electrophilic alkylating agent. It is essential to quench any excess PNBM at the end of a reaction for several reasons:

  • Safety: Alkylating agents can be hazardous if not handled properly. Quenching deactivates the reactive PNBM, making the workup and purification process safer.

  • Preventing Side Reactions: Leaving unreacted PNBM in your mixture can lead to the alkylation of your desired product or other molecules during workup and purification, reducing your yield and complicating analysis.

  • Accurate Analysis: The presence of unreacted PNBM can interfere with analytical techniques used to assess the reaction's outcome.

Q2: What are the most effective quenching agents for this compound?

A2: The most effective quenching agents are nucleophiles that readily react with the electrophilic benzyl carbon of PNBM. The choice of quencher will depend on the specific conditions of your reaction and the nature of your product. Recommended quenchers fall into two main categories: amines and thiols.

  • Primary or Secondary Amines: These are highly effective due to their nucleophilicity. Piperidine and morpholine are excellent choices as they are volatile enough to be easily removed under vacuum.

  • Thiols: Mercaptoethanol is a good option as it is a potent nucleophile and relatively volatile.

Q3: How do I perform the quenching procedure in the lab?

A3: A general procedure for quenching a reaction containing excess PNBM is as follows. Always perform this procedure in a well-ventilated fume hood.

Experimental Protocol: Quenching of this compound with a Nucleophilic Amine

Objective: To effectively neutralize unreacted this compound in a reaction mixture.

Materials:

  • Reaction mixture containing excess this compound

  • Quenching agent (e.g., piperidine or morpholine)

  • Anhydrous solvent for dilution (e.g., dichloromethane or ethyl acetate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Thin Layer Chromatography (TLC) plate (silica gel 60 F254)

  • TLC developing chamber and solvent system

  • UV lamp (254 nm)

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.

  • Add the Quenching Agent: Slowly add an excess of the quenching agent (typically 3-5 equivalents relative to the initial amount of PNBM) to the stirred reaction mixture.

  • Monitor the Reaction by TLC: After the addition is complete, allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature. Monitor the disappearance of the PNBM spot on the TLC plate.

    • TLC Visualization: this compound and its byproducts are UV active due to the nitrobenzyl group and can be visualized under a UV lamp at 254 nm.[1][2]

  • Aqueous Workup: Once the PNBM is consumed, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove acidic byproducts.

  • Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess volatile quencher.

Q4: How can I monitor the quenching reaction to ensure all the this compound is gone?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the consumption of PNBM.

  • Sample Preparation: Take a small aliquot of the reaction mixture before adding the quencher (this will be your starting material reference) and at time points after adding the quencher. Dilute these aliquots in a suitable solvent like ethyl acetate.

  • TLC Plate and Eluent: Use a silica gel TLC plate. A common eluent system is a mixture of ethyl acetate and hexanes. You may need to optimize the ratio to get good separation of your product from PNBM.

  • Visualization: this compound is UV active and will appear as a dark spot under a 254 nm UV lamp.[1][2] You can circle the spot with a pencil to mark its position. The reaction is complete when the PNBM spot is no longer visible in the lane corresponding to the quenched reaction mixture.

Q5: What are the common byproducts of a this compound reaction and its quenching? How do I remove them?

A5: The main byproducts to consider are:

  • p-Nitrobenzyl Alcohol: This can form if there is any water present in the reaction mixture, leading to hydrolysis of PNBM.

  • Quenched Adduct: The product of the reaction between PNBM and your quenching agent (e.g., N-(p-nitrobenzyl)piperidine).

  • Methanesulfonic Acid: This is a byproduct of the primary reaction and the quenching reaction.

These byproducts can typically be removed during the aqueous workup and subsequent purification steps (e.g., column chromatography). The methanesulfonic acid will be neutralized and removed by the aqueous base wash. The p-nitrobenzyl alcohol and the quenched adduct are generally more polar than the starting PNBM and can be separated from less polar products by silica gel chromatography.

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete Quenching (PNBM spot persists on TLC) Insufficient amount of quenching agent.Add more quenching agent and continue to monitor by TLC.
Low reactivity of the quenching agent.Switch to a more nucleophilic quencher (e.g., from a thiol to a primary amine).
Reaction temperature is too low.Allow the reaction to warm to room temperature for a longer period.
Formation of a significant amount of p-Nitrobenzyl alcohol Presence of water in the reaction mixture.Ensure all reagents and solvents are anhydrous in future reactions. This byproduct can be removed by chromatography.
Difficulty removing the quenched adduct The polarity of the adduct is very similar to the desired product.Optimize your column chromatography conditions (e.g., try a different solvent system or a different stationary phase).

Visualizations

Quenching_Workflow cluster_reaction Reaction cluster_quenching Quenching cluster_workup Workup cluster_purification Purification ReactionMixture Reaction Mixture (contains excess PNBM) Cooling Cool to 0 °C ReactionMixture->Cooling Start Quench AddQuencher Add Nucleophilic Quencher (e.g., Piperidine) Cooling->AddQuencher Stir Stir and Monitor by TLC AddQuencher->Stir Dilute Dilute with Organic Solvent Stir->Dilute PNBM Consumed WashBase Wash with aq. NaHCO3 Dilute->WashBase WashBrine Wash with Brine WashBase->WashBrine Dry Dry and Concentrate WashBrine->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify

Caption: Experimental workflow for quenching a this compound reaction.

Quenching_Reaction_Pathway PNBM This compound (Electrophile) Product Quenched Adduct (Inactive) PNBM->Product Nucleophilic Attack LeavingGroup Methanesulfonate (Leaving Group) PNBM->LeavingGroup Displacement Quencher Nucleophilic Quencher (e.g., Amine, Thiol) Quencher->Product

Caption: General signaling pathway for quenching this compound.

References

Technical Support Center: Minimizing Non-Specific Binding of PNBM-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing non-specific binding of PNBM (N-[4-(p-maleimidophenyl)butyryl]biocytin)-labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their protein labeling experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to ensure high-quality, specific labeling results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background and non-specific binding when using PNBM to label proteins?

High background and non-specific binding with PNBM-labeled proteins can stem from several factors throughout the experimental workflow. The most common causes include:

  • Excess Unreacted PNBM: Residual, unconjugated PNBM in the labeling reaction can bind non-specifically to surfaces or other proteins during subsequent detection steps.

  • Non-Specific Binding of the Labeled Protein: The PNBM-labeled protein itself may adhere non-specifically to surfaces (e.g., microplates, beads, membranes) or other cellular components.

  • Endogenous Biotin or Biotin-Binding Proteins: The biocytin moiety of PNBM can be recognized by endogenous biotin-binding proteins in the sample, leading to off-target signals.

  • Inadequate Blocking: Insufficient blocking of non-specific binding sites on solid supports (e.g., ELISA plates, western blot membranes) allows for the adherence of the labeled protein or detection reagents.[1][2]

  • Ineffective Washing: Inadequate washing steps fail to remove unbound or weakly bound labeled proteins and detection reagents, resulting in a higher background signal.[3][4][5][6]

  • Hydrophobic and Electrostatic Interactions: Proteins can non-specifically interact with surfaces and other molecules through hydrophobic or electrostatic forces.[7][8]

Q2: How can I prevent non-specific binding of the PNBM reagent itself?

To minimize non-specific binding of the PNBM reagent, consider the following:

  • Optimize PNBM Concentration: Use the lowest effective concentration of PNBM that provides a sufficient signal. Titrate the PNBM concentration to find the optimal balance between labeling efficiency and background.

  • Quench the Labeling Reaction: After the desired incubation time, quench the reaction to deactivate any unreacted maleimide groups. This can be achieved by adding a small molecule containing a thiol group, such as DTT or β-mercaptoethanol.

  • Remove Excess PNBM: It is crucial to remove all unconjugated PNBM after the labeling reaction. This is typically done through size-exclusion chromatography (e.g., a desalting column) or dialysis.

Q3: What are the best blocking agents to use for assays with PNBM-labeled proteins?

The choice of blocking agent is critical for reducing non-specific binding.[7][9][10][11] The ideal blocking agent will depend on the specific application (e.g., ELISA, Western blot, cell-based assays).

  • Bovine Serum Albumin (BSA): A commonly used blocking agent that is effective in many applications.[8][9][12] A concentration of 1-5% (w/v) in a suitable buffer (e.g., PBS or TBS) is a good starting point.

  • Non-fat Dry Milk: A cost-effective alternative to BSA, typically used at a concentration of 5% (w/v).[9] However, it should be avoided in applications involving biotin-streptavidin detection systems, as milk contains endogenous biotin.[2]

  • Normal Serum: Using serum from the same species as the secondary antibody can help block non-specific binding sites.[11][13]

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that may offer superior performance for specific applications.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PNBM-labeled proteins.

IssuePossible Cause(s)Recommended Solution(s)
High Background Across Entire Surface (e.g., plate, membrane) 1. Inadequate blocking.[1][14] 2. Insufficient washing.[3][4][5][6] 3. Concentration of labeled protein is too high.1. Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA). 2. Increase the duration and/or number of wash steps.[3][4] 3. Optimize the concentration of the PNBM-labeled protein by performing a titration.
Non-Specific Bands on a Western Blot 1. Cross-reactivity of the detection reagent (e.g., streptavidin-HRP). 2. The labeled protein is binding to other proteins in the lysate. 3. Protein degradation leading to smaller, labeled fragments.[5]1. Run a control lane with only the detection reagent to check for non-specific binding. 2. Increase the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).[3][12] 3. Add protease inhibitors to your sample preparation buffers.
High Signal in Negative Control Wells (ELISA) 1. Unincorporated PNBM is still present. 2. The detection reagent is binding non-specifically. 3. Contaminated reagents or buffers.[15]1. Ensure complete removal of free PNBM after the labeling reaction using size-exclusion chromatography or dialysis. 2. Run a control with no labeled protein to assess the background from the detection reagent. 3. Use fresh, high-quality reagents and filter-sterilize buffers.
Patchy or Uneven Background 1. Incomplete mixing of reagents. 2. The membrane or plate was allowed to dry out.[4]1. Ensure all solutions are mixed thoroughly before and during incubations. 2. Keep the surface consistently moist throughout the experiment.

Experimental Protocols

Protocol 1: PNBM Labeling of a Protein with a Free Cysteine

This protocol outlines the general steps for labeling a purified protein containing a free cysteine residue with PNBM.

  • Protein Preparation:

    • Dissolve the purified protein in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5). The buffer should be free of primary amines and thiols.

    • If the protein has a tag with a free cysteine (e.g., a C-terminal cysteine tag), ensure it is accessible for labeling.

  • PNBM Solution Preparation:

    • Dissolve PNBM in a water-miscible organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Labeling Reaction:

    • Add the PNBM stock solution to the protein solution at a molar ratio of 10-20 moles of PNBM per mole of protein. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • Add a thiol-containing reagent such as DTT or β-mercaptoethanol to a final concentration of 1-10 mM to quench any unreacted maleimide groups.

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Unconjugated PNBM:

    • Separate the PNBM-labeled protein from the unreacted PNBM and quenching reagent using a desalting column (size-exclusion chromatography) equilibrated with the desired storage buffer.

    • Alternatively, perform dialysis against a large volume of the storage buffer.

  • Characterization of Labeled Protein:

    • Determine the degree of labeling by measuring the protein concentration (e.g., using a BCA assay) and the biotin concentration (e.g., using a HABA assay).

Protocol 2: Minimizing Non-Specific Binding in an ELISA-based Assay

This protocol provides a general workflow for an ELISA-type assay using a PNBM-labeled protein, with a focus on minimizing non-specific binding.

  • Coating:

    • Coat the microplate wells with the target antigen or antibody in a suitable coating buffer.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Incubation with PNBM-Labeled Protein:

    • Dilute the PNBM-labeled protein in blocking buffer to the desired concentration.

    • Add the diluted labeled protein to the wells and incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with wash buffer. Increase the soaking time for each wash to 30-60 seconds to improve removal of unbound protein.

  • Detection:

    • Add the detection reagent (e.g., streptavidin-HRP) diluted in blocking buffer.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Wash the plate five to seven times with wash buffer.

  • Substrate Addition and Reading:

    • Add the substrate and stop the reaction according to the manufacturer's instructions.

    • Read the absorbance at the appropriate wavelength.

Quantitative Data Summary

The following tables provide examples of how to structure quantitative data to optimize your experiments and minimize non-specific binding.

Table 1: Optimization of Blocking Agent Concentration

Blocking AgentConcentration (% w/v)Signal (Absorbance)Background (Absorbance)Signal-to-Noise Ratio
BSA10.850.204.25
BSA30.820.108.20
BSA50.780.089.75
Non-fat Dry Milk50.750.155.00

Table 2: Effect of Wash Step Number on Background

Number of WashesSignal (Absorbance)Background (Absorbance)Signal-to-Noise Ratio
30.900.253.60
50.880.127.33
70.850.099.44

Visualizing Experimental Workflows and Logical Relationships

PNBM Protein Labeling Workflow

PNBM_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Protein Purified Protein (with free Cys) Mix Mix Protein and PNBM Protein->Mix PNBM PNBM Reagent PNBM->Mix Incubate Incubate Mix->Incubate Quench Quench Reaction (e.g., DTT) Incubate->Quench Purify Remove Excess PNBM (e.g., Desalting Column) Quench->Purify Labeled_Protein PNBM-Labeled Protein Purify->Labeled_Protein

Caption: Workflow for labeling a protein with PNBM.

Troubleshooting Logic for High Background

High_Background_Troubleshooting Start High Background Observed Check_Blocking Is Blocking Optimized? Start->Check_Blocking Optimize_Blocking Increase Blocker Concentration or Change Blocking Agent Check_Blocking->Optimize_Blocking No Check_Washing Are Washes Sufficient? Check_Blocking->Check_Washing Yes Optimize_Blocking->Check_Washing Optimize_Washing Increase Number and/or Duration of Washes Check_Washing->Optimize_Washing No Check_Concentration Is Labeled Protein Concentration Too High? Check_Washing->Check_Concentration Yes Optimize_Washing->Check_Concentration Titrate_Protein Titrate Labeled Protein Concentration Check_Concentration->Titrate_Protein Yes Check_PNBM_Removal Was Free PNBM Removed? Check_Concentration->Check_PNBM_Removal No Titrate_Protein->Check_PNBM_Removal Improve_Purification Improve Post-Labeling Purification Step Check_PNBM_Removal->Improve_Purification No End Low Background Achieved Check_PNBM_Removal->End Yes Improve_Purification->End

Caption: Troubleshooting logic for high background issues.

References

Technical Support Center: Choosing and Using Anti-Thiophosphate Ester Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and utilizing anti-thiophosphate ester antibodies for the detection of direct kinase substrates.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using anti-thiophosphate ester antibodies to detect direct kinase substrates?

A1: This technique is a powerful method for identifying the direct substrates of a specific kinase. It involves a two-step process:

  • Thiophosphorylation: An in vitro or in situ kinase reaction is performed using an ATP analog, adenosine 5'-O-(3-thiotriphosphate) (ATPγS), instead of ATP. The kinase of interest transfers the thiophosphate group from ATPγS to its direct substrates on serine, threonine, or tyrosine residues.[1]

  • Alkylation and Detection: The thiophosphorylated substrate is then alkylated, typically with p-nitrobenzyl mesylate (PNBM). This creates a stable and unique thiophosphate ester epitope that is specifically recognized by an anti-thiophosphate ester antibody.[1] This allows for the specific detection of proteins that were directly modified by the kinase of interest.

Q2: Which is the most well-validated anti-thiophosphate ester antibody clone?

A2: The rabbit monoclonal antibody, clone 51-8, is a well-validated and highly cited tool for detecting direct kinase substrates.[1] Its specificity for the alkylated thiophosphate ester makes it a reliable choice for many researchers.[1] However, other clones are available, and the best choice may depend on your specific application and experimental setup. It is always recommended to validate the antibody in your own experiments.

Q3: Can I use these antibodies to detect endogenous phosphorylation?

A3: No, these antibodies are not designed to detect standard protein phosphorylation. They specifically recognize the thiophosphate ester epitope that is artificially created by the kinase reaction with ATPγS followed by alkylation.[1] This is a key feature of the method, as it allows for the specific labeling and detection of the substrates of a particular kinase of interest in a controlled manner.

Q4: What are the key applications for anti-thiophosphate ester antibodies?

A4: These antibodies are primarily used in applications to identify and validate direct kinase substrates. Common applications include:

  • Western Blotting (WB): To detect and confirm the thiophosphorylation of a substrate by a specific kinase.

  • Immunoprecipitation (IP): To enrich and isolate thiophosphorylated substrates from a complex mixture for further analysis, such as mass spectrometry.[2]

  • Immunofluorescence (IF): To visualize the subcellular localization of direct kinase substrates.

Comparison of Anti-Thiophosphate Ester Antibody Clones

Choosing the right antibody clone is critical for the success of your experiments. Below is a summary of commercially available clones. Note that while clone 51-8 is the most extensively cited, validation in your specific experimental context is always recommended for any antibody.

FeatureClone 51-8Clone SD2020Clone CBACN-551Clone TE3131
Host Species RabbitRabbitRabbitRabbit
Clonality MonoclonalRecombinant MonoclonalRecombinant MonoclonalMonoclonal
Isotype IgGIgGIgGIgG
Validated Applications WB, IPIPIPIP
Immunogen ProprietaryThiophosphate ester linked to KLHThiophosphate ester lined to KLHThiophosphate ester-KLH
Specificity Specific to thiophosphorylated amino acids after alkylationPresumed to be specific to thiophosphate estersPresumed to be specific to thiophosphate estersPresumed to be specific to thiophosphate esters
Citations Highly citedLimited citation data availableLimited citation data availableLimited citation data available

Experimental Workflow and Signaling Pathway Diagrams

To better understand the experimental process and the context of kinase signaling, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Detecting Direct Kinase Substrates cluster_kinase_reaction In Vitro/In Situ Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase of Interest Thiophosphorylated_Substrate Thiophosphorylated Substrate(s) Kinase->Thiophosphorylated_Substrate Catalysis Substrate Substrate(s) Substrate->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Thiophosphorylated_Substrate Thiophosphorylated_Substrate_in Thiophosphorylated_Substrate_in PNBM PNBM Alkylated_Substrate Alkylated Thiophosphate Ester Substrate PNBM->Alkylated_Substrate Thiophosphorylated_Substrate_in->Alkylated_Substrate Covalent Modification Alkylated_Substrate_in Alkylated_Substrate_in Antibody Anti-Thiophosphate Ester Antibody Detection_Complex Antibody-Substrate Complex Antibody->Detection_Complex Alkylated_Substrate_in->Detection_Complex WB WB Detection_Complex->WB Western Blot IP IP Detection_Complex->IP Immunoprecipitation IF IF Detection_Complex->IF Immunofluorescence

Figure 1: Experimental workflow for detecting direct kinase substrates.

Signaling_Pathway Generalized Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Binds to Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (Kinase of Interest) Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate (Target Protein) Kinase2->Substrate Thiophosphorylates (with ATPγS in assay) Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Substrate->Response Leads to

Figure 2: A generalized kinase signaling cascade.

Detailed Experimental Protocols

1. In Vitro Kinase Assay Followed by Western Blotting

This protocol is a general guideline and should be optimized for your specific kinase and substrate.

  • Materials:

    • Active kinase of interest

    • Substrate protein

    • ATPγS

    • This compound (PNBM)

    • Kinase reaction buffer (specific to your kinase)

    • EDTA

    • SDS-PAGE gels, transfer apparatus, and membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000)

    • HRP-conjugated secondary antibody

    • ECL substrate

  • Procedure:

    • Kinase Reaction:

      • Set up the kinase reaction in your kinase-specific buffer. A typical reaction may contain 1-5 µg of substrate and 10-100 ng of active kinase.

      • Include essential controls: "No Kinase," "No ATPγS" (or ATP only), and "No Substrate."

      • Add ATPγS to a final concentration of 100 µM.

      • Incubate at 30°C for 30-60 minutes.

    • Alkylation:

      • Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.

      • Add PNBM to a final concentration of 2.5 mM.

      • Incubate at room temperature for 1-2 hours.

      • Prepare a "No PNBM" control by omitting this step for one of the complete reaction tubes.

    • Western Blotting:

      • Separate the reaction products on an SDS-PAGE gel.

      • Transfer the proteins to a nitrocellulose or PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary anti-thiophosphate ester antibody overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

      • Develop the blot using an ECL substrate and image the results.

  • Expected Results: A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM. No signal should be detected in the control lanes.[1]

2. Immunoprecipitation of Thiophosphorylated Substrates

This protocol is adapted for the enrichment of thiophosphorylated proteins.

  • Procedure:

    • Perform the in vitro kinase reaction and alkylation as described above.

    • Add cell lysate (e.g., 1 mg/ml) to the reaction mixture.

    • Add the anti-thiophosphate ester antibody (e.g., 1-2 µg) and incubate with gentle rocking overnight at 4°C.

    • Add Protein A/G agarose or magnetic beads and incubate for 1-2 hours at 4°C.

    • Wash the beads 3-5 times with a suitable wash buffer (e.g., RIPA buffer).

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting with the same or another antibody.

3. Immunofluorescence for Subcellular Localization (Adapted Protocol)

  • Procedure:

    • Cell Culture and Treatment: Grow cells on coverslips. If necessary, treat cells to activate the kinase of interest.

    • Permeabilization and Kinase Reaction:

      • Fix and permeabilize cells using a method appropriate for your target protein (e.g., 4% paraformaldehyde followed by 0.25% Triton X-100 in PBS).

      • Wash cells with kinase reaction buffer.

      • Incubate the cells with the kinase reaction mixture containing the active kinase and ATPγS. This step requires significant optimization regarding the concentration of the kinase, ATPγS, and incubation time.

    • Alkylation:

      • Stop the kinase reaction and wash the cells.

      • Incubate cells with PNBM in a suitable buffer. The concentration and incubation time will need to be optimized to ensure efficient alkylation without causing excessive background.

    • Immunostaining:

      • Block the cells with a suitable blocking buffer.

      • Incubate with the primary anti-thiophosphate ester antibody.

      • Wash and incubate with a fluorescently labeled secondary antibody.

      • Mount the coverslips and visualize using a fluorescence microscope.

Troubleshooting Guides

1. Western Blotting

ProblemPossible CauseSuggested Solution
No Signal Inefficient kinase activityEnsure your kinase is active and use an appropriate buffer.
Inefficient alkylationPrepare fresh PNBM solution. Ensure the absence of high concentrations of reducing agents like DTT in the kinase buffer.
Antibody not workingUse a validated antibody clone and the recommended dilution. Include a positive control.
High Background Non-specific antibody bindingIncrease the stringency of washes. Use a different blocking agent (e.g., BSA instead of milk).
Aggregated PNBMEnsure PNBM is fully dissolved in DMSO before adding to the reaction.
Non-specific Bands Kinase phosphorylating other proteins in the lysate (if used)Perform the kinase reaction with purified components if possible.
Cross-reactivity of the antibodyRun proper controls (No Kinase, No ATPγS, No PNBM) to confirm specificity.

2. Immunoprecipitation

ProblemPossible CauseSuggested Solution
Low Yield of Precipitated Protein Inefficient immunoprecipitationIncrease the amount of antibody or lysate. Optimize incubation times.
Loss of thiophosphate ester epitopeEnsure complete alkylation and avoid harsh buffer conditions.
High Background/Non-specific Binding Proteins binding non-specifically to beads or antibodyPre-clear the lysate with beads alone. Increase the number and stringency of washes.
Too much antibody usedTitrate the antibody to find the optimal concentration.

3. Immunofluorescence

ProblemPossible CauseSuggested Solution
No/Weak Signal Inefficient in-cell kinase reaction or alkylationOptimize the concentrations of kinase, ATPγS, and PNBM, as well as incubation times.
Inaccessible epitope after fixation/permeabilizationTry different fixation and permeabilization methods.
High Background AutofluorescenceInclude an unstained control. Use an autofluorescence quenching reagent if necessary.
Non-specific antibody bindingOptimize antibody concentrations and blocking conditions.
Incomplete removal of PNBMEnsure thorough washing after the alkylation step.

References

Validation & Comparative

A Comparative Guide to Validating Kinase Substrates: p-Nitrobenzyl Mesylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of kinase substrates is a critical step in dissecting signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of the p-Nitrobenzyl mesylate (PNBM) method for validating kinase substrates against other widely used techniques, supported by experimental data and detailed protocols.

The phosphorylation of proteins by kinases is a fundamental cellular process, and identifying the direct substrates of a specific kinase is key to understanding its biological function. The this compound (PNBM) method offers a powerful chemical-genetic approach to covalently label and identify these substrates. This guide will delve into the PNBM workflow, compare its performance with alternative methods, and provide the necessary protocols to implement these techniques in your research.

The this compound (PNBM) Approach: A Chemical Tag for Kinase Substrates

The PNBM method is a powerful tool for identifying direct kinase substrates and relies on the use of an analog-sensitive (AS) kinase.[1][2] These engineered kinases have a modified ATP-binding pocket that allows them to utilize a bulky ATP analog, ATPγS (adenosine 5'-O-(3-thiotriphosphate)), which is not efficiently used by wild-type kinases.[2] The AS kinase transfers a thiophosphate group from ATPγS to its direct substrates. This thiophosphate group then serves as a chemical handle that can be alkylated by PNBM.[3] The resulting thiophosphate ester creates a unique epitope that can be specifically recognized by antibodies, allowing for the detection and isolation of the kinase's direct substrates.[3][4]

Performance Comparison of Kinase Substrate Validation Methods

Choosing the right method for kinase substrate validation depends on various factors, including the specific research question, available resources, and desired throughput. Below is a comparison of the PNBM method with other common techniques.

MethodPrincipleAdvantagesDisadvantages
This compound (PNBM) Covalent labeling of thiophosphorylated substrates from analog-sensitive kinases.[1]High specificity for direct substrates.[1] Enables both detection (Western blot) and enrichment (immunoprecipitation).[3]Requires generation of an analog-sensitive kinase mutant.[1] Potential for off-target alkylation of cysteine residues by PNBM.[4]
Radiometric Assays ([γ-³²P]ATP) Incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into substrates.[5]"Gold standard" for quantifying kinase activity due to high sensitivity and direct measurement.[5][6][7] Simple and inexpensive.[5][6]Requires handling of radioactive materials and specialized disposal.[8] Does not differentiate between substrate phosphorylation and kinase autophosphorylation without additional steps.[8]
Mass Spectrometry (MS)-Based Phosphoproteomics Identification and quantification of phosphorylation sites on a proteome-wide scale.[1]High-throughput and provides site-specific phosphorylation information.[9] Can be used for in vivo substrate identification.[1]May not distinguish between direct and indirect substrates.[1] Requires sophisticated instrumentation and bioinformatics analysis.[1]
Proximity Labeling (e.g., BioID, APEX) Biotinylation of proteins in close proximity to a kinase of interest.[10][11][12]Identifies substrates in their native cellular context.[13] Can capture transient or weak interactions.[14]Biotinylated proteins are not necessarily direct substrates.[13] Requires expression of a fusion protein.[11]
Peptide/Protein Arrays In vitro phosphorylation of a library of peptides or proteins by a purified kinase.[1]High-throughput screening for potential substrates and consensus motifs.[15]In vitro phosphorylation may not reflect in vivo specificity.[1] Prone to artifacts and may not provide phosphosite information.[1]

Experimental Protocols

This compound (PNBM) Kinase Substrate Validation Protocol

This protocol is adapted from established methods for the identification of direct kinase substrates using an analog-sensitive kinase.[1]

1. In Vitro Kinase Reaction:

  • Prepare a reaction mixture containing the purified analog-sensitive kinase, the putative substrate (e.g., cell lysate or purified protein), and a kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol).

  • Initiate the reaction by adding ATPγS to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for 30-60 minutes.

  • Stop the reaction by adding EDTA to a final concentration of 20 mM.

2. PNBM Alkylation:

  • Add PNBM (dissolved in DMSO) to the reaction mixture to a final concentration of 1-2 mM.

  • Incubate at room temperature for 1-2 hours.

3. Detection/Enrichment:

  • For Western Blotting: Add SDS-PAGE loading buffer to the alkylated reaction, resolve the proteins by SDS-PAGE, and transfer to a membrane. Probe the membrane with an anti-thiophosphate ester antibody.

  • For Mass Spectrometry: The alkylated substrates can be enriched using an anti-thiophosphate ester antibody coupled to beads. The enriched proteins are then digested, and the resulting peptides are analyzed by LC-MS/MS to identify the substrates and phosphorylation sites.

Radiometric Kinase Assay Protocol ([γ-³²P]ATP)

This protocol provides a basic framework for a radiometric kinase assay.[16][17]

1. Reaction Setup:

  • Prepare a master mix containing kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT), the substrate peptide or protein, and the kinase.

  • Initiate the reaction by adding [γ-³²P]ATP.

2. Incubation and Termination:

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.[18]

3. Washing and Detection:

  • Wash the P81 paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.[18]

  • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[18]

Proximity Labeling (BioID) Protocol for Kinase Substrate Identification

This protocol outlines a general workflow for identifying kinase interaction partners using BioID.[13][19]

1. Cell Line Generation:

  • Generate a stable cell line expressing the kinase of interest fused to a promiscuous biotin ligase (e.g., BirA*).

2. Biotin Labeling:

  • Culture the cells in the presence of excess biotin for 18-24 hours.

3. Cell Lysis and Protein Enrichment:

  • Lyse the cells under denaturing conditions to disrupt protein-protein interactions while preserving the biotinylation.

  • Enrich the biotinylated proteins using streptavidin-coated beads.

4. Identification of Interacting Proteins:

  • Elute the bound proteins and identify them by mass spectrometry.

  • Compare the identified proteins to a control cell line (e.g., expressing only the biotin ligase) to identify specific interactors.

Visualizing the Workflows

To better illustrate the experimental processes and signaling concepts, the following diagrams have been generated using the DOT language.

PNBM_Workflow cluster_reaction Kinase Reaction cluster_alkylation Alkylation cluster_analysis Analysis AS_Kinase Analog-Sensitive Kinase ThioP_Substrate Thiophosphorylated Substrate AS_Kinase->ThioP_Substrate Thiophosphorylation ATP_gamma_S ATPγS ATP_gamma_S->ThioP_Substrate Thiophosphorylation Substrate Substrate Substrate->ThioP_Substrate Thiophosphorylation Alkylated_Substrate Alkylated Substrate (Epitope Tagged) ThioP_Substrate->Alkylated_Substrate Alkylation PNBM p-Nitrobenzyl mesylate Antibody Anti-thiophosphate ester Antibody Alkylated_Substrate->Antibody Binding Detection Detection (Western Blot) Antibody->Detection Enrichment Enrichment (IP for MS) Antibody->Enrichment

This compound (PNBM) experimental workflow.

Kinase_Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Substrate1 Substrate 1 Kinase2->Substrate1 phosphorylates Substrate2 Substrate 2 Kinase2->Substrate2 phosphorylates Response Cellular Response Substrate1->Response Substrate2->Response

A generic kinase signaling cascade.

Method_Comparison_Logic Goal Identify Kinase Substrates Direct Direct Substrates? Goal->Direct InVivo In Vivo Context? Goal->InVivo HighThroughput High Throughput? Goal->HighThroughput PNBM PNBM Method Direct->PNBM Yes Radiometric Radiometric Assay Direct->Radiometric Yes MS Mass Spectrometry Direct->MS No (can be indirect) Proximity Proximity Labeling Direct->Proximity No (proximity) Arrays Peptide/Protein Arrays Direct->Arrays Yes (in vitro) InVivo->PNBM No (typically in vitro) InVivo->Radiometric No (in vitro) InVivo->MS Yes InVivo->Proximity Yes InVivo->Arrays No (in vitro) HighThroughput->PNBM Moderate HighThroughput->Radiometric Low to Moderate HighThroughput->MS Yes HighThroughput->Proximity Yes HighThroughput->Arrays Yes

Decision logic for choosing a validation method.

References

Cysteine Alkylation Showdown: p-Nitrobenzyl Mesylate vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics and drug development, the precise modification of cysteine residues is a critical step for structural and functional studies of proteins. Cysteine's reactive thiol group necessitates alkylation to prevent disulfide bond formation and to introduce tags for analysis. Among the arsenal of alkylating agents, iodoacetamide (IAA) has long been a workhorse. This guide provides a detailed comparison between IAA and a less conventional reagent, p-Nitrobenzyl mesylate (PNBM), offering researchers and scientists a comprehensive overview of their respective merits and drawbacks, supported by available experimental data.

At a Glance: Key Performance Indicators

While iodoacetamide is a well-characterized and ubiquitously used reagent for general cysteine alkylation in proteomics, this compound is primarily employed in a more specialized application: the identification of kinase substrates. In this context, PNBM alkylates a thiophosphate moiety introduced by a kinase, and its reaction with cysteine thiols is often considered an off-target event. This fundamental difference in their primary applications means that direct, head-to-head comparative data for general cysteine alkylation is scarce. The following tables summarize the available quantitative data for each reagent.

Table 1: Quantitative Performance Comparison

ParameterThis compound (PNBM)Iodoacetamide (IAA)
Reaction Rate Data not available for direct cysteine alkylation.Relatively fast; reaction completion is typically achieved in 30-60 minutes at room temperature.
Specificity for Cysteine Primarily targets thiophosphates; cysteine alkylation is a known side reaction.High, but off-target reactions can occur at higher concentrations and pH.[1]
Common Side Reactions Alkylation of cysteine. Other potential off-target reactions with nucleophilic amino acid side chains are likely but not extensively documented in a proteomics context.Alkylation of Lys, His, Met, Asp, Glu, and the N-terminus.[1][2]
Optimal pH Data not available for general cysteine alkylation. The kinase reaction is typically performed at physiological pH (~7.5).7.5 - 8.5 (slightly alkaline to favor the more nucleophilic thiolate form of cysteine).[3]
Use in Proteomics Specialized (kinase substrate identification).Very common (general cysteine alkylation).[4]

Table 2: Iodoacetamide Reaction Conditions for Complete Cysteine Alkylation

ParameterRecommended ConditionReference
Concentration 14 mM[5]
Temperature Room Temperature[5]
Reaction Time 30 minutes[5]
pH ~8.2[5]

Delving Deeper: Reaction Mechanisms and Specificity

Both this compound and iodoacetamide alkylate cysteine via a nucleophilic substitution reaction (SN2). The deprotonated thiol group of cysteine (thiolate) acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent.

Iodoacetamide is a classic SN2 reagent where the iodine atom serves as a good leaving group. Its reactivity is directed towards the nucleophilic thiolate anion of cysteine. While highly specific for cysteines under controlled conditions, its electrophilicity can lead to off-target reactions with other nucleophilic amino acid residues, particularly at higher pH values and concentrations. Common off-target modifications include the alkylation of lysine, histidine, methionine, and the N-terminus of peptides.[1][2]

This compound , on the other hand, is a benzylic mesylate. The mesylate group is an excellent leaving group, and the benzyl group is activated by the electron-withdrawing nitro group at the para position, making the benzylic carbon highly electrophilic. While its primary documented use is the alkylation of the even more nucleophilic thiophosphate group, its reactivity with cysteine thiols is a well-acknowledged side reaction in that context. The broader off-target profile of PNBM in a complex proteome has not been as extensively studied as that of iodoacetamide.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Caption: SN2 reaction mechanisms for cysteine alkylation.

G start Protein Sample reduction Reduction of Disulfide Bonds (e.g., with DTT or TCEP) start->reduction alkylation Alkylation of Cysteines (with PNBM or IAA) reduction->alkylation quenching Quenching of Excess Reagent (e.g., with DTT) alkylation->quenching digestion Proteolytic Digestion (e.g., with Trypsin) quenching->digestion analysis Mass Spectrometry Analysis digestion->analysis

Caption: General experimental workflow for protein alkylation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are typical protocols for cysteine alkylation using iodoacetamide in a standard proteomics workflow and for this compound in the context of kinase substrate identification.

Protocol 1: Cysteine Alkylation with Iodoacetamide (In-Solution)

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution

  • Iodoacetamide (IAA) solution (freshly prepared, light-sensitive)

  • Quenching solution (e.g., DTT)

  • Trypsin solution

  • Formic acid

Procedure:

  • Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Cool the sample to room temperature. Add freshly prepared IAA solution to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark.

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The sample is now ready for desalting and mass spectrometry analysis.

Protocol 2: Alkylation with this compound (for Kinase Substrates)

This protocol is adapted from methods for identifying direct kinase substrates. Note that in this context, the primary target is a thiophosphate, and cysteine alkylation is a secondary reaction.

Materials:

  • Kinase reaction mixture containing thiophosphorylated protein

  • This compound (PNBM) stock solution (e.g., 50 mM in DMSO)

Procedure:

  • Alkylation: Following the kinase reaction with ATPγS, add the PNBM stock solution directly to the reaction mixture to a final concentration of 2.5 mM.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature.

  • Sample Preparation: The sample can then be prepared for downstream analysis, such as Western blotting with a thiophosphate ester-specific antibody or mass spectrometry.

Conclusion: Choosing the Right Reagent

The choice between this compound and iodoacetamide for cysteine alkylation is highly dependent on the experimental goal.

Iodoacetamide remains the gold standard for general, non-specific alkylation of all cysteine residues in a protein or proteome. Its reactivity and side reactions are well-documented, allowing for optimization of reaction conditions to maximize specificity. It is the reagent of choice for standard bottom-up proteomics workflows where the primary goal is to prevent disulfide bond reformation and ensure complete protein digestion and peptide identification.

This compound , in its current documented usage, is a specialized tool for the chemical derivatization of thiophosphate groups in kinase assays. While it does alkylate cysteines, its efficiency, kinetics, and off-target profile for this specific purpose in a complex proteome are not as thoroughly characterized as those of iodoacetamide. Researchers considering PNBM for general cysteine alkylation should be aware of this lack of comprehensive data and the potential for unforeseen side reactions.

For researchers in proteomics and drug development, a thorough understanding of the chemical properties and reaction parameters of these reagents is paramount for obtaining high-quality, reproducible data. While iodoacetamide's utility is broad and well-established, the specialized reactivity of this compound highlights the diverse chemical tools available to probe the proteome.

References

A Comparative Analysis of p-Nitrobenzyl Mesylate and p-Nitrobenzyl Bromide Reactivity in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Electrophile

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired outcomes with high efficiency and selectivity. Among the vast arsenal of alkylating agents, p-nitrobenzyl derivatives are frequently employed for the introduction of the p-nitrobenzyl (PNB) group, a versatile moiety often used as a protecting group or as a key structural element in biologically active molecules. This guide provides a comprehensive comparison of the reactivity of two commonly used p-nitrobenzylating agents: p-Nitrobenzyl mesylate and p-Nitrobenzyl bromide. This analysis is supported by established chemical principles and available experimental data to aid researchers in making informed decisions for their synthetic strategies.

Executive Summary

Both this compound and p-Nitrobenzyl bromide are effective electrophiles in nucleophilic substitution reactions. Their reactivity is primarily governed by the nature of the leaving group—methanesulfonate (mesylate, -OMs) versus bromide (-Br). Theoretical principles and experimental evidence consistently indicate that the mesylate is a superior leaving group to the bromide. This enhanced reactivity of this compound can be attributed to the greater stability of the resulting mesylate anion, which is resonance-stabilized. Consequently, under identical reaction conditions, this compound is expected to react faster than p-Nitrobenzyl bromide in typical SN2 reactions.

Quantitative Comparison of Leaving Group Ability

The rate of a nucleophilic substitution reaction is critically dependent on the ability of the leaving group to depart from the electrophilic center. A good leaving group is a weak base that can stabilize the negative charge it acquires upon departure.

Leaving GroupCommon AbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (krel)
Mesylate-OMsMethanesulfonic acid (CH₃SO₃H)~ -1.91.00
Bromide-BrHydrobromic acid (HBr)~ -90.001

Note: The relative rates are based on a standardized SN2 reaction and serve as a general guide.[1] The actual rate difference will vary depending on the nucleophile, solvent, and temperature. The data clearly indicates that the mesylate is a significantly better leaving group than bromide.

Reaction Mechanism and Factors Influencing Reactivity

The reactions of both this compound and p-Nitrobenzyl bromide with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The p-nitro group, being strongly electron-withdrawing, disfavors the formation of a carbocation at the benzylic position, thus making the unimolecular (SN1) pathway less likely.

Figure 1: Generalized SN2 reaction mechanism for p-nitrobenzyl electrophiles.

The key factors influencing the choice between this compound and p-Nitrobenzyl bromide are:

  • Reactivity: For reactions requiring a highly reactive electrophile to proceed at a reasonable rate or under mild conditions, this compound is the superior choice. This is particularly relevant when dealing with weak nucleophiles.

  • Cost and Availability: p-Nitrobenzyl bromide is generally more commercially available and less expensive than this compound, which may be a consideration for large-scale syntheses.

  • Synthesis: this compound is typically synthesized from p-nitrobenzyl alcohol, which can be prepared from p-nitrobenzyl bromide or chloride.[3][4][5] This adds a synthetic step if starting from the halide.

  • Stability: Both compounds are relatively stable, but the mesylate may be more susceptible to hydrolysis.

factors_affecting_reactivity cluster_electrophile Electrophile Characteristics cluster_reaction_conditions Reaction Conditions Reactivity Reactivity of p-Nitrobenzyl Electrophiles LeavingGroup Leaving Group Ability (Mesylate > Bromide) Reactivity->LeavingGroup StericHindrance Steric Hindrance (Similar for both) Reactivity->StericHindrance Nucleophile Nucleophile Strength Reactivity->Nucleophile Solvent Solvent Effects (Polar aprotic favors SN2) Reactivity->Solvent Temperature Temperature Reactivity->Temperature

Figure 2: Factors influencing the reactivity of p-nitrobenzyl alkylating agents.

Experimental Protocols

To provide a practical basis for comparison, detailed protocols for the synthesis of this compound and a representative SN2 reaction are provided below.

Synthesis of this compound

This protocol is adapted from established procedures for the mesylation of alcohols.[3]

Materials:

  • p-Nitrobenzyl alcohol

  • Methanesulfonyl chloride (Mesyl chloride)

  • Dicyclohexylamine

  • Acetone

  • Ice bath

Procedure:

  • Dissolve p-nitrobenzyl alcohol (1.0 eq) and methanesulfonyl chloride (1.2 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the reaction mixture in an ice bath to maintain a temperature of approximately 25-35°C.

  • Slowly add dicyclohexylamine (1.1 eq) to the stirred solution over 10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the dicyclohexylammonium chloride precipitate can be removed by filtration.

  • The filtrate is then concentrated under reduced pressure. The crude this compound can be purified by recrystallization.

Comparative SN2 Reaction: Synthesis of p-Nitrobenzyl Azide

The following protocol describes a general procedure for the synthesis of p-nitrobenzyl azide from either p-Nitrobenzyl bromide or this compound.[6] A competition experiment can be designed based on this to directly compare their reactivity.

Materials:

  • p-Nitrobenzyl bromide or this compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the p-nitrobenzyl electrophile (bromide or mesylate) in DMF.

  • Add sodium azide to the solution and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. Due to the higher reactivity of the mesylate, this reaction is expected to proceed faster than the reaction with the bromide.

  • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain p-nitrobenzyl azide.

experimental_workflow cluster_synthesis Synthesis of Electrophiles cluster_reaction Comparative SN2 Reaction cluster_analysis Analysis PNB_Br p-Nitrobenzyl Bromide (Commercial or Synthesized) Reaction_Br Reaction with Nucleophile (e.g., NaN₃ in DMF) PNB_Br->Reaction_Br PNB_OH p-Nitrobenzyl Alcohol PNB_OMs This compound PNB_OH->PNB_OMs Mesylation Reaction_OMs Reaction with Nucleophile (e.g., NaN₃ in DMF) PNB_OMs->Reaction_OMs TLC Monitor Reaction Progress (TLC) Reaction_Br->TLC Reaction_OMs->TLC Yield Isolate and Determine Yield TLC->Yield Kinetics Determine Reaction Kinetics (Optional) Yield->Kinetics

References

Navigating the Kinase Signaling Maze: A Comparative Guide to Anti-Thiophosphate Ester Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of direct kinase substrates is a critical step in unraveling complex signaling pathways and identifying novel therapeutic targets. The use of ATPγS, an ATP analog, in kinase assays, followed by immunodetection with anti-thiophosphate ester antibodies, provides a powerful method for identifying these direct substrates. The success of this technique, however, is critically dependent on the specificity and performance of the antibody used. This guide offers an objective comparison of commercially available anti-thiophosphate ester antibodies, supported by experimental protocols and data to aid in the selection of the most suitable reagent for your research needs.

The fundamental principle of this widely used technique involves a two-step enzymatic and chemical process. First, a kinase transfers the thiophosphate group from ATPγS to a serine, threonine, or tyrosine residue on its substrate. Subsequently, this thiophosphorylated protein is alkylated, typically with p-nitrobenzyl mesylate (PNBM), to create a stable thiophosphate ester epitope. This newly formed, stable epitope is then specifically recognized by an anti-thiophosphate ester antibody, allowing for the detection of direct kinase substrates.[1]

This guide will focus on a comparative analysis of the most prominently cited rabbit monoclonal antibody, clone 51-8, against other commercially available clones, providing a framework for their evaluation and validation.

Comparative Analysis of Anti-Thiophosphate Ester Antibodies

Table 1: Comparison of Commercially Available Anti-Thiophosphate Ester Antibody Clones

FeatureClone 51-8Clone TE3131Clone SR4347
Host Species RabbitRabbitNot readily available
Clonality MonoclonalMonoclonalNot readily available
Isotype IgGIgGNot readily available
Validated Applications Western Blot (WB), Immunoprecipitation (IP)[2]Information not readily availableImmunoprecipitation (IP)
Specificity Specific to alkylated thiophosphate esters[1]Presumed to be specific to thiophosphate estersPresumed to be specific to thiophosphate esters
Citations Highly cited (>80 publications for ab92570)Limited citation data availableLimited citation data available
Supplier Examples Abcam (ab92570, ab133473), various othersCreative Diagnostics (DMABT-Z60018)[3]Various suppliers
Key Features Well-validated and extensively characterized in the literature.[1]Marketed as having high specificity and affinity.[3]Available from multiple suppliers.

Note: The information for clones TE3131 and SR4347 is less comprehensive in the public domain compared to clone 51-8. Researchers are strongly encouraged to perform the validation experiments outlined in this guide to assess the performance and cross-reactivity of any selected antibody in their specific experimental setup.[1]

Essential Validation and Cross-Reactivity Assessment

The paramount consideration when selecting an anti-thiophosphate ester antibody is its specificity. The antibody should ideally recognize only the alkylated thiophosphate ester and not cross-react with other phosphorylated residues (phosphoserine, phosphothreonine, phosphotyrosine) or non-phosphorylated proteins.

Key Validation Experiments:

  • Western Blotting: This is the most common method for validating antibody specificity. A typical validation experiment should include multiple control lanes to ensure the signal is specific to the thiophosphorylated and alkylated substrate.

  • Dot Blot: A simpler method to quickly assess binding to thiophosphorylated peptides versus their phosphorylated or non-phosphorylated counterparts.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Can be adapted to quantify the extent of thiophosphorylation and assess antibody specificity in a high-throughput format.

  • Immunoprecipitation (IP): Validates the antibody's ability to enrich for thiophosphorylated proteins from a complex mixture.

A crucial aspect of validation is to test for cross-reactivity with phosphorylated proteins. This can be achieved by running a parallel experiment using ATP instead of ATPγS and confirming the absence of a signal with the anti-thiophosphate ester antibody.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These should be optimized for your specific kinase, substrate, and experimental conditions.

In Vitro Kinase Assay with ATPγS

This protocol provides a general guideline for thiophosphorylating a substrate protein in vitro.

Materials:

  • Kinase of interest

  • Protein substrate

  • Kinase reaction buffer (specific to your kinase)

  • ATPγS (adenosine 5'-O-(3-thiotriphosphate))

  • DTT (dithiothreitol)

  • MgCl₂

Procedure:

  • Prepare a kinase reaction mix in the appropriate buffer. A typical reaction may contain 1-5 µg of substrate protein, 10-100 ng of active kinase, 1 mM DTT, 10 mM MgCl₂, and 100 µM ATPγS.[1]

  • Incubate the reaction at 30°C for 30-60 minutes. The optimal time will depend on the kinase's activity.

  • Prepare control reactions:

    • No Kinase Control: Omit the kinase.

    • No ATPγS Control: Replace ATPγS with regular ATP.

    • No Substrate Control: Omit the substrate to check for kinase auto-thiophosphorylation.[1]

Alkylation of Thiophosphorylated Proteins

This step is crucial for creating the stable epitope recognized by the antibody.

Materials:

  • This compound (PNBM)

  • EDTA (ethylenediaminetetraacetic acid)

Procedure:

  • Stop the kinase reaction by adding EDTA to a final concentration of 20 mM.[1]

  • Add PNBM to a final concentration of 2.5 mM.[1]

  • Incubate at room temperature for 1-2 hours.[1]

  • Prepare a control sample where a thiophosphorylated protein is not treated with PNBM.[1]

Western Blotting Protocol

Procedure:

  • Separate the proteins from your kinase assays (including all controls) by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[1]

  • Incubate the membrane with the primary anti-thiophosphate ester antibody (e.g., clone 51-8, diluted 1:5000 in blocking buffer) overnight at 4°C.[1]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Wash the membrane again as described in step 5.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.[1]

Expected Results for a Highly Specific Antibody: A strong signal should only be observed in the lane containing the kinase, substrate, ATPγS, and PNBM treatment. No signal, or significantly reduced signal, should be detected in the control lanes.[1]

Immunoprecipitation (IP) Protocol

Procedure:

  • Incubate the cell lysate or in vitro kinase reaction with the anti-thiophosphate ester antibody (e.g., 1-2 µg) for 1-2 hours or overnight at 4°C with gentle rotation.

  • Add Protein A/G agarose or magnetic beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with a suitable wash buffer (e.g., RIPA buffer or a high-salt buffer).

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.

Signaling Pathway Context

The identification of direct kinase substrates is fundamental to understanding cellular signaling. Below are diagrams of key signaling pathways where anti-thiophosphate ester antibodies can be instrumental.

Experimental_Workflow cluster_kinase_assay In Vitro Kinase Assay cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase Thiophosphorylated_Substrate Thiophosphorylated_Substrate Kinase->Thiophosphorylated_Substrate Transfer Substrate Substrate Substrate->Thiophosphorylated_Substrate ATPgS ATPγS ATPgS->Thiophosphorylated_Substrate Alkylated_Substrate Alkylated_Substrate Thiophosphorylated_Substrate->Alkylated_Substrate Alkylation PNBM PNBM PNBM->Alkylated_Substrate Detection_Signal Detection (WB, IP, ELISA) Alkylated_Substrate->Detection_Signal Binding Antibody Anti-Thiophosphate Ester Antibody Antibody->Detection_Signal

Caption: Experimental workflow for detecting direct kinase substrates.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factors ERK->Transcription_Factor Translocates & Phosphorylates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factor->Gene_Expression

Caption: Simplified MAPK/ERK signaling pathway.

PKA_PKC_Pathways cluster_pka PKA Signaling cluster_pkc PKC Signaling GPCR_PKA GPCR AC Adenylyl Cyclase GPCR_PKA->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Substrate_PKA Substrate Proteins PKA->Substrate_PKA Phosphorylates GPCR_PKC GPCR / RTK PLC Phospholipase C GPCR_PKC->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 Releases from ER PKC PKC DAG->PKC Activates Ca2->PKC Activates Substrate_PKC Substrate Proteins PKC->Substrate_PKC Phosphorylates

Caption: Overview of PKA and PKC signaling pathways.

Conclusion and Recommendations

The rabbit monoclonal anti-thiophosphate ester antibody, clone 51-8, is a well-validated and highly cited tool for the detection of direct kinase substrates.[1] Its specificity for the alkylated thiophosphate ester makes it a reliable choice for many researchers. For those considering alternative clones such as TE3131 or SR4347, it is highly recommended to perform the validation experiments outlined in this guide to assess their performance and cross-reactivity in your specific experimental setup.[1] By carefully validating your antibody and including the proper controls, you can confidently identify direct kinase substrates and gain deeper insights into the intricate signaling networks that govern cellular processes. This, in turn, can accelerate drug discovery and the development of novel therapeutic strategies.

References

Confirming Kinase Specificity: A Comparative Guide to the p-Nitrobenzyl Mesylate (PNBM) Method and Alternative Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of kinase inhibitor specificity is a cornerstone of modern drug discovery and chemical biology. Understanding the on- and off-target effects of small molecules is critical for interpreting experimental results and predicting potential therapeutic efficacy and toxicity. The p-Nitrobenzyl mesylate (PNBM) method, a chemical genetics approach, offers a powerful tool for identifying direct kinase substrates and assessing inhibitor specificity. This guide provides an objective comparison of the PNBM method with other widely used kinase specificity assays, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview of Kinase Specificity Assays

Direct quantitative comparisons of the this compound (PNBM) method against other kinase assay platforms using the same inhibitors and kinases are not extensively available in published literature. However, by compiling data from various studies, we can establish a representative comparison of their performance characteristics. The following tables summarize the key features and typical performance of the PNBM method alongside three common alternatives: Radiometric Assays, Luminescence-Based Assays (Kinase-Glo®), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (LanthaScreen®).

Table 1: Qualitative Comparison of Kinase Specificity Assay Platforms

FeatureThis compound (PNBM) MethodRadiometric Assay ([γ-³²P/³³P]-ATP)Luminescence Assay (e.g., Kinase-Glo®)TR-FRET Assay (e.g., LanthaScreen®)
Principle Covalent labeling of thiophosphorylated substrates.Measures incorporation of radiolabeled phosphate into a substrate.[1]Measures remaining ATP after kinase reaction via a luciferase-luciferin reaction.[2]Measures FRET between a donor fluorophore on an antibody and an acceptor fluorophore on a substrate.
Primary Output Identification and quantification of direct kinase substrates.Quantitative measure of kinase activity (counts per minute).[1]Luminescent signal inversely proportional to kinase activity.[2]TR-FRET ratio proportional to kinase activity.
Advantages - Identifies direct substrates- High specificity with analog-sensitive kinases- Amenable to mass spectrometry- Considered the "gold standard" for direct activity measurement[3][4]- High sensitivity- Not prone to interference from compound fluorescence- High-throughput- Homogeneous "add-mix-read" format- Non-radioactive- High-throughput- Homogeneous format- Ratiometric detection minimizes interference
Limitations - Requires kinase engineering (for analog-sensitive approach)- Indirect measure of inhibition- Potential for off-target cysteine alkylation- Use of radioactivity requires special handling and disposal- Lower throughput than other methods- Indirect measurement of kinase activity- Susceptible to interference from compounds affecting ATP or luciferase- Indirect measurement- Requires specific antibodies and labeled substrates- Potential for compound interference with FRET
Typical Throughput Low to MediumLow to MediumHighHigh

Table 2: Representative Quantitative Data for Kinase Inhibitor IC50 Values Across Different Assay Platforms

Disclaimer: The following data is compiled from different sources and is for illustrative purposes only. It does not represent a direct head-to-head comparison under identical experimental conditions.

KinaseInhibitorAssay MethodReported IC50 (nM)Reference
ABL1DasatinibRadiometric0.5[5]
ABL1ImatinibRadiometric25[5]
SRCStaurosporineLanthaScreen® TR-FRET1.8[6]
PKAH-89Kinase-Glo®48[2]
PKAStaurosporineKinase-Glo®7.9[2]
p110δIC87114In vitro kinase assay~50[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are protocols for the PNBM method and its alternatives.

This compound (PNBM) Method for Kinase Substrate Identification

This method is adapted from protocols developed in the Shokat Lab.

1. Kinase Reaction with ATPγS:

  • Prepare a reaction mixture containing the kinase of interest, its putative substrate(s), and a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiate the kinase reaction by adding ATPγS (an ATP analog with a sulfur atom on the γ-phosphate) to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), optimized for linear phosphate incorporation.

2. Alkylation with this compound (PNBM):

  • Terminate the kinase reaction and alkylate the thiophosphorylated substrates by adding PNBM dissolved in DMSO to a final concentration of 2.5 mM.

  • Incubate at room temperature for 1-2 hours. This step covalently attaches a p-nitrobenzyl group to the thiophosphate, creating a unique epitope.

3. Sample Preparation for Analysis:

  • Quench the alkylation reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

4. Detection:

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with a thiophosphate ester-specific antibody.

  • Detect the antibody signal using a standard chemiluminescence or fluorescence-based method.

  • For substrate identification, the corresponding band can be excised and analyzed by mass spectrometry.

Radiometric Kinase Assay ([γ-³²P]-ATP)

This protocol is a generalized method for a standard radiometric kinase assay.[1]

1. Reaction Setup:

  • Prepare a master mix containing kinase buffer, the substrate, and the kinase enzyme.

  • Aliquot the master mix into reaction tubes.

  • To each tube, add the test inhibitor at various concentrations or a vehicle control.

2. Kinase Reaction:

  • Initiate the reaction by adding a solution of ATP containing a known amount of [γ-³²P]-ATP (final ATP concentration is typically at or near the Km for the kinase).

  • Incubate the reaction at 30°C for a time within the linear range of the assay.

3. Reaction Termination and Substrate Capture:

  • Stop the reaction by adding a quench solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper (e.g., P81). The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]-ATP will not.

4. Washing and Detection:

  • Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]-ATP.

  • Air-dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol is based on the Promega Kinase-Glo® Luminescent Kinase Assay.[2]

1. Kinase Reaction:

  • In a white, opaque multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the inhibitor.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

2. ATP Detection:

  • Add an equal volume of Kinase-Glo® Reagent to each well. The reagent contains luciferase and luciferin, and it stops the kinase reaction.

  • Mix the contents of the plate briefly on a plate shaker.

3. Signal Measurement:

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the kinase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (LanthaScreen®)

This protocol is based on the Thermo Fisher Scientific LanthaScreen® TR-FRET Kinase Assay.[6]

1. Kinase Reaction:

  • In a suitable multi-well plate, combine the kinase, a fluorescently labeled substrate, ATP, and the test inhibitor at various concentrations.

  • Incubate the reaction at room temperature for the optimized reaction time (e.g., 60 minutes).

2. Detection:

  • Stop the kinase reaction by adding an EDTA solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.

3. Signal Measurement:

  • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excite the terbium donor (e.g., at 340 nm) and measure the emission from the terbium (e.g., at 495 nm) and the acceptor fluorophore on the substrate (e.g., at 520 nm).

  • The TR-FRET ratio (acceptor emission / donor emission) is proportional to the amount of phosphorylated substrate.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

PNBM_Workflow cluster_kinase_reaction Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase ReactionMix Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATPgS ATPγS ATPgS->ReactionMix ThioSubstrate Thiophosphorylated Substrate ReactionMix->ThioSubstrate Incubate 30°C AlkylationMix ThioSubstrate->AlkylationMix PNBM PNBM PNBM->AlkylationMix AlkylatedSubstrate Alkylated Thiophosphate Ester SDSPAGE SDS-PAGE AlkylatedSubstrate->SDSPAGE AlkylationMix->AlkylatedSubstrate Incubate RT WesternBlot Western Blot SDSPAGE->WesternBlot MassSpec Mass Spectrometry (Substrate ID) SDSPAGE->MassSpec Antibody Thiophosphate Ester Antibody WesternBlot->Antibody Detection Signal Detection Antibody->Detection

PNBM Experimental Workflow

Assay_Comparison cluster_PNBM PNBM Method cluster_Radiometric Radiometric Assay cluster_Luminescence Luminescence Assay cluster_TRFRET TR-FRET Assay p1 Kinase + Substrate + ATPγS p2 Alkylation with PNBM p1->p2 p3 Detection via Specific Antibody p2->p3 r1 Kinase + Substrate + [γ-³²P]-ATP r2 Substrate Capture on Membrane r1->r2 r3 Radioactivity Quantification r2->r3 l1 Kinase + Substrate + ATP l2 Add Luciferase/ Luciferin Reagent l1->l2 l3 Measure Light Output l2->l3 t1 Kinase + Labeled Substrate + ATP t2 Add Labeled Antibody t1->t2 t3 Measure FRET Signal t2->t3 EGFR_MAPK_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression

References

A Head-to-Head Comparison: PNBM Kinase Assays vs. Traditional Radioactive Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For decades, radioactive kinase assays, often considered the "gold standard," have been the cornerstone of kinase activity measurement and inhibitor screening.[1] However, the emergence of non-radioactive methods, such as the PNBM (p-nitrobenzyl mesylate) kinase assay, presents researchers with safer and more versatile alternatives. This guide provides an objective comparison of these two methodologies, supported by available experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.

At a Glance: Key Differences

FeaturePNBM Kinase AssayRadioactive Kinase Assay
Principle Enzymatic transfer of a thiophosphate from ATPγS to a substrate, followed by alkylation with PNBM and immunodetection.Enzymatic transfer of a radiolabeled phosphate ([γ-32P] or [γ-33P]) from ATP to a substrate.[2]
Detection Antibody-based (e.g., Western blot, ELISA)Scintillation counting or autoradiography.[2]
Safety Non-radioactive, requires handling of chemical reagents.Involves handling of radioactive isotopes, requiring specialized safety protocols and disposal.[3]
Throughput Adaptable to high-throughput screening (HTS) formats.Can be adapted for HTS, but handling and disposal of radioactive materials can be cumbersome.[1]
Universality Applicable to serine, threonine, and tyrosine kinases without the need for phospho-specific antibodies.A universal method applicable to any kinase and substrate.
Cost Generally lower due to the absence of radioactive materials and associated disposal costs.Higher costs associated with radioactive reagents, licensing, and waste disposal.

Performance Data: A Comparative Overview

Table 1: PNBM Kinase Assay Performance Characteristics

ParameterTypical Value/RangeNotes
Z'-Factor Generally ≥ 0.5A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a robust assay with a large separation between positive and negative controls.[4][5][6]
IC50 Values Dependent on kinase-inhibitor pairThe PNBM assay is capable of determining a wide range of IC50 values for kinase inhibitors.
Signal-to-Background HighThe use of specific antibodies for detection typically results in a high signal-to-background ratio.

Table 2: Radioactive Kinase Assay Performance Characteristics

ParameterTypical Value/RangeNotes
Z'-Factor Often ≥ 0.7The high sensitivity and low background of radioactive assays can lead to excellent Z'-factor values, making them suitable for HTS.
IC50 Values Dependent on kinase-inhibitor pairConsidered the "gold standard" for determining accurate IC50 values due to the direct measurement of phosphorylation.[7]
Signal-to-Background Very HighThe direct detection of radioactive decay provides a very high signal-to-background ratio, contributing to the assay's high sensitivity.[8]

Visualizing the Science: Signaling Pathways and Workflows

To better understand the underlying principles and experimental steps, the following diagrams illustrate a generic kinase signaling pathway and the distinct workflows of the PNBM and radioactive kinase assays.

G Generic Kinase Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase Activates TargetKinase Target Kinase UpstreamKinase->TargetKinase Phosphorylates Substrate Substrate Protein TargetKinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Triggers

Caption: A simplified diagram of a typical kinase signaling cascade.

G PNBM Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Alkylation cluster_2 Detection Kinase Kinase ThioPhos Thiophosphorylated Substrate Kinase->ThioPhos Substrate Substrate Substrate->ThioPhos ATPgS ATPγS ATPgS->ThioPhos PNBM PNBM ThioPhos->PNBM AlkylatedSubstrate Alkylated Thiophosphate Ester PNBM->AlkylatedSubstrate Antibody Thiophosphate Ester-Specific Antibody AlkylatedSubstrate->Antibody Detection Detection (e.g., Western Blot, ELISA) Antibody->Detection

Caption: The experimental workflow of the PNBM kinase assay.

G Radioactive Kinase Assay Workflow cluster_0 Kinase Reaction cluster_1 Separation cluster_2 Detection Kinase Kinase P32Substrate [32P]Phosphorylated Substrate Kinase->P32Substrate Substrate Substrate Substrate->P32Substrate P32ATP [γ-32P]ATP P32ATP->P32Substrate Separation Separation of Substrate from Unincorporated [γ-32P]ATP (e.g., filter binding, SDS-PAGE) P32Substrate->Separation Detection Quantification of Radioactivity (e.g., Scintillation Counting, Autoradiography) Separation->Detection

Caption: The experimental workflow of a traditional radioactive kinase assay.

In-Depth Experimental Protocols

Below are detailed, generalized protocols for performing both PNBM and radioactive kinase assays. These should be optimized for specific kinases and substrates.

PNBM Kinase Assay Protocol

1. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase of interest, the substrate, and a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).

  • Initiate the reaction by adding ATPγS to a final concentration of 100 µM.

  • Incubate the reaction at 30°C for a predetermined optimal time (e.g., 30-60 minutes).

  • Terminate the reaction by adding EDTA to a final concentration of 20 mM.

2. Alkylation:

  • Prepare a 50 mM stock solution of this compound (PNBM) in DMSO.

  • Add the PNBM stock solution to the kinase reaction to a final concentration of 2.5 mM.

  • Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphate group.

3. Detection (Western Blot Example):

  • Add SDS-PAGE sample buffer to the alkylated reaction mixture and heat at 95°C for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a thiophosphate ester-specific primary antibody (e.g., at a 1:5000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Radioactive Kinase Assay Protocol ([γ-32P]ATP Filter Binding)

1. Kinase Reaction:

  • Prepare a kinase reaction mixture containing the kinase, substrate, and kinase buffer.

  • Prepare an ATP mixture containing unlabeled ATP and [γ-32P]ATP. The final ATP concentration should be at or near the Km for the kinase, and the specific activity of the [γ-32P]ATP should be optimized for sensitivity.

  • Initiate the reaction by adding the ATP mixture to the kinase reaction.

  • Incubate at 30°C for the optimal reaction time (e.g., 10-30 minutes).[9]

  • Terminate the reaction by adding a stop solution (e.g., 75 mM phosphoric acid).

2. Separation:

  • Spot a portion of the reaction mixture onto a phosphocellulose filter paper (e.g., P81).

  • Allow the spots to air dry.

  • Wash the filter paper several times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-32P]ATP.

  • Perform a final wash with ethanol and allow the filter paper to dry completely.

3. Detection:

  • Place the dried filter paper in a scintillation vial with a scintillation cocktail.

  • Quantify the incorporated radioactivity using a liquid scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Conclusion: Making an Informed Choice

The choice between a PNBM kinase assay and a radioactive kinase assay depends on the specific requirements of the research.

Radioactive kinase assays remain a powerful tool, offering unparalleled sensitivity and a direct measure of kinase activity, making them ideal for detailed kinetic studies and when the highest accuracy in determining inhibitory constants is required.[8][9] However, the significant safety, regulatory, and cost burdens associated with handling radioactive materials are major drawbacks.[3]

The PNBM kinase assay provides a compelling non-radioactive alternative. Its key advantages are enhanced safety, lower cost, and its universal applicability to different types of kinases without the need for developing specific phospho-antibodies. This makes the PNBM assay particularly well-suited for high-throughput screening campaigns and for laboratories not equipped to handle radioactivity. While it is an indirect detection method, the high specificity of the antibody provides robust and reliable data.

Ultimately, for many modern drug discovery applications, particularly in the initial stages of high-throughput screening and lead identification, the PNBM kinase assay offers a practical, safe, and effective solution. For in-depth mechanistic studies and validation of lead compounds, the "gold standard" radioactive assay may still be the preferred method, provided the necessary infrastructure and safety protocols are in place.

References

The p-Nitrobenzyl Mesylate (PNBM) Method: A Superior Approach for Kinase Activity and Substrate Identification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase research and drug development, the choice of assay methodology is paramount to generating robust and reliable data. While numerous kinase assays exist, the p-Nitrobenzyl mesylate (PNBM) method has emerged as a powerful non-radioactive alternative for the direct identification and quantification of kinase substrates. This guide provides an objective comparison of the PNBM method with other commonly used kinase assays, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their specific research needs.

Principle of the this compound (PNBM) Method

The PNBM method is a chemical-genetic approach that relies on the enzymatic transfer of a thiophosphate group from an ATP analog, ATP-gamma-S (ATPγS), to a kinase substrate.[1][2] The resulting thiophosphorylated substrate is then alkylated with this compound (PNBM), creating a stable thiophosphate ester.[1][3] This modified epitope is specifically recognized by a monoclonal antibody, allowing for sensitive and specific detection of the direct kinase substrate.[1][4][5]

Comparative Analysis of Kinase Assay Methodologies

The selection of a kinase assay is often a trade-off between sensitivity, specificity, throughput, cost, and the specific biological question being addressed. The following table summarizes a comparison of the PNBM method with other prevalent kinase assay technologies.

Parameter This compound (PNBM) Method Radiometric Assays ([γ-³²P]ATP) Fluorescence Polarization (FP) Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Luminescence-Based Assays (e.g., Kinase-Glo®)
Principle Enzymatic transfer of thiophosphate, alkylation, and immunodetection.[1][3][4]Transfer of radioactive ³²P from ATP to a substrate.[6][7][8]Measures changes in the polarization of fluorescent light upon substrate phosphorylation.[9]Measures energy transfer between donor and acceptor fluorophores on the substrate and a phospho-specific antibody.[9][10]Measures the depletion of ATP by coupling it to a luciferase reaction.[9][10][11]
Direct/Indirect Direct detection of substrate phosphorylation.Direct detection of substrate phosphorylation.[6]Indirect (relies on binding events).Indirect (relies on antibody binding).Indirect (measures ATP consumption).[9]
Sensitivity High, capable of detecting endogenous kinase activity.[7]Very high, considered the gold standard for sensitivity.[6][12]Moderate.High.[9]High.[9][11]
Specificity High, due to the specific antibody recognition of the PNBM-alkylated thiophosphate ester.[5]High, directly measures phosphorylation.Prone to interference from fluorescent compounds.[9]Less prone to interference due to time-resolved measurements.[9][10]Can be affected by compounds that interfere with luciferase.[9]
Safety Non-radioactive.Requires handling of radioactive materials and specialized waste disposal.[6][13]Non-radioactive.Non-radioactive.Non-radioactive.
Throughput Moderate to high, adaptable to multi-well formats.Low to moderate, separation steps can be cumbersome.[8]High, homogeneous format.[9]High, homogeneous format.[9]High, homogeneous format.[9]
Cost Moderate, requires specific antibody and reagents.High due to radioactive isotope and disposal costs.[13]Relatively low cost.[9]Higher reagent costs.[9]Moderate to high reagent costs.
Key Advantage Directly identifies and quantifies kinase substrates without radioactivity. Highest sensitivity. [6]Simple, homogeneous format. [9]Robust and sensitive with reduced interference. [9]Broad applicability and simple protocol. [9]

Advantages of the this compound (PNBM) Method

The PNBM method offers several distinct advantages over other kinase assays:

  • Direct and Unambiguous Detection: By creating a unique and stable chemical epitope, the PNBM method allows for the direct detection of kinase substrates, minimizing the ambiguity that can arise from indirect measurements.[5]

  • Non-Radioactive: This method eliminates the safety hazards, regulatory hurdles, and disposal costs associated with radioactive assays.[2][7]

  • High Specificity: The use of a highly specific monoclonal antibody against the thiophosphate ester ensures minimal cross-reactivity and low background signals.[4][5]

  • Versatility: The PNBM method can be applied to a wide range of kinases and substrates and is compatible with various downstream applications, including Western blotting, immunoprecipitation, and mass spectrometry.[1][3][14]

  • Identification of Novel Substrates: This technique is particularly powerful for identifying previously unknown kinase substrates in complex biological samples.

Experimental Protocols

This compound (PNBM) Kinase Assay Protocol

This protocol is a generalized procedure and may require optimization for specific kinases and substrates.

1. Kinase Reaction:

  • Set up the kinase reaction in a microcentrifuge tube or multi-well plate.

  • The reaction mixture should contain the kinase of interest, the substrate, kinase reaction buffer (typically containing MgCl₂), and ATP-gamma-S (ATPγS) in place of ATP.[1]

  • Include a negative control reaction without the kinase or without ATPγS.

  • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • Stop the reaction by adding EDTA to chelate the magnesium ions.[1]

2. Alkylation with PNBM:

  • Prepare a fresh 50 mM stock solution of this compound (PNBM) in DMSO.[1][15]

  • Add PNBM to the kinase reaction to a final concentration of 2.5 mM.[1][4]

  • Incubate at room temperature for 1-2 hours to allow for the alkylation of the thiophosphorylated substrate.[1]

3. Detection:

  • The alkylated samples can now be analyzed by various methods:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the specific anti-thiophosphate ester antibody.[1][14]

    • Immunoprecipitation: Use the anti-thiophosphate ester antibody to immunoprecipitate the alkylated substrate for further analysis.[1]

    • ELISA: A sandwich ELISA format can be developed for quantitative measurements.[7]

Radiometric Kinase Assay ([γ-³²P]ATP) Protocol

1. Kinase Reaction:

  • In a shielded environment, prepare a reaction mixture containing the kinase, substrate, kinase buffer, and [γ-³²P]ATP.[16]

  • Incubate at the optimal temperature and time.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid or SDS-PAGE loading buffer).

2. Separation and Detection:

  • Separate the radiolabeled substrate from the unincorporated [γ-³²P]ATP using methods like:

    • Phosphocellulose paper binding: Spot the reaction onto P81 phosphocellulose paper, wash extensively, and measure the radioactivity using a scintillation counter.

    • SDS-PAGE and Autoradiography: Run the samples on an SDS-PAGE gel, dry the gel, and expose it to X-ray film or a phosphorimager screen.[8][16]

Visualizing the Workflow and Logic

To better illustrate the processes and comparisons, the following diagrams are provided.

PNBM_Workflow cluster_kinase_reaction Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase Reaction_Mix Reaction Mixture Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix ATPgS ATPγS ATPgS->Reaction_Mix ThioSubstrate Thiophosphorylated Substrate Reaction_Mix->ThioSubstrate Enzymatic Transfer PNBM PNBM Alkylated_Substrate Alkylated Substrate (Thiophosphate Ester) ThioSubstrate->Alkylated_Substrate Alkylation PNBM->Alkylated_Substrate Antibody Anti-Thiophosphate Ester Antibody Alkylated_Substrate->Antibody Specific Recognition Detection_Method Western Blot / IP / ELISA Antibody->Detection_Method

Caption: Experimental workflow of the this compound (PNBM) kinase assay.

Kinase_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Upstream_Kinase Upstream Kinase (e.g., Raf) Receptor->Upstream_Kinase Activates Kinase_of_Interest Kinase of Interest (e.g., MEK) Upstream_Kinase->Kinase_of_Interest Phosphorylates & Activates Substrate Substrate Protein (e.g., ERK) Kinase_of_Interest->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate (Active) Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to

Caption: Example of a signaling pathway where kinase activity is measured.

Assay_Comparison_Logic Start Start: Need to Measure Kinase Activity Question_Direct Direct Substrate Identification Needed? Start->Question_Direct Question_Radioactivity Is Radioactivity Acceptable? Question_Direct->Question_Radioactivity Yes Question_HTS High-Throughput Screening? Question_Direct->Question_HTS No PNBM PNBM Method Question_Radioactivity->PNBM No Radiometric Radiometric Assay Question_Radioactivity->Radiometric Yes Question_HTS->PNBM No FP_TRFRET_Lumi FP, TR-FRET, or Luminescence Assays Question_HTS->FP_TRFRET_Lumi Yes

Caption: Logical flow for selecting a kinase assay method based on experimental needs.

Conclusion

The this compound method offers a compelling combination of direct substrate detection, high specificity, and non-radioactive handling, making it an excellent choice for many kinase research applications. While radiometric assays remain the gold standard for sensitivity, and fluorescence/luminescence-based assays excel in high-throughput screening, the PNBM method fills a critical niche for researchers seeking to confidently identify and quantify direct kinase substrates in a safe and reliable manner. By carefully considering the experimental goals and the comparative advantages outlined in this guide, researchers can select the most appropriate kinase assay to advance their scientific discoveries.

References

A Researcher's Guide to Control Experiments for p-Nitrobenzyl Mesylate-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of kinase activity is paramount for understanding cellular signaling and developing targeted therapeutics. The p-Nitrobenzyl mesylate (PNBM)-based kinase assay offers a powerful method for identifying direct kinase substrates. However, rigorous control experiments are essential to ensure the validity and reproducibility of the results. This guide provides a comprehensive comparison of PNBM-based assays with common alternative methods, supported by experimental data and detailed protocols.

Comparison of Kinase Assay Performance

The selection of a kinase assay technology depends on various factors, including the specific research question, throughput requirements, and available instrumentation. Below is a comparison of the PNBM-based assay with three widely used alternatives: Radiometric, Luminescence (ADP-Glo™), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

ParameterThis compound (PNBM) AssayRadiometric Assay ([γ-³²P/³³P]-ATP)Luminescence (ADP-Glo™) AssayTR-FRET Assay
Principle Enzymatic transfer of a thiophosphate group from ATPγS to a substrate, followed by alkylation with PNBM to create a specific epitope for antibody detection.Direct measurement of the transfer of a radiolabeled phosphate from ATP to a substrate.Indirect measurement of kinase activity by quantifying the amount of ADP produced using a coupled luciferase/luciferin reaction.Measures the transfer of energy between a donor and an acceptor fluorophore when brought into proximity by the kinase-mediated phosphorylation of a substrate.
Typical Z'-Factor Not widely reported, dependent on antibody quality and substrate.Generally high, often considered the "gold standard" for reliability.Excellent, frequently > 0.7, with values around 0.9 being reported.[1][2]Consistently high, often > 0.7.[3]
Signal-to-Noise Ratio Good, but can be affected by the specificity of the antibody and background non-specific binding.High sensitivity and low background signal, leading to excellent signal-to-noise ratios.[4]High, with a large dynamic range.High, with reduced background interference due to time-resolved measurements.[5]
Staurosporine IC50 Dependent on kinase and assay conditions.Varies by kinase; e.g., ~6 nM for p60v-src tyrosine protein kinase, ~7 nM for PKA.[6]Dependent on kinase and ATP concentration.Dependent on kinase and assay conditions.
Throughput Moderate, suitable for western blotting and immunoprecipitation follow-ups.Can be adapted for high-throughput, but handling of radioactive materials can be a bottleneck.High, well-suited for high-throughput screening (HTS).[7]High, a common platform for HTS.[8]
Safety Concerns Requires handling of PNBM, a reactive alkylating agent.Involves handling of radioactive isotopes, requiring specialized safety protocols and disposal.Generally considered safe with standard laboratory precautions.Generally considered safe with standard laboratory precautions.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and comparable data. Below are the methodologies for key control experiments in PNBM-based assays and standard protocols for the alternative assays.

This compound (PNBM)-Based Kinase Assay: Control Experiments

Objective: To ensure that the observed signal is a direct result of the specific kinase phosphorylating the intended substrate.

1. No Kinase Control:

  • Purpose: To control for non-enzymatic phosphorylation or non-specific antibody binding to the substrate.

  • Protocol:

    • Set up a reaction mixture containing the substrate, ATPγS, and the kinase reaction buffer.

    • In place of the kinase solution, add an equal volume of kinase storage buffer.

    • Proceed with the PNBM alkylation step and subsequent detection (e.g., Western blot).

  • Expected Outcome: No or minimal signal should be detected in this control, confirming that the signal is kinase-dependent.

2. No ATPγS Control:

  • Purpose: To confirm that the signal is dependent on the transfer of the thiophosphate group from ATPγS.

  • Protocol:

    • Set up a reaction mixture containing the kinase, substrate, and the kinase reaction buffer.

    • Omit ATPγS from the reaction mixture.

    • Proceed with the PNBM alkylation step and subsequent detection.

  • Expected Outcome: No signal should be observed, demonstrating that the antibody recognition is specific to the thiophosphorylated and alkylated epitope.

Alternative Kinase Assay Protocols

1. Radiometric Kinase Assay Protocol:

  • Principle: This assay directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P/³³P]ATP.

    • Incubate the reaction at the optimal temperature for a defined period.

    • Stop the reaction (e.g., by adding a high concentration of EDTA).

    • Separate the radiolabeled substrate from the unreacted radiolabeled ATP (e.g., using phosphocellulose filter paper or SDS-PAGE).

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

2. Luminescence (ADP-Glo™) Kinase Assay Protocol:

  • Principle: This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction. The amount of ADP is determined by a coupled enzymatic reaction that leads to the generation of a luminescent signal by luciferase.

  • Protocol:

    • Perform the kinase reaction in a multi-well plate containing the kinase, substrate, and ATP.

    • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

3. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol:

  • Principle: This assay format uses a lanthanide donor fluorophore and a fluorescent acceptor. The kinase phosphorylates a substrate, which is recognized by an antibody labeled with one of the FRET pairs. When the donor and acceptor are in close proximity, energy transfer occurs, resulting in a specific FRET signal.

  • Protocol:

    • Set up the kinase reaction in a multi-well plate with the kinase, a biotinylated substrate peptide, and ATP.

    • Stop the reaction by adding EDTA.

    • Add a detection mixture containing a europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore.

    • Incubate to allow for binding.

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths. The ratio of these signals is proportional to the level of substrate phosphorylation.[8]

Visualizations

Experimental Workflow: this compound (PNBM) Kinase Assay with Controls

PNBM_Workflow cluster_reaction Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection cluster_results Results start Prepare Reaction Mix (Kinase, Substrate, ATPγS, Buffer) control_no_kinase Control 1: No Kinase control_no_atp Control 2: No ATPγS alkylation Add this compound (PNBM) start->alkylation Incubate control_no_kinase->alkylation control_no_atp->alkylation detection Western Blot or IP with Anti-Thiophosphate Ester Antibody alkylation->detection Quench & Prepare result_test Signal indicates substrate phosphorylation detection->result_test Test Sample result_control1 No Signal: Confirms kinase dependence detection->result_control1 Control 1 result_control2 No Signal: Confirms ATPγS dependence detection->result_control2 Control 2

Caption: Workflow for a PNBM-based kinase assay including essential negative controls.

Signaling Pathway: The ERK/MAPK Cascade

The Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade involved in cell proliferation, differentiation, and survival, and is frequently studied using kinase assays.

ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Ras Ras-GTP SOS->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK1/2 (MAPKK) Raf->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, ELK1) ERK->TF Phosphorylates Response Cellular Response (Proliferation, Survival) TF->Response Regulates Gene Expression

Caption: Simplified diagram of the ERK/MAPK signaling pathway.

References

A Comparative Guide to Quantitative Kinase Activity Analysis: p-Nitrobenzyl Mesylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and cell signaling research, the precise measurement of protein kinase activity is paramount. As researchers and drug development professionals delve into the intricate signaling cascades that govern cellular processes, the choice of assay methodology can significantly impact the quality and applicability of their findings. This guide provides a comprehensive comparison of the quantitative analysis of kinase activity using p-Nitrobenzyl mesylate (PNBM) against other prevalent techniques. We will explore the experimental protocols, present comparative data, and visualize the underlying workflows to empower researchers in selecting the optimal method for their specific needs.

The PNBM-Based Approach: A Chemo-selective Handle for Kinase Substrates

The use of this compound (PNBM) in kinase assays is an innovative chemoselective strategy that allows for the specific labeling and subsequent detection of direct kinase substrates. This method relies on the ability of most kinases to utilize a synthetic ATP analog, adenosine-5'-O-(3-thiotriphosphate) (ATPγS), as a phosphodonor. The kinase transfers a thiophosphate group onto its substrate. This thiophosphorylated substrate is then alkylated by PNBM, creating a stable thiophosphate ester. This modified epitope can be specifically recognized by antibodies or identified by mass spectrometry, providing a powerful tool for quantifying kinase activity and identifying novel substrates.[1][2]

Visualizing the PNBM Experimental Workflow

The following diagram illustrates the key steps involved in the PNBM-based kinase activity assay.

PNBM_Workflow cluster_reaction Kinase Reaction cluster_alkylation Alkylation cluster_detection Detection Kinase Kinase Reaction Thiophosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATPgS ATPγS ATPgS->Reaction ThioSubstrate Thiophosphorylated Substrate Reaction->ThioSubstrate Alkylation Alkylation ThioSubstrate->Alkylation ThioSubstrate->Alkylation PNBM PNBM PNBM->Alkylation AlkylatedSubstrate Alkylated Substrate Alkylation->AlkylatedSubstrate WB Western Blot (Anti-Thiophosphate Ester Ab) AlkylatedSubstrate->WB Quantification MS Mass Spectrometry AlkylatedSubstrate->MS Identification & Quantification Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates (Activates) Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylates (Activates) Substrate Substrate Protein Kinase3->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to

References

Safety Operating Guide

Proper Disposal of p-Nitrobenzyl Mesylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This document provides detailed procedures for the safe handling and disposal of p-Nitrobenzyl mesylate (PNBM), a compound utilized by researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. Unused or waste this compound should be treated as hazardous chemical waste and disposed of through a licensed waste disposal service. Direct disposal down the drain or in regular trash is strictly prohibited.

Immediate Safety Precautions and Spill Response

Before handling this compound, it is imperative to be familiar with its properties and to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.

Work should always be conducted in a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.

In Case of a Spill:

  • Evacuate the immediate area.

  • Wear the prescribed PPE.

  • For solid spills, carefully sweep the material to avoid generating dust.

  • For solutions, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Place the absorbed material and any contaminated cleaning materials into a designated, sealed, and clearly labeled hazardous waste container.

  • Wash the spill area with soap and water, and collect the cleaning water as hazardous waste.

Standard Disposal Procedure for this compound Waste

All waste containing this compound, including pure compound, solutions, and contaminated labware, must be collected and disposed of as hazardous chemical waste.

Step-by-Step Collection and Labeling:

  • Waste Segregation: Collect all this compound waste in a dedicated, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams, particularly strong acids or bases, to avoid potential reactions.

  • Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (39628-94-9), and an indication of the associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by a licensed chemical waste disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Experimental Protocol for Chemical Degradation (for advanced users)

For laboratories equipped to perform chemical degradation of hazardous waste, the following experimental protocols for the hydrolysis of the mesylate ester and the reduction of the nitro group can be considered to render the compound less hazardous prior to collection. This should only be performed by trained personnel in a controlled laboratory setting.

Alkaline Hydrolysis of the Mesylate Ester

This procedure aims to hydrolyze the methanesulfonate ester bond.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • Suitable reaction vessel (e.g., round-bottom flask with a stirrer)

  • Heating mantle and reflux condenser

  • pH paper or pH meter

Procedure:

  • In a chemical fume hood, carefully add the this compound waste to the reaction vessel.

  • For each gram of this compound, slowly add 20 mL of 1 M NaOH solution while stirring.

  • Set up the apparatus for heating under reflux.

  • Heat the mixture to reflux (approximately 100°C) and maintain for at least 2 hours to ensure complete hydrolysis.

  • Allow the mixture to cool to room temperature.

  • Check the pH of the solution to ensure it is still basic. If not, add more NaOH solution.

  • The resulting solution, containing p-nitrobenzyl alcohol and sodium mesylate, should be collected as hazardous waste.

Reduction of the Aromatic Nitro Group

This procedure reduces the nitro group to a less toxic amine group. This can be performed as a subsequent step after alkaline hydrolysis.

Materials:

  • Hydrolyzed this compound solution from the previous step

  • Zero-valent iron (Fe powder)

  • Ammonium chloride (NH₄Cl)

  • Suitable reaction vessel

Procedure:

  • To the cooled, hydrolyzed solution from the previous step, add ammonium chloride to a concentration of approximately 0.5 M.

  • For each gram of the original this compound, add approximately 3 grams of iron powder.

  • Stir the mixture vigorously at room temperature. The reaction is exothermic and may require occasional cooling with a water bath.

  • Continue stirring for 24 hours to ensure complete reduction.

  • After the reaction, allow the iron sludge to settle.

  • Decant the supernatant liquid. Both the liquid and the iron sludge should be collected as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Handling & Assessment cluster_1 Standard Disposal cluster_2 Advanced Chemical Degradation (Trained Personnel Only) start This compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe spill Spill Occurs? ppe->spill spill_yes Follow Spill Response Protocol spill->spill_yes Yes spill_no Proceed to Waste Collection spill->spill_no No collect Collect in Designated Hazardous Waste Container spill_yes->collect degrade_q Chemical Degradation Feasible? spill_no->degrade_q label_waste Label Container Correctly: - 'Hazardous Waste' - Chemical Name & CAS - Hazard Symbols collect->label_waste store Store in Secure, Ventilated Area label_waste->store ehs Contact EHS for Pickup store->ehs degrade_q->collect No hydrolysis Step 1: Alkaline Hydrolysis of Mesylate degrade_q->hydrolysis Yes reduction Step 2: Reduction of Nitro Group hydrolysis->reduction collect_degraded Collect Degraded Waste Stream reduction->collect_degraded collect_degraded->label_waste

Caption: Logical workflow for the safe disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes only and should be used in conjunction with your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) department for guidance on hazardous waste management.

Safeguarding Your Research: A Guide to Handling p-Nitrobenzyl Mesylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling p-Nitrobenzyl mesylate, a thiol-specific alkylating reagent used in kinase substrate identification. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it with caution as a potentially hazardous substance.[1] The following personal protective equipment is recommended to ensure user safety.

PPE CategoryRecommended ProtectionRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from potential splashes of the solid compound or solutions.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Although specific permeation data for this compound is not readily available, nitrile gloves offer good general chemical resistance.[2][3] It is crucial to inspect gloves before use and change them immediately if they become contaminated.
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Not generally required under normal handling conditions with adequate ventilation.If handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.

Operational Protocol for Handling this compound

This workflow outlines the key steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE Work Area 2. Prepare a Clean Work Area (e.g., chemical fume hood) Don PPE->Work Area Weighing 3. Weigh the Solid Compound Work Area->Weighing Dissolving 4. Prepare Stock Solution (e.g., in DMSO) Weighing->Dissolving Storage 5. Store Appropriately (Solid: -20°C, desiccated) (Solution: -20°C or -80°C) Dissolving->Storage Decontamination 6. Decontaminate Work Surfaces Storage->Decontamination Waste Disposal 7. Dispose of Waste (Follow institutional guidelines) Decontamination->Waste Disposal Remove PPE 8. Doff PPE Waste Disposal->Remove PPE

Caption: Workflow for handling this compound.

Experimental Protocols

Preparation of a Stock Solution

To prepare a stock solution, dissolve this compound in anhydrous DMSO to the desired concentration, for example, 50 mM (12 mg/mL).[4] Ensure the solution is thoroughly mixed by vortexing. If not for immediate use, aliquot into single-use vials to avoid repeated freeze-thaw cycles.

Storage

Store solid this compound under desiccating conditions at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Spill and Disposal Plan

In the event of a spill, follow this response workflow.

Spill Spill Occurs Evacuate 1. Evacuate the Immediate Area (if necessary) Spill->Evacuate Notify 2. Notify Supervisor and Safety Personnel Evacuate->Notify PPE 3. Don Appropriate PPE (gloves, goggles, lab coat) Notify->PPE Contain 4. Contain the Spill (use absorbent material) PPE->Contain Clean 5. Clean the Spill Area (pick up mechanically) Contain->Clean Dispose 6. Dispose of Contaminated Materials as Hazardous Waste Clean->Dispose Decontaminate 7. Decontaminate the Area Dispose->Decontaminate

Caption: Spill response workflow.

Spill Cleanup

For a solid spill, carefully pick up the material mechanically to avoid generating dust.[1] Place the collected material into a suitable, labeled container for disposal. For a solution spill, absorb with an inert material and place in a sealed container for disposal.

Waste Disposal

Dispose of all waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations.[1] Do not dispose of with household waste or allow it to enter sewer systems.[1]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.